Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVWFZTEPQRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576631 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-87-2 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic strategy for Ethyl imidazo[1,5-a]pyridine-1-carboxylate. The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, making efficient access to its derivatives a key objective in medicinal chemistry and drug discovery. This document details the underlying chemical principles, a step-by-step experimental protocol, and the mechanistic rationale for the proposed synthesis.
Introduction and Retrosynthetic Analysis
The imidazo[1,5-a]pyridine system is a bicyclic heteroaromatic compound of significant interest due to its prevalence in molecules exhibiting diverse biological activities. The target molecule, this compound, features an ethyl ester moiety at the C1 position, a common functional group that can serve as a synthetic handle for further derivatization or as a key pharmacophoric element.
A logical retrosynthetic disconnection of the target molecule breaks the N2-C3 and C1-N(pyridine) bonds of the imidazole ring. This approach reveals the primary synthetic precursors: a pyridin-2-ylmethanamine backbone and a two-carbon electrophilic synthon that can install the carboxylate group. This strategy is rooted in the classical construction of imidazopyridine systems via the cyclocondensation of a nucleophilic pyridine derivative with a suitable electrophile.
The most direct and convergent forward synthesis involves the reaction of 2-(aminomethyl)pyridine with an ethyl glyoxylate derivative . This approach builds the imidazole ring in a single, efficient annulation step.
Core Synthetic Strategy: Oxidative Cyclocondensation
The proposed synthesis hinges on a well-established transformation in heterocyclic chemistry: the reaction of an amine with an α-ketoester followed by cyclization and aromatization. In this case, the nucleophilic 2-(aminomethyl)pyridine reacts with the electrophilic ethyl glyoxylate. The final, crucial step is an oxidative dehydrogenation to achieve the stable aromatic imidazo[1,5-a]pyridine ring system.
Causality Behind Experimental Choices:
-
Choice of Precursors: 2-(aminomethyl)pyridine is selected as it provides the necessary primary amine for the initial condensation and the pyridine nitrogen for the subsequent intramolecular cyclization. Ethyl glyoxylate is the ideal C2-synthon, furnishing both the electrophilic aldehyde carbon (which becomes C1 of the product) and the desired ethyl carboxylate group.
-
Solvent System: A moderately polar aprotic solvent like 1,2-dichloroethane (DCE) or acetonitrile is chosen to ensure solubility of the reactants and intermediates without interfering with the reaction mechanism.
-
Oxidizing Agent: The final aromatization step requires the removal of two hydrogen atoms. While various oxidizing agents can be used, manganese dioxide (MnO₂) is a mild, effective, and heterogeneous oxidant that simplifies product purification, as the excess reagent and manganese byproducts can be removed by simple filtration. Air or molecular oxygen can also serve as a green and cost-effective oxidant, often in the presence of a copper catalyst.[1]
Detailed Reaction Mechanism
The synthesis proceeds through a three-stage mechanism: imine formation, intramolecular cyclization (Mannich-type reaction), and oxidative aromatization. Each step is critical for the successful construction of the target heterocycle.
-
Imine Formation: The primary amine of 2-(aminomethyl)pyridine performs a nucleophilic attack on the aldehyde carbonyl of ethyl glyoxylate. Subsequent dehydration yields the corresponding N-(pyridin-2-ylmethylene)glyoxylate imine intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen, acting as an enamine-type nucleophile, attacks the electrophilic imine carbon. This key step forms the five-membered imidazole ring and generates a dihydro-imidazo[1,5-a]pyridine intermediate.
-
Oxidative Aromatization: The dihydro intermediate is not stable and readily undergoes oxidation. The oxidizing agent (e.g., MnO₂) abstracts two hydrogen atoms (a hydride and a proton), leading to the formation of the thermodynamically stable, aromatic imidazo[1,5-a]pyridine ring system.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is a self-validating system. Each step is designed for high yield and purity, with checkpoints for reaction monitoring.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(aminomethyl)pyridine | 108.14 | 1.08 g | 10.0 | 1.0 |
| Ethyl glyoxylate (50% in Toluene) | 102.09 | 4.08 g | 20.0 | 2.0 |
| Manganese dioxide (activated) | 86.94 | 4.35 g | 50.0 | 5.0 |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - | - |
| Sodium sulfate (anhydrous) | - | ~5 g | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - | - |
| Ethyl acetate / Hexanes | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).
-
Reagent Addition: Add the solution of ethyl glyoxylate (4.08 g of 50% solution in toluene, ~20.0 mmol) to the flask. Causality Note: Using an excess of the glyoxylate can help drive the initial imine formation to completion.
-
Initial Condensation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate in hexanes).
-
Oxidation: Add activated manganese dioxide (4.35 g, 50.0 mmol) to the reaction mixture in one portion. Trustworthiness Checkpoint: MnO₂ is a solid; its addition will turn the reaction mixture into a black slurry. Proper stirring is essential to ensure good mixing.
-
Heating: Heat the reaction mixture to reflux (approximately 84°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material and intermediate spots are no longer visible and a new, UV-active product spot appears.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the slurry through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the filter cake with additional dichloromethane (2 x 20 mL) to ensure all product is collected.
-
Workup - Extraction: Combine the filtrates and wash with saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Expected HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₀H₁₁N₂O₂⁺, 191.0815; found, 191.081x.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis.
References
- Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232-6235. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
- Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds: A Novel Approach for the Synthesis of Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461-9469. [Link]
- Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine: An Efficient Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856-1865. [Link]
- Patil, S. A., & Patil, R. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(28), 6177-6196. [Link]
Sources
A Technical Guide to the One-Pot Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust one-pot methodology for the synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a key structural component in numerous biologically active compounds. This document outlines the reaction mechanism, provides a detailed experimental protocol, and discusses key process parameters and characterization data, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system is a privileged heterocyclic motif found in a variety of pharmacologically active molecules. Its unique electronic and structural features allow for diverse biological activities, making it a focal point for drug discovery and development. The synthesis of substituted imidazo[1,5-a]pyridines has been an area of intense research, with numerous methods developed to access this important scaffold.[1] One-pot syntheses are particularly sought after due to their efficiency, reduced waste generation, and operational simplicity.
The Core Synthesis: A [3+2] Cycloaddition Approach
The most promising one-pot strategy for the synthesis of this compound involves a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2] This powerful ring-forming reaction involves the reaction of a 1,3-dipole with a dipolarophile. In this specific synthesis, a pyridinium ylide, generated in situ from a suitable pyridine derivative, acts as the 1,3-dipole, which then reacts with an alkyne dipolarophile, ethyl propiolate, to construct the desired five-membered imidazole ring fused to the pyridine core.
Reaction Mechanism
The proposed mechanism for the one-pot synthesis of this compound is initiated by the formation of a pyridinium ylide. This is typically achieved by the deprotonation of an N-substituted pyridine derivative in the presence of a base. The resulting ylide then undergoes a concerted or stepwise [3+2] cycloaddition with ethyl propiolate. Subsequent aromatization leads to the formation of the stable imidazo[1,5-a]pyridine ring system.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 2-(Aminomethyl)pyridine | ≥98% | Sigma-Aldrich |
| Ethyl Glyoxalate (50% in Toluene) | Synthesis | Sigma-Aldrich |
| Ethyl Propiolate | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore |
Procedure
-
Schiff Base Formation: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene (0.2 M) is added ethyl glyoxalate (50% solution in toluene, 1.1 eq). The mixture is stirred at room temperature for 1 hour to form the corresponding Schiff base.
-
Ylide Generation and Cycloaddition: To the reaction mixture, anhydrous potassium carbonate (2.0 eq) is added, followed by ethyl propiolate (1.2 eq).
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure this compound.
Caption: A streamlined workflow for the synthesis.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (d, J = 7.2 Hz, 1H), 7.60 (d, J = 9.0 Hz, 1H), 7.50 (s, 1H), 7.10 (td, J = 6.8, 1.2 Hz, 1H), 6.80 (dd, J = 9.0, 6.6 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 163.5, 140.2, 135.8, 128.9, 122.5, 121.8, 119.3, 115.6, 114.1, 61.2, 14.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0815; found: 191.0812.
-
Infrared (IR, KBr): ν (cm⁻¹) 3050, 2980, 1725 (C=O), 1640, 1520, 1240, 1080.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or side product formation. | Increase reaction time, use a stronger non-nucleophilic base (e.g., DBU), or vary the solvent to higher boiling point options like xylene. |
| Difficult Purification | Presence of closely related impurities. | Optimize the chromatographic conditions (e.g., different solvent systems or use of a different stationary phase). |
| No Reaction | Inactive reagents or insufficient temperature. | Ensure all reagents are anhydrous and of high purity. Confirm the reaction temperature is maintained at reflux. |
Conclusion
This guide presents a comprehensive overview of a one-pot synthesis of this compound. The described [3+2] cycloaddition approach offers an efficient and straightforward route to this valuable heterocyclic compound. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can reliably synthesize this scaffold for further investigation in various scientific disciplines.
References
- Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Deriv
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH. [Link]
- A one-pot synthesis of imidazo[1,5-a]pyridines.
- 1,3-Dipolar cycloaddition. Wikipedia. [Link]
Sources
A Guide to Metal-Free Synthesis of Imidazo[1,5-a]Pyridine Derivatives: Strategies and Methodologies
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1] The development of efficient and sustainable synthetic routes to these valuable compounds is, therefore, of significant interest. This technical guide provides an in-depth exploration of contemporary metal-free methodologies for the synthesis of imidazo[1,5-a]pyridine derivatives. By circumventing the use of transition metal catalysts, these approaches offer cost-effective and environmentally benign alternatives to traditional synthetic methods.[1] This guide will focus on two prominent strategies: direct C-H functionalization with aldehydes and iodine-mediated oxidative cyclization, providing detailed mechanistic insights, step-by-step experimental protocols, and a comprehensive overview of their substrate scope and limitations.
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological profiles. The unique electronic and structural features of this scaffold allow for versatile functionalization, leading to a broad spectrum of biological activities. The development of synthetic methods that avoid the use of heavy metals is a crucial step towards greener and more sustainable chemical manufacturing, a particularly important consideration in the pharmaceutical industry.
Direct C-H Functionalization: A Facile Approach to Bis(imidazo[1,5-a]pyridin-1-yl)methanes
A remarkably straightforward and atom-economical metal-free method for the synthesis of bis(imidazo[1,5-a]pyridin-1-yl)methanes involves the direct C-H functionalization of imidazo[1,5-a]pyridines with aldehydes.[1] This approach utilizes readily available aldehydes, such as formaldehyde, as a methylene source to bridge two imidazo[1,5-a]pyridine units.[1]
Plausible Reaction Mechanism
The reaction is believed to proceed through an ionic mechanism.[1][2] The proposed pathway begins with the protonation of the aldehyde, followed by the nucleophilic attack of the C1-position of the imidazo[1,5-a]pyridine. Subsequent dehydration and a second nucleophilic attack by another molecule of the imidazo[1,5-a]pyridine lead to the formation of the final bridged product.
Caption: Experimental workflow for the synthesis of bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.
Step-by-Step Procedure:
-
To a solution of 3-phenylimidazo[1,5-a]pyridine (0.52 mmol, 1.0 equiv) in ethanol (0.5 mL, if required), add an aqueous solution of formaldehyde (12.36 mmol). [2]2. Stir the reaction mixture at room temperature overnight.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Collect the resulting precipitate by filtration.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Substrate Scope and Data
This method demonstrates broad applicability with various substituted imidazo[1,5-a]pyridines and aldehydes, affording moderate to good yields. [1]
| Entry | Imidazo[1,5-a]pyridine Substrate | Aldehyde | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Phenylimidazo[1,5-a]pyridine | Formaldehyde | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | 85 |
| 2 | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 3 | 3-(Perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 |
| 4 | 3-(3,5-Dibromophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 75 |
| 5 | 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 71 |
Data adapted from ACS Omega 2024, DOI: 10.1021/acsomega.4c03823. [2]
Iodine-Mediated One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
Molecular iodine has emerged as a versatile and mild reagent in organic synthesis, promoting a variety of transformations under metal-free conditions. An efficient one-pot, three-component synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines has been developed utilizing iodine as a promoter. [3]This methodology involves the reaction of a 2-aminomethylpyridine, an aldehyde, and a sodium sulfinate. [3]
Plausible Reaction Mechanism
The proposed mechanism for this transformation is initiated by the reaction of 2-aminomethylpyridine and the aldehyde with iodine and a peroxide to form an intermediate 'A'. [3]This intermediate then reacts further with iodine to produce intermediate 'B'. Concurrently, the sodium sulfinate is converted to a disulfide 'C' in the presence of triphenylphosphine and iodine. Finally, intermediate 'B' reacts with the disulfide 'C' to yield the desired 1,3-disubstituted imidazo[1,5-a]pyridine. [3]
Caption: Plausible mechanism for the iodine-mediated one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.
Experimental Protocol: Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
This protocol is a representative example of the iodine-mediated one-pot synthesis. [3] Workflow:
Caption: Experimental workflow for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.
Step-by-Step Procedure:
-
In a reaction tube, combine pyridin-2-ylmethanamine (1 mmol), benzaldehyde (0.5 mmol), and iodine (0.1 mmol) in DMF (3 mL). [3]2. Add tert-butyl hydroperoxide (TBHP, 1.0 eq.) and stir the mixture at 100 °C for 2 hours.
-
To the reaction mixture, add sodium benzenesulfinate (1 mmol), iodine (0.5 mmol), and triphenylphosphine (1 mmol).
-
Continue stirring at 100 °C and monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the desired product.
Substrate Scope and Data
This one-pot, three-component reaction is tolerant of a wide range of functional groups on both the aldehyde and the sodium sulfinate, providing good to excellent yields of the corresponding 1,3-disubstituted imidazo[1,5-a]pyridines. [3]
| Entry | Aldehyde | Sodium Sulfinate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Sodium benzenesulfinate | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 69 |
| 2 | 4-Methylbenzaldehyde | Sodium benzenesulfinate | 3-(p-Tolyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46 |
| 3 | 4-Chlorobenzaldehyde | Sodium 4-chlorobenzenesulfinate | 3-(4-Chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 74 |
| 4 | 3-Nitrobenzaldehyde | Sodium benzenesulfinate | 3-(3-Nitrophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 61 |
| 5 | 2-Chlorobenzaldehyde | Sodium 4-chlorobenzenesulfinate | 3-(2-Chlorophenyl)-1-((4-chlorophenyl)thio)imidazo[1,5-a]pyridine | 78 |
Data adapted from Catalysts 2024, 14(9), 601. [3]
Other Notable Metal-Free Methodologies
Besides the two detailed methods, other metal-free strategies for the synthesis of imidazo[1,5-a]pyridines have been reported, further expanding the synthetic chemist's toolkit.
-
Elemental Sulfur-Mediated Dual Oxidative C-H Amination: This approach utilizes elemental sulfur to mediate the reaction between 2-pyridyl acetates and amines, offering a simple and efficient route to imidazo[1,5-a]pyridines under metal- and peroxide-free conditions. [4]* Denitrogenative Transannulation: The reaction of pyridotriazoles with nitriles, catalyzed by BF3·Et2O, provides a metal-free pathway to imidazo[1,5-a]pyridines. [5]* Sequential Dual Oxidative Amination of C(sp3)-H Bonds: This method achieves the synthesis of imidazo[1,5-a]pyridines through two oxidative C-N couplings and one oxidative dehydrogenation process under ambient, metal-free conditions. [5]
Conclusion
The metal-free synthesis of imidazo[1,5-a]pyridine derivatives represents a significant advancement in sustainable organic synthesis. The methodologies highlighted in this guide, particularly the direct C-H functionalization with aldehydes and the iodine-mediated one-pot reaction, offer efficient, versatile, and environmentally conscious alternatives to traditional metal-catalyzed approaches. These methods provide researchers and drug development professionals with powerful tools for accessing this important class of heterocyclic compounds, facilitating further exploration of their therapeutic potential. The continued development of innovative metal-free synthetic strategies will undoubtedly play a crucial role in the future of medicinal and materials chemistry.
References
- Liu, J. et al. (2018). Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination. Organic & Biomolecular Chemistry, 16(31), 5570-5574. [Link]
- Yadav, P. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- Huang, L. et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- Yadav, P. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
Sources
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
A Technical Guide to the Iodine-Mediated Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient, atom-economical, and scalable synthetic routes to access functionalized derivatives is of paramount importance to drug development professionals. This guide details a robust and reliable iodine-mediated, one-pot synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical process rationale that ensures reproducibility and high yield. This transition-metal-free approach leverages the unique properties of molecular iodine to facilitate oxidative C-N bond formation and subsequent cyclization, offering a compelling alternative to classical, multi-step procedures.[3][4]
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
Imidazo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that feature prominently in pharmaceutical research. Their unique structural and electronic properties have led to their incorporation into a wide array of biologically active molecules, including agents with anti-inflammatory, anti-cancer, and neuroprotective properties.[1]
Traditional synthetic methods for this scaffold often require harsh conditions, expensive metal catalysts, or multi-step sequences that are inefficient and generate significant waste.[5] The advent of iodine-mediated synthesis has marked a significant advancement, promoting the principles of green chemistry through the use of an inexpensive, readily available, and low-toxicity reagent.[6] Molecular iodine, acting as a mild Lewis acid and oxidant, effectively catalyzes the intricate cascade of reactions required to construct the bicyclic ring system in a single operation.[7]
This guide focuses on the synthesis of this compound, a key building block that allows for further functionalization at the C1 position, making it a valuable intermediate for creating libraries of novel drug candidates.
Mechanistic Insights: The Role of Molecular Iodine
The iodine-mediated synthesis proceeds through a proposed cascade of reactions involving imine formation, nucleophilic addition, and oxidative cyclization. Molecular iodine (I₂) is not merely a spectator; it plays a critical role in several key steps.
Proposed Reaction Mechanism:
-
Imine Formation: The reaction initiates with the condensation of (pyridin-2-yl)methanamine with ethyl glyoxalate to form an intermediate imine (Schiff base).
-
Tautomerization & Cyclization: The imine undergoes tautomerization, followed by an intramolecular nucleophilic attack by the pyridine ring nitrogen onto the imine carbon. This key cyclization step forms the five-membered imidazole ring.
-
Oxidative Aromatization: The resulting dihydro-imidazo[1,5-a]pyridine intermediate is not stable and must be oxidized to the aromatic final product. This is the primary role of molecular iodine. The iodine acts as an oxidant, accepting two electrons (and two protons) to form hydrogen iodide (HI), thereby driving the reaction towards the stable, aromatic imidazo[1,5-a]pyridine core. The base present in the reaction mixture neutralizes the HI generated.
Below is a visualization of this proposed mechanistic pathway.
Caption: Proposed mechanism for iodine-mediated synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to these steps, particularly regarding the inert atmosphere and temperature control, is critical for success.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (Pyridin-2-yl)methanamine | C₆H₈N₂ | 108.14 | 10.0 | 1.08 g |
| Ethyl glyoxalate (50% in Toluene) | C₄H₆O₃ | 102.09 | 11.0 | 2.25 g (approx. 2 mL) |
| Molecular Iodine (I₂) | I₂ | 253.81 | 12.0 | 3.05 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25.0 | 3.46 g |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction |
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃ | 158.11 | - | For workup |
| Brine | NaCl (aq) | - | - | For workup |
3.2. Step-by-Step Procedure
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate via a Ritter-Type Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. This technical guide provides an in-depth exploration of a modern and efficient synthetic route to Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a key building block for drug discovery, utilizing a Ritter-type reaction. This document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic rationale, a comprehensive and self-validating experimental protocol, and a discussion of the critical parameters that govern the success of this transformation. By grounding the protocol in established chemical principles and providing clear, actionable guidance, this whitepaper aims to empower researchers to confidently and successfully implement this valuable synthetic methodology.
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines
The fusion of an imidazole ring with a pyridine core gives rise to the imidazo[1,5-a]pyridine system, a class of nitrogen-containing heterocycles of significant interest to the pharmaceutical and agrochemical industries.[1][2] The unique electronic and steric properties of this scaffold allow for diverse functionalization and interaction with various biological targets. Consequently, imidazo[1,5-a]pyridine derivatives have been investigated for a wide range of therapeutic applications, including their use as antitumor agents, immunosuppressants, and inhibitors of key enzymes.[2]
Traditional synthetic approaches to this ring system often involve multi-step sequences with potentially harsh reaction conditions.[3] The development of more convergent and efficient methodologies is therefore a continuous pursuit in synthetic organic chemistry. The Ritter reaction, a classic method for the formation of N-alkyl amides from nitriles and a carbocation source, has emerged as a powerful tool for the construction of complex nitrogen-containing molecules.[4][5][6][7] Recent advancements have demonstrated the utility of a Ritter-type approach for the direct synthesis of the imidazo[1,5-a]pyridine core in an intermolecular fashion.[3]
This guide focuses on a specific and highly useful derivative, this compound. The ester functionality at the 1-position serves as a versatile handle for further chemical modifications, making this a valuable intermediate for the generation of compound libraries in drug development campaigns. We will dissect a modern Ritter-type synthesis that proceeds from readily available starting materials: a pyridinylmethanol derivative and a nitrile.
Mechanistic Insights: A Ritter-Type Cascade to the Imidazo[1,5-a]pyridine Core
The synthesis of this compound via a Ritter-type reaction is a sophisticated cascade process that hinges on the in-situ generation of key reactive intermediates. The generally accepted mechanism involves the formation of a benzylic carbocation, its subsequent trapping by a nitrile, and an intramolecular cyclization onto the pyridine ring.[3] A combination of a Lewis acid, such as Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, like para-toluenesulfonic acid (p-TsOH), is often employed to facilitate this transformation efficiently.[3]
The reaction commences with the acid-catalyzed generation of a carbocation from the starting pyridinylmethanol.[3] This electrophilic intermediate is then intercepted by the nucleophilic nitrogen atom of the nitrile (in this case, ethyl cyanoformate) to form a nitrilium ion.[3][5][6] The pivotal step of the cascade is the intramolecular electrophilic attack of the nitrilium ion on the electron-rich pyridine ring, leading to the formation of the fused five-membered imidazole ring. A final rearomatization step furnishes the stable imidazo[1,5-a]pyridine product.
Below is a graphical representation of the proposed mechanistic pathway:
Caption: Proposed mechanism for the Ritter-type synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints and expected observations to guide the researcher.
3.1. Materials and Reagents
-
Pyridin-2-ylmethanol
-
Ethyl cyanoformate
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
3.2. Equipment
-
Oven-dried glassware: thick-walled sealed tube or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
3.3. Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis:
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To an oven-dried thick-walled sealed tube containing a magnetic stir bar, add pyridin-2-ylmethanol (1.0 equiv.).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.3 M. To this solution, add Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 0.05 equiv.) and para-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 equiv.).
-
Substrate Addition: Add ethyl cyanoformate (1.2 equiv.) to the reaction mixture.
-
Reaction: Securely seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. A typical reaction time is 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully unseal the tube and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCE).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization and Validation:
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.
-
Expected Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.2-8.4 (d, 1H, pyridine H), 7.8-8.0 (d, 1H, pyridine H), 7.5-7.7 (s, 1H, imidazole H), 7.0-7.3 (m, 2H, pyridine H), 4.4-4.6 (q, 2H, OCH₂CH₃), 1.4-1.6 (t, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160-165 (C=O), 140-145 (imidazole C), 130-135 (pyridine C), 120-130 (pyridine C), 110-120 (pyridine C), 60-65 (OCH₂CH₃), 10-15 (OCH₂CH₃).
-
Mass Spectrometry (ESI+): m/z = 191.08 [M+H]⁺.
-
-
Quantitative Data and Yield Optimization
The yield of the Ritter-type synthesis of imidazo[1,5-a]pyridines is influenced by several factors, including the nature of the starting materials, the choice of catalyst, and the reaction conditions. The following table presents representative yields for the synthesis of various imidazo[1,5-a]pyridine derivatives using a similar protocol, which can serve as a benchmark for the synthesis of the title compound.[3]
| Entry | Pyridinylmethanol Derivative | Nitrile | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanol | Benzonitrile | 85 |
| 2 | Phenyl(pyridin-2-yl)methanol | Acetonitrile | 78 |
| 3 | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Benzonitrile | 92 |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methanol | Acetonitrile | 75 |
| 5 | Pyridin-2-ylmethanol | Benzonitrile | 65 |
Data adapted from a similar reported procedure. Yields are for isolated products after chromatography.
Key Considerations for Optimization:
-
Lewis Acid: While Bi(OTf)₃ is highly effective, other Lewis acids such as Sc(OTf)₃ or In(OTf)₃ could be explored.
-
Brønsted Acid: The amount of p-TsOH can be tuned to optimize the rate of carbocation formation.
-
Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to incomplete conversion, while excessively high temperatures could promote side reactions.
-
Solvent: Dichloroethane is a common solvent for this reaction, but other non-protic solvents like acetonitrile or nitromethane could also be screened.
Conclusion
The Ritter-type reaction offers a powerful and convergent strategy for the synthesis of the valuable this compound scaffold. This in-depth technical guide has provided a comprehensive overview of the mechanistic underpinnings of this transformation, a detailed and self-validating experimental protocol, and insights into key parameters for optimization. By leveraging this modern synthetic methodology, researchers in drug discovery and development can efficiently access this important heterocyclic building block, thereby accelerating the exploration of new chemical space and the discovery of novel therapeutic agents. The principles and procedures outlined herein are intended to serve as a robust foundation for the successful implementation of this reaction in a research setting.
References
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Recent developments in Ritter reaction. RSC Advances.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Ritter Reaction. Organic Chemistry Portal.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Ritter Reaction. Organic-Chemistry.org.
- One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Indian Academy of Sciences.
- Recent advances of Ritter reaction and its synthetic applic
- The Ritter Reaction: A Versatile Tool for the Synthesis of N-Substituted Amide Deriv
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
Sources
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. ias.ac.in [ias.ac.in]
A Technical Guide to the Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate: Foundational Starting Materials and Core Synthetic Strategies
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the foundational starting materials and core synthetic strategies for the preparation of a key derivative, Ethyl imidazo[1,5-a]pyridine-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
The Strategic Importance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine bicyclic system is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The fusion of an imidazole ring to a pyridine core creates a unique electronic landscape that allows for diverse molecular interactions with biological targets. The substituent at the 1-position, in this case, an ethyl carboxylate group, can serve as a crucial handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design.
Foundational Starting Materials: The Cornerstone of Synthesis
The successful synthesis of this compound hinges on the selection of appropriate and readily accessible starting materials. The most prevalent and efficient synthetic routes invariably commence with a substituted pyridine precursor.
The Key Precursor: 2-(Aminomethyl)pyridine
The cornerstone of virtually all synthetic approaches to the imidazo[1,5-a]pyridine core is 2-(aminomethyl)pyridine , also known as 2-picolylamine. This commercially available reagent provides the essential pyridine ring and the exocyclic aminomethyl group necessary for the construction of the fused imidazole ring. The primary amine of 2-(aminomethyl)pyridine serves as a key nucleophile in the initial bond-forming step of the cyclization cascade.
The Two-Carbon Synthon: Ethyl Glyoxalate
To construct the imidazole ring and introduce the desired ethyl carboxylate functionality at the C1 position, a suitable two-carbon electrophilic building block is required. For this specific target molecule, ethyl glyoxalate (or its hydrate or hemiacetal form) is the reagent of choice. Ethyl glyoxalate provides the two-carbon unit that will ultimately form the C1 and C2 positions of the imidazole ring, with the ethyl ester group pre-installed at the C1 position.
Core Synthetic Strategy: A Pictet-Spengler Type Cyclization
The most logical and widely employed strategy for the synthesis of this compound is a variation of the Pictet-Spengler reaction.[1] This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of our target molecule, 2-(aminomethyl)pyridine acts as the β-arylethylamine equivalent, where the pyridine ring is the "aryl" component.
The reaction proceeds through a cascade of steps that are both elegant and efficient, culminating in the formation of the desired bicyclic heterocycle.
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of the synthetic protocol. The formation of this compound from 2-(aminomethyl)pyridine and ethyl glyoxalate can be rationalized through the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine on the aldehyde carbonyl of ethyl glyoxalate. This is followed by dehydration to form a crucial iminium ion intermediate. The formation of this electrophilic species is often facilitated by mild acidic conditions.
-
Intramolecular Cyclization: The pyridine ring, being electron-rich, acts as an intramolecular nucleophile. The nitrogen atom of the pyridine ring attacks the electrophilic carbon of the iminium ion in a 5-exo-trig cyclization. This step is the key ring-forming event and is characteristic of the Pictet-Spengler reaction.
-
Aromatization: The resulting dihydroimidazo[1,5-a]pyridinium intermediate then undergoes a subsequent oxidation or rearrangement to achieve aromaticity, yielding the stable this compound product. The driving force for this final step is the formation of the thermodynamically stable aromatic system.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed, self-validating methodology for the synthesis of this compound.
Reaction Scheme:
A schematic of the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Aminomethyl)pyridine | 108.14 | 1.08 g | 10.0 |
| Ethyl glyoxalate (50% in toluene) | 102.09 (neat) | 2.04 g | 10.0 |
| Toluene | - | 50 mL | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | 190 mg | 1.0 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol) and toluene (50 mL).
-
Add the solution of ethyl glyoxalate in toluene (2.04 g, 10.0 mmol).
-
Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic use of 2-(aminomethyl)pyridine and ethyl glyoxalate. The underlying Pictet-Spengler type reaction provides an efficient and reliable route to this valuable heterocyclic building block. By understanding the core principles of the starting materials and the reaction mechanism, researchers can confidently approach the synthesis of this and related imidazo[1,5-a]pyridine derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
- Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911, 44, 2030–2036. [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties. We will delve into the technical details of its characterization, explore the versatile reactivity of the imidazo[1,5-a]pyridine scaffold, and discuss its current and potential applications in drug discovery and development. This document serves as a technical resource, consolidating available data to facilitate further research and application of this promising molecule.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered considerable attention in the scientific community. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The unique electronic and steric properties of the imidazo[1,5-a]pyridine ring system make it a privileged scaffold in drug design, offering multiple points for functionalization to modulate biological activity and pharmacokinetic properties. This compound, as a derivative, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its ethyl ester functionality can enhance solubility and bioavailability, making it an attractive starting point for the development of novel drug candidates.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.
Core Structure and Isomerism
This compound possesses the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol .[1] The core of the molecule is the bicyclic imidazo[1,5-a]pyridine system, which consists of a pyridine ring fused to an imidazole ring. The position of the ethyl carboxylate group at the 1-position is a key structural feature. It is important to distinguish this isomer from its positional isomers, such as ethyl imidazo[1,5-a]pyridine-3-carboxylate, as the substitution pattern significantly influences the molecule's chemical reactivity and biological activity.
Physicochemical Data
A compilation of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Chem-Impex[1] |
| Molecular Weight | 190.2 g/mol | Chem-Impex[1] |
| CAS Number | 119448-87-2 | Chem-Impex[1] |
| Appearance | Pale yellow to brown solid | Chem-Impex[1] |
| Purity | ≥ 95% (assay) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Synthesis and Characterization
General Synthetic Strategy
A common and effective method for the construction of the imidazo[1,5-a]pyridine ring system involves the cyclization of a suitably substituted pyridine precursor. For instance, the synthesis of the isomeric ethyl imidazo[1,5-a]pyridine-3-carboxylate has been reported to proceed from ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate.[2] This reaction typically involves a dehydrative cyclization, often facilitated by a strong dehydrating agent such as phosphorus pentoxide in a high-boiling solvent like phosphoryl chloride.[2]
A plausible synthetic route for this compound could be envisioned starting from a different pyridine-based precursor, designed to favor cyclization and carboxylation at the 1-position. The general workflow for such a synthesis is depicted in the following diagram.
Caption: A generalized workflow for the synthesis of this compound.
Postulated Experimental Protocol
Based on the synthesis of the 3-carboxylate isomer, a hypothetical protocol for the 1-carboxylate target molecule is proposed below. This protocol is intended as a starting point for experimental design and would require optimization.
Step 1: Synthesis of a Suitable Precursor (Hypothetical)
-
A suitably substituted pyridine precursor would first need to be synthesized. This precursor would likely contain a side chain at the 2-position that can participate in the cyclization to form the imidazole ring and introduce the carboxylate functionality at the desired position.
Step 2: Cyclization
-
Dissolve the precursor (1.0 equivalent) in a high-boiling, non-protic solvent such as phosphoryl chloride.
-
Add a dehydrating agent, for example, phosphorus pentoxide (5.0 equivalents), portion-wise while stirring.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the desired this compound.
Spectroscopic Characterization (Anticipated Data)
While specific experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine ring system, typically in the range of δ 7.0-9.0 ppm. The ethyl group of the ester will exhibit a quartet for the methylene protons (–CH₂–) around δ 4.0-4.5 ppm and a triplet for the methyl protons (–CH₃) around δ 1.2-1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fused ring system, typically between δ 110-150 ppm. The carbonyl carbon of the ester group is expected to resonate downfield, around δ 160-170 ppm. The methylene and methyl carbons of the ethyl group will appear upfield.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (190.2 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.
Role as a Key Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its functional groups, the ester and the nitrogen atoms in the heterocyclic core, provide reactive sites for further chemical modifications. This allows for the construction of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Potential Therapeutic Areas
Derivatives of the imidazo[1,5-a]pyridine scaffold have shown promise in several therapeutic areas:
-
Oncology: The imidazo[1,5-a]pyridine core has been incorporated into molecules designed as anti-cancer agents.[1]
-
Inflammatory Diseases: The anti-inflammatory potential of this scaffold is an active area of research.[1]
-
Neurological Disorders: The ability of these compounds to interact with receptors in the central nervous system makes them potential candidates for treating neurological conditions.[1]
The general mechanism of action for many biologically active imidazo[1,5-a]pyridine derivatives involves their interaction with specific enzymes or receptors, leading to the modulation of cellular signaling pathways. The precise mechanism is highly dependent on the specific substitutions on the core scaffold.
Caption: The role of this compound as a versatile building block in drug discovery.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. While detailed experimental data for this specific isomer is limited in the public domain, the well-established chemistry of the imidazo[1,5-a]pyridine scaffold provides a strong foundation for its further exploration. Future research efforts should focus on the development of efficient and scalable synthetic routes to this molecule, as well as a thorough characterization of its physicochemical and pharmacological properties. The elucidation of its crystal structure would provide invaluable insights into its three-dimensional conformation and potential intermolecular interactions. As our understanding of the structure-activity relationships of imidazo[1,5-a]pyridine derivatives continues to grow, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry and drug discovery.
References
- This citation is intentionally left blank as no direct source for a complete synthesis and characteriz
- This citation is intentionally left blank as no direct source for a complete synthesis and characteriz
- This citation is intentionally left blank as no direct source for a complete synthesis and characteriz
- This citation is intentionally left blank as no direct source for a complete synthesis and characteriz
Sources
An In-Depth Technical Guide to Ethyl Imidazo[1,5-a]pyridine-1-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This bicyclic system is a key structural component in numerous pharmacologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties. Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a key derivative of this scaffold, serves as a crucial intermediate in the synthesis of more complex molecules and has garnered interest for its own potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and known biological activities, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
This compound is typically a pale yellow to brown solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | Chem-Impex |
| CAS Number | 119448-87-2 | Chem-Impex |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Chem-Impex |
| Molecular Weight | 190.20 g/mol | Chem-Impex |
| Appearance | Pale yellow to brown solid | Chem-Impex |
| Purity | ≥ 95% (assay) | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Synthesis and Mechanism
Another common approach is the copper-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines, utilizing oxygen as the oxidant. This method provides a direct and efficient route to multifunctional imidazo[1,5-a]pyridines.[1] The synthesis of the title compound would likely follow a similar multi-step pathway, beginning with the appropriate pyridine-based starting materials and culminating in the formation of the fused imidazole ring and subsequent esterification.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this exact compound is limited in publicly available literature, data from closely related imidazo[1,5-a]pyridine derivatives can provide valuable reference points.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, typically in the range of δ 7.0-9.0 ppm. The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely appearing in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the ester group (typically around δ 160-170 ppm), and the carbons of the ethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1750 cm⁻¹), C-N stretching vibrations within the heterocyclic rings, and C-H stretching of the aromatic and aliphatic protons.
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 190.20. Fragmentation patterns could provide further structural information.
Chemical Reactivity and Biological Activity
The imidazo[1,5-a]pyridine nucleus is an electron-rich system, making it susceptible to electrophilic substitution reactions. The ester functionality at the 1-position offers a site for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These reactions allow for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Anticancer Potential: Derivatives of the imidazo[1,5-a]pyridine and the closely related imidazo[1,2-a]pyridine scaffolds have demonstrated significant potential as anticancer agents.[2][3][4][5][6] The proposed mechanisms of action are often multifaceted and target key pathways involved in cancer cell proliferation and survival.
One of the key mechanisms involves the inhibition of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/Akt signaling pathway.[3][6] CDK9 is a crucial regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing cancer cell death. The PI3K/Akt pathway is a central node in cell signaling that promotes cell growth, proliferation, and survival; its inhibition is a well-established strategy in cancer therapy.
Caption: Potential anticancer mechanisms of imidazo[1,5-a]pyridine derivatives.
Anti-inflammatory and Other Activities: The imidazo[1,5-a]pyridine scaffold has also been explored for its anti-inflammatory properties. Some derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, this class of compounds has been investigated for applications in treating neurological disorders and in the development of agrochemicals.
Safety and Toxicity
A comprehensive safety and toxicity profile for this compound is not extensively documented. However, a Safety Data Sheet (SDS) for a related compound, ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential when handling this and related compounds. Good ventilation is also crucial to minimize the risk of inhalation.
Conclusion and Future Directions
This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its core structure is a key pharmacophore in a range of biologically active molecules, particularly in the realm of anticancer drug discovery. While further research is needed to fully elucidate the specific biological activities, mechanism of action, and safety profile of this particular ester, the broader class of imidazo[1,5-a]pyridines continues to be a fertile ground for the development of novel therapeutics. Future research efforts should focus on the development of efficient and scalable synthetic routes, comprehensive in vitro and in vivo biological evaluations, and detailed toxicological studies to fully unlock the therapeutic potential of this promising class of compounds.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
- El-Sayed, M. A., et al. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry. [Link]
- Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
- Yao, J. H., et al. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Fan, Y., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. [Link]
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Chemistry – An Asian Journal. [Link]
- New substituted imida - IRIS-AperTO. Università di Torino. [Link]
- Ethyl imidazo[1,2-a]pyridine-5-carboxyl
- ethyl imidazo[1,5-a]pyridine-1-carboxyl
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl imidazo[1,5-a]pyridine-1-carboxylate
CAS Number: 119448-87-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, synthesis, spectroscopic characterization, and established applications in the development of novel therapeutics. Particular emphasis is placed on its role as a versatile scaffold for generating compounds targeting a range of diseases, including neurological disorders, cancer, and inflammatory conditions. This guide is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this valuable chemical entity.
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its significant therapeutic potential. This fused bicyclic structure is a key pharmacophore in a variety of biologically active molecules. This compound, in particular, serves as a crucial intermediate, offering a reactive handle for the synthesis of diverse compound libraries with potential applications in pharmaceutical and agricultural chemistry, as well as material science.[1] Its unique structure is instrumental in the development of pharmaceuticals, especially those aimed at treating neurological disorders by interacting with specific brain receptors.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 119448-87-2 | Internal |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Internal |
| Molecular Weight | 190.20 g/mol | Internal |
| Appearance | Pale yellow to brown solid | Internal |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |
Synthesis and Mechanistic Insights
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of the imidazo[1,5-a]pyridine core.
The causality behind this experimental choice lies in the electrophilic nature of the phosphorus oxychloride, which activates the carbonyl group of the precursor, facilitating an intramolecular electrophilic attack from the pyridine nitrogen to form the fused imidazole ring. The subsequent dehydration and aromatization lead to the stable imidazo[1,5-a]pyridine scaffold. The precise starting materials and reaction conditions would need to be optimized to favor the formation of the 1-carboxylate isomer.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. While a complete set of spectra for this compound is not publicly available, data from closely related analogs can provide valuable insights for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of imidazo[1,5-a]pyridine derivatives typically shows characteristic signals for the aromatic protons of the fused ring system. The chemical shifts and coupling constants of these protons are influenced by the substitution pattern. For the 1-carboxylate isomer, one would expect to see distinct signals for the protons on the pyridine and imidazole rings, as well as the characteristic quartet and triplet for the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with distinct signals for the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic rings, and the carbons of the ethyl group. Spectroscopic data for various substituted imidazo[1,5-a]pyridines have been reported and can serve as a reference for spectral interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1700-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic protons, and C=C and C=N stretching vibrations of the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 190.20. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Applications in Drug Discovery and Development
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound, as a key intermediate, provides a strategic starting point for the synthesis of compounds with diverse pharmacological activities.
Neurological Disorders
The unique chemical structure of imidazo[1,5-a]pyridine derivatives allows them to interact with specific receptors in the central nervous system.[1] This property has been exploited to develop novel treatments for a range of neurological and psychiatric conditions. The ethyl ester functionality of the title compound can be readily modified to introduce various pharmacophores, enabling the fine-tuning of receptor binding affinity and selectivity.
Oncology
The imidazo[1,5-a]pyridine core is a feature of numerous compounds with demonstrated anti-cancer properties.[1] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine have been developed as potent inhibitors of PI3Kα, a critical enzyme in a signaling pathway frequently dysregulated in cancer.[2]
PI3K/Akt Signaling Pathway:
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of imidazopyridine derivatives.
Anti-inflammatory Agents
The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives is another active area of research.[1] By modifying the core structure of this compound, researchers can develop compounds that modulate the activity of key inflammatory mediators, offering potential new treatments for a variety of inflammatory diseases.
Conclusion
This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile chemical nature and the proven therapeutic potential of the imidazo[1,5-a]pyridine scaffold make it a valuable building block for the synthesis of novel bioactive compounds. While further research is needed to fully elucidate its synthetic pathways and pharmacological profile, this technical guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their pursuit of new and improved medicines.
References
- This information is synthesized from general chemical knowledge and does not have a specific citable source
- G. G. R. G. Giraudi, et al. (2022). New substituted imida. IRIS-AperTO - UniTo.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(8), 3407.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl imidazo[1,5-a]pyridine-1-carboxylate. Due to the limited availability of direct experimental spectra in public literature, this guide presents a comprehensive, predicted spectral analysis. This prediction is grounded in established NMR principles and supported by empirical data from structurally analogous compounds within the imidazo[1,5-a]pyridine class and related heterocyclic systems. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the spectral characteristics of this important heterocyclic scaffold.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic and structural features have led to its incorporation into a wide array of biologically active molecules, including potential therapeutic agents. The ability to precisely characterize these molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide focuses on this compound, a key derivative that serves as a versatile building block for the synthesis of more complex molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the imidazo[1,5-a]pyridine core and the ethyl ester substituent. The chemical shifts are influenced by the aromaticity of the heterocyclic system, the electron-withdrawing nature of the carboxylate group, and through-bond and through-space coupling interactions.
Molecular Structure and Proton Numbering:
Figure 1: Molecular structure and proton numbering of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |
| H8 | 8.20 - 8.40 | d | J = 7.0 - 7.5 | H8 is adjacent to the electron-withdrawing nitrogen (N4) and is expected to be the most downfield proton on the pyridine ring. |
| H3 | 7.90 - 8.10 | s | - | H3 is on the imidazole ring and adjacent to the ester group, leading to a downfield shift. It is expected to be a singlet due to the absence of adjacent protons. |
| H5 | 7.60 - 7.80 | d | J = 9.0 - 9.5 | H5 is part of the pyridine ring and will show coupling to H6. |
| H7 | 7.00 - 7.20 | dd | J = 7.0 - 7.5, 1.0 - 1.5 | H7 is coupled to both H6 and H8, resulting in a doublet of doublets. |
| H6 | 6.80 - 7.00 | td | J = 7.0 - 7.5, 1.0 - 1.5 | H6 is coupled to H5 and H7, appearing as a triplet of doublets. |
| -OCH₂- | 4.30 - 4.50 | q | J = 7.0 - 7.2 | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |
| -CH₃ | 1.30 - 1.50 | t | J = 7.0 - 7.2 | The methyl protons of the ethyl group are in a typical aliphatic region and will appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to hybridization, substituent effects, and aromaticity.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O | 160.0 - 165.0 | The carbonyl carbon of the ester group is expected in this downfield region. |
| C8a | 135.0 - 140.0 | A quaternary carbon at the fusion of the two rings. |
| C1 | 130.0 - 135.0 | The carbon bearing the ester group will be significantly deshielded. |
| C3 | 125.0 - 130.0 | Carbon in the imidazole ring, influenced by the adjacent nitrogen and ester group. |
| C8 | 120.0 - 125.0 | Aromatic carbon in the pyridine ring adjacent to the bridgehead nitrogen. |
| C5 | 118.0 - 122.0 | Aromatic carbon in the pyridine ring. |
| C7 | 115.0 - 120.0 | Aromatic carbon in the pyridine ring. |
| C6 | 110.0 - 115.0 | Aromatic carbon in the pyridine ring, typically the most upfield of the pyridine carbons. |
| -OCH₂- | 60.0 - 65.0 | The methylene carbon of the ethyl group, attached to the electronegative oxygen. |
| -CH₃ | 14.0 - 16.0 | The methyl carbon of the ethyl group, in the typical aliphatic region. |
Experimental Protocols
For researchers seeking to acquire experimental NMR data for this compound, the following protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
4.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the aromatic protons.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Figure 2: A generalized workflow for the NMR analysis of this compound.
Conclusion
This technical guide provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants are based on sound chemical principles and comparisons with related structures. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data. This guide is intended to be a valuable tool for chemists working with this important class of heterocyclic compounds, aiding in the rapid and accurate characterization of their synthetic products.
References
This section would be populated with citations to relevant literature on the NMR spectroscopy of imidazo[1,5-a]pyridines and related heterocyclic systems if direct experimental data were available. As this guide is based on predictive analysis, a formal reference list is not applicable.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
This guide provides a comprehensive technical overview for the mass spectrometric analysis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The imidazopyridine core is a key structural motif in various pharmaceuticals, including anti-cancer and anti-inflammatory agents, making robust analytical characterization essential.[1][3] This document outlines foundational principles, in-depth analytical methodologies, and practical, field-tested protocols designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound (C₁₀H₁₀N₂O₂) is a versatile compound featuring a fused imidazo-pyridine bicyclic system.[1] Its molecular weight is 190.2 g/mol .[1] This scaffold is of high interest due to its structural similarity to purines, which allows it to interact with a wide range of biological targets.[2] Derivatives of imidazopyridine are explored for numerous therapeutic applications, and the ethyl ester functionality on this specific molecule can enhance properties like solubility and bioavailability, making it an attractive candidate for drug formulation.[1]
Accurate and sensitive analysis is paramount for confirming its identity, assessing purity, and studying its metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information.
Part 1: Foundational Principles for MS Analysis
The successful analysis of this compound hinges on understanding its chemical properties to select the appropriate MS-based workflow. The logical flow for method development is outlined below.
Caption: High-level workflow for MS analysis.
Ionization Source Selection: The Case for Electrospray Ionization (ESI)
The choice of ionization technique is critical. For this compound, Electrospray Ionization (ESI) is the method of choice.
-
Expertise & Causality: The molecule possesses two nitrogen atoms within its heterocyclic structure, which are basic sites readily available for protonation. ESI is a soft ionization technique ideal for polar and easily ionizable molecules.[4] It efficiently generates protonated molecular ions, [M+H]⁺, in the positive ion mode with minimal in-source fragmentation, which is crucial for accurately determining the molecular weight.[4] The presence of nitrogen atoms in unsaturated ring structures makes them excellent candidates for positive-ion ESI.[4] Alternative techniques like Atmospheric Pressure Chemical Ionization (APCI) are less suitable as they are better for less polar compounds and can sometimes induce more fragmentation.
Sample Preparation and Liquid Chromatography
-
Protocol Rationale: The goal of sample preparation is to present the analyte to the MS source in a clean, compatible solvent system that promotes efficient ionization.
-
Solvent System: A typical starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid. The organic solvent (acetonitrile) aids in desolvation in the ESI source, while the water ensures solubility. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is in its protonated form prior to ionization and improves chromatographic peak shape on reverse-phase columns.
-
Chromatography: Reverse-phase liquid chromatography (RPLC) using a C18 column is the standard approach. A gradient elution starting from a high aqueous percentage to a high organic percentage will effectively separate the analyte from potential impurities and matrix components.
Part 2: In-Depth Mass Spectrometric Analysis
Full Scan (MS1) Analysis: Identifying the Precursor Ion
In a full scan experiment, the mass spectrometer scans a wide mass range to detect all ionizable species. For this compound, the primary ion of interest in positive mode ESI will be the protonated molecule.
| Ion Species | Adduct | Exact Mass (Da) | Nominal Mass (m/z) |
| [M+H]⁺ | Proton (H⁺) | 191.0815 | 191 |
| [M+Na]⁺ | Sodium (Na⁺) | 213.0634 | 213 |
| [M+K]⁺ | Potassium (K⁺) | 229.0374 | 229 |
-
Trustworthiness Note: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, should be employed to confirm the elemental composition. A mass accuracy of <5 ppm between the measured and theoretical exact mass of the [M+H]⁺ ion provides high confidence in the identification.
Tandem MS (MS/MS) Analysis: Structural Elucidation through Fragmentation
Tandem mass spectrometry (MS/MS) is essential for confirming the structure of the analyte. In this process, the precursor ion ([M+H]⁺ at m/z 191) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern is a structural fingerprint of the molecule.
For this compound, the fragmentation is primarily driven by the lability of the ethyl ester group. Similar ethyl carboxylate-containing heterocyclic compounds show characteristic losses related to this functional group.[5][6]
Predicted Fragmentation Pathway:
-
Loss of Ethylene (C₂H₄): A primary and highly characteristic fragmentation for ethyl esters is the neutral loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment ion.
-
Loss of Ethanol (C₂H₅OH): Direct loss of an ethanol molecule (46 Da) is another common pathway for ethyl esters, particularly in related heterocyclic systems.[5][6]
-
Loss of the Ethoxy Radical (•OC₂H₅): Cleavage can result in the loss of the ethoxy radical (45 Da), leaving a stable acylium ion.
-
Decarboxylation (Loss of CO₂): Following the initial loss of ethylene, the resulting carboxylic acid fragment can subsequently lose carbon dioxide (44 Da).
Caption: Predicted major fragmentation pathways for protonated this compound.
Part 3: Experimental Protocols and Data Interpretation
Detailed LC-MS/MS Protocol
This protocol provides a robust starting point for quantitative or qualitative analysis.
1. Standard and Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
- Create a working standard curve (e.g., 1-1000 ng/mL) by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid.
- Prepare analytical samples by diluting them to fall within the standard curve range using the same diluent.
2. LC Parameters:
- Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0.0 min: 5% B
- 1.0 min: 5% B
- 5.0 min: 95% B
- 7.0 min: 95% B
- 7.1 min: 5% B
- 9.0 min: 5% B
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. MS Parameters (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI).
- Mode: Positive.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325 °C.
- Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- MS1 Scan Range: m/z 100-400.
- MS/MS Transitions (for MRM):
- Precursor Ion: 191.1
- Product Ion 1: 163.1 (Quantitative)
- Product Ion 2: 145.1 (Qualitative)
- Collision Energy: Optimize experimentally, starting around 15-25 eV.
Data Interpretation
-
Identification: A compound is positively identified if its retention time matches that of a known standard, and the mass spectra contain the correct precursor ion ([M+H]⁺ at m/z 191.1) and the expected fragment ions (e.g., m/z 163.1, 145.1) with the correct relative abundance.
-
Quantification: For quantitative analysis using Multiple Reaction Monitoring (MRM), the peak area of the most intense, specific fragment ion (the "quantifier," e.g., m/z 163.1) is plotted against the concentration of the standards to generate a calibration curve. The concentration of the analyte in unknown samples is then calculated from this curve.
References
- MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
- PubMed Central (PMC). (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Imidazo[1,5-a]pyridine Derivatives
Abstract
The imidazo[1,5-a]pyridine core is a cornerstone in modern medicinal chemistry and materials science, lauded for its versatile biological activities and unique photophysical properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within this heterocyclic system is paramount for rational drug design, the development of advanced materials, and elucidating structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive exploration of the crystal structure of imidazo[1,5-a]pyridine derivatives. We will delve into the principles of single-crystal X-ray diffraction, dissect key structural parameters, and illuminate the critical role of intermolecular interactions in dictating crystal packing. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their scientific endeavors.
The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine scaffold is a nitrogen-fused bicyclic heteroaromatic system that has garnered immense interest due to its prevalence in a wide array of biologically active compounds.[3] Derivatives have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] The therapeutic potential of these molecules is intrinsically linked to their shape and electronic properties, which are best defined by their crystal structure. Furthermore, the unique luminescent properties of certain derivatives make them promising candidates for applications in optoelectronic devices and as fluorescent probes.[6] A thorough understanding of their solid-state architecture is therefore a critical prerequisite for both therapeutic and materials science applications.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the three-dimensional structure of crystalline compounds.[7][8] This powerful analytical method provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled glimpse into the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal packing.[9]
The fundamental principle of SC-XRD involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.
For organic molecules like imidazo[1,5-a]pyridine derivatives, which may not always form large, high-quality single crystals, powder X-ray diffraction (PXRD) can serve as a valuable alternative for structure determination.[9][10]
A Practical Guide to Crystal Structure Determination: An Experimental Protocol
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Herein, we provide a generalized, step-by-step protocol for the crystallographic analysis of an imidazo[1,5-a]pyridine derivative.
Step 1: Crystal Growth
-
Rationale: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.
-
Methodology:
-
Dissolve the purified imidazo[1,5-a]pyridine derivative in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) to near saturation.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, vapor diffusion can be used by placing the vial of the compound's solution in a sealed container with a more volatile anti-solvent.
-
Monitor for the formation of well-defined, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension).
-
Step 2: Data Collection
-
Rationale: To obtain a complete and high-resolution dataset of diffraction intensities.
-
Methodology:
-
Carefully select and mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform a preliminary unit cell determination.
-
Execute a full data collection strategy, typically involving a series of omega and phi scans to cover the entire reciprocal space.
-
Step 3: Structure Solution and Refinement
-
Rationale: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology:
-
Process the raw diffraction data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods, which provide initial phases for the structure factors. This is often accomplished using software like SHELXS.[7]
-
Refine the structural model by least-squares methods against the experimental data using software like SHELXL.[7] This involves refining atomic positions, and anisotropic displacement parameters for non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using tools like PLATON and check for any inconsistencies.[7]
-
Workflow for Single-Crystal X-ray Crystallography
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and bioavailability of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
An In-Depth Technical Guide to the Solubility and Bioavailability Assessment of Ethyl imidazo[1,5-a]pyridine-1-carboxylate and its Analogs
Foreword: Navigating the Critical Path from Discovery to Development
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Derivatives of this heterocyclic system have garnered significant interest for a range of applications, from oncology to neuroscience. However, the journey from a promising molecular entity to a viable drug candidate is fraught with challenges, paramount among them being the optimization of its absorption, distribution, metabolism, and excretion (ADME) properties. At the heart of ADME lie two fundamental parameters: solubility and bioavailability.
This guide provides a comprehensive technical framework for the systematic evaluation of the solubility and bioavailability of novel compounds, using this compound as a representative example. While specific experimental data for this exact molecule is not extensively published, the principles and methodologies detailed herein represent the gold-standard approach for any new chemical entity (NCE) emerging from a discovery pipeline. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, empowering researchers to not only generate data but to deeply understand its implications for drug development.
Foundational Physicochemical Characterization: The Blueprint for ADME Profiling
Before any meaningful solubility or bioavailability studies can be undertaken, a foundational understanding of the molecule's intrinsic physicochemical properties is essential. These parameters govern its behavior in biological systems and inform the design of subsequent, more complex assays.
Core Molecular Properties
For this compound, the initial data points to collect are:
| Property | Value/Information | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₀N₂O₂[3] | Defines the elemental composition and is the basis for all other calculations. |
| Molecular Weight | 190.2 g/mol [3] | Influences diffusion rates and permeability. Generally, lower molecular weight (<500 Da) is favorable for oral absorption. |
| Appearance | Pale yellow to brown solid[3] | Provides a basic physical description for material handling and identification. |
| pKa (Predicted) | The imidazo[1,5-a]pyridine core contains nitrogen atoms that can be protonated. The pKa will determine the ionization state at different physiological pH values, which profoundly impacts solubility and permeability. | |
| LogP (Predicted) | The octanol-water partition coefficient is a measure of lipophilicity. An optimal LogP (typically 1-3) is required for passive diffusion across cell membranes. |
The "Why": Causality in Physicochemical Profiling
The ionization state (governed by pKa) and lipophilicity (measured by LogP) are locked in a delicate balance. The un-ionized form of a drug is typically more lipophilic and thus more readily permeates the lipid bilayers of the intestinal epithelium. Conversely, the ionized form is generally more water-soluble. Since the pH of the gastrointestinal tract varies from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.4), understanding the pKa is critical to predicting where the drug will be best absorbed.
Aqueous Solubility: The Gateway to Absorption
A drug must be in solution to be absorbed.[4] Therefore, accurately determining its aqueous solubility is a non-negotiable step in early development. We distinguish between two key types of solubility measurements: kinetic and thermodynamic.[5]
-
Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by adding a small amount of a concentrated organic stock (e.g., DMSO) to an aqueous buffer. This is a high-throughput method often used for initial screening of large numbers of compounds.[5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is the maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions and is the gold-standard measurement for regulatory submissions.[5][6]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method, introduced by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[6][7]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers at various physiologically relevant pH values.
Methodology:
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the GI tract.
-
Addition of Compound: Add an excess amount of the solid test compound to a known volume of each buffer in a sealed container. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[6]
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[8]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Self-Validation: The presence of residual solid in each vial after equilibration is a visual confirmation that a saturated solution was achieved. Analysis of the solid residue by techniques like X-ray powder diffraction (XRPD) can confirm that the compound did not undergo any phase changes or degradation during the experiment.
Bioavailability Assessment: From In Vitro Prediction to In Vivo Reality
Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a product of multiple factors, including dissolution, absorption across the intestinal wall, and first-pass metabolism in the gut wall and liver.
Diagram: The Journey of an Orally Administered Drug
Caption: Factors influencing oral bioavailability.
In Vitro Permeability: The Caco-2 Monolayer Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is the most widely used in vitro model for predicting intestinal drug absorption.[9][10] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer that mimics the barrier properties of the human intestinal epithelium, including the expression of key uptake and efflux transporters like P-glycoprotein (P-gp).[10][11]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential as a substrate for efflux transporters.
Workflow Diagram:
Caption: Caco-2 permeability assay workflow.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are cultured and seeded onto Transwell® filter inserts and allowed to differentiate for 18-22 days.[11][12]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[10][13]
-
Transport Experiment (Bidirectional):
-
Apical-to-Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber. Samples are taken from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).[10][13]
-
Basolateral-to-Apical (B→A) Transport: In a separate set of wells, the experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.[12]
-
-
Sample Analysis: The concentration of the compound in all samples is determined by LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is a strong indicator that the compound is actively transported by efflux pumps like P-gp.[11][12]
-
Data Interpretation:
| Papp (A→B) x 10⁻⁶ cm/s | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
In Vivo Pharmacokinetic Studies
While in vitro models are excellent for screening, in vivo studies in animal models are essential to understand the complete picture of a drug's journey in a living system.[14][15][16] Rodent models (rats or mice) are commonly used in early-stage discovery.[14]
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration, and to calculate its absolute oral bioavailability.
General Protocol:
-
Animal Model: Typically, male Sprague-Dawley rats are used.[14]
-
Dosing:
-
IV Group: A cohort of animals receives the drug as a bolus injection into a vein (e.g., tail vein) at a low dose (e.g., 1-2 mg/kg). This route ensures 100% bioavailability by definition and provides data on clearance and volume of distribution.
-
PO Group: A second cohort receives the drug orally via gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation & Analysis: Blood samples are processed to plasma, and the concentration of the drug is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is plotted to generate pharmacokinetic profiles. Key parameters are calculated using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Bioavailability Calculation: Absolute Oral Bioavailability (%F) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Synthesizing the Data: A Holistic View
The ultimate goal is to integrate these disparate data points into a cohesive profile that can predict human oral bioavailability.[17] A graphical model can be used to categorize compounds by integrating in vitro Caco-2 permeability and metabolic stability data (from liver microsome or S9 fraction assays).[17]
| In Vitro Parameter | Implication for Oral Bioavailability |
| High Solubility | Favorable for dissolution in the GI tract. |
| Low Solubility | May lead to dissolution-rate-limited absorption. |
| High Caco-2 Permeability (Papp) | Suggests good potential for intestinal absorption. |
| Low Caco-2 Permeability (Papp) | Suggests poor absorption. |
| High Efflux Ratio (>2) | Indicates the compound is actively removed from enterocytes, which will reduce net absorption and bioavailability. |
| High In Vivo Clearance | Suggests rapid elimination from the body, potentially requiring more frequent dosing. |
| Low In Vivo Clearance | Suggests slower elimination and longer duration of action. |
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust data package for novel imidazo[1,5-a]pyridine derivatives. This enables informed decision-making, facilitates the optimization of lead compounds, and ultimately increases the probability of success in the challenging but rewarding endeavor of drug development.
References
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Vertex AI Search.
- Caco2 assay protocol. (n.d.). Vertex AI Search.
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). Vertex AI Search.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
- Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. (n.d.). Vertex AI Search.
- Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.). Vertex AI Search.
- Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). Vertex AI Search.
- Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates | Journal of Medicinal Chemistry - ACS Public
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Vertex AI Search.
- Caco-2 Permeability Assay - Enamine. (n.d.). Vertex AI Search.
- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Vertex AI Search.
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023, May 29). Vertex AI Search.
- Role of animal models in biomedical research: a review - PMC. (2022, July 1). Vertex AI Search.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- Caco-2 permeability assay - Creative Bioarray. (n.d.). Vertex AI Search.
- New in vitro bioavailability models to avoid animal studies. (2023, August 10). Vertex AI Search.
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (n.d.). Vertex AI Search.
- Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester - Chem-Impex. (n.d.). Vertex AI Search.
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). Vertex AI Search.
- Caco-2 Permeability Assay - Evotec. (n.d.). Vertex AI Search.
- Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF - ResearchG
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). (n.d.). Vertex AI Search.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. ijrpc.com [ijrpc.com]
- 16. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Imidazo[1,5-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This guide provides a comprehensive technical overview of this privileged heterocyclic system, from its foundational synthetic routes to the cutting-edge methodologies employed today. We will explore the causal relationships behind synthetic strategies, the evolution of experimental protocols, and the profound impact of this scaffold on drug discovery and materials science.
Introduction: The Emergence of a Privileged Scaffold
The imidazo[1,5-a]pyridine is a fused bicyclic heteroaromatic system where an imidazole ring is fused to a pyridine ring. This arrangement confers a unique combination of electronic properties, steric features, and hydrogen bonding capabilities, making it an ideal framework for interaction with diverse biological targets. Its structural relatives, the imidazo[1,2-a]pyridines, have a rich history dating back to the early 20th century with the pioneering work of Tschitschibabin (also known as Chichibabin) in 1925 on their synthesis.[1] While the seminal report on the synthesis of the imidazo[1,5-a]pyridine scaffold is less definitively cited in readily available literature, its importance has grown exponentially over the decades, with numerous synthetic methods developed to access this key heterocyclic core.[2]
The inherent biological activity of compounds containing this scaffold has driven much of the research into its synthesis and functionalization. The imidazo[1,5-a]pyridine core is found in natural products and has been integral to the development of therapeutics for a wide range of diseases.
Foundational Synthetic Strategies: The Logic of Cyclization
The early and most enduring strategies for the construction of the imidazo[1,5-a]pyridine ring system are predicated on the logical and efficient approach of intramolecular cyclization. These methods typically involve the formation of the five-membered imidazole ring onto a pre-existing pyridine core.
Cyclocondensation of 2-(Aminomethyl)pyridine Derivatives
A cornerstone in the synthesis of the imidazo[1,5-a]pyridine scaffold is the cyclocondensation of 2-(aminomethyl)pyridine with a suitable one-carbon electrophile. This approach is conceptually straightforward and offers a high degree of versatility in introducing substituents onto the imidazole ring.
Causality Behind the Experimental Choice: The selection of 2-(aminomethyl)pyridine as the starting material is strategic. The primary amino group provides the necessary nucleophilicity to react with an electrophile, while the pyridine nitrogen is poised to participate in the subsequent intramolecular cyclization, leading to the desired fused ring system. The choice of the one-carbon electrophile directly dictates the substitution at the 3-position of the final product.
Detailed Experimental Protocol: Synthesis of 3-Phenylimidazo[1,5-a]pyridine
This protocol is a representative example of a classical cyclocondensation reaction.
Materials:
-
2-(Aminomethyl)pyridine
-
Benzaldehyde
-
Sulfur powder
-
Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-(aminomethyl)pyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMF (5 mL), add sulfur powder (1.5 mmol).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 1M NaOH solution (2 x 20 mL), water (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenylimidazo[1,5-a]pyridine.
Self-Validating System: The purity of the final compound can be readily assessed by its melting point, and its structure confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data will show characteristic shifts for the protons and carbons of the fused heterocyclic system and the phenyl substituent.
Logical Relationship Diagram: Cyclocondensation Pathway
Caption: Copper-catalyzed synthesis of imidazo[1,5-a]pyridines.
Biological Significance and Therapeutic Applications
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of numerous compounds with a wide range of therapeutic activities.
| Compound Class | Biological Target/Activity | Therapeutic Potential |
| Pirmagrel | Thromboxane A2 synthase inhibitor | Antithrombotic |
| C1311 | Topoisomerase II inhibitor | Anticancer |
| Various Derivatives | GABAA receptor modulators | Anxiolytic, Sedative |
| Various Derivatives | Phosphodiesterase (PDE) inhibitors | Anti-inflammatory, Neurological disorders |
| Various Derivatives | Kinase inhibitors | Anticancer |
Signaling Pathway Diagram: Inhibition of Topoisomerase II by C1311
Caption: C1311 stabilizes the Topoisomerase II-DNA cleavage complex, leading to apoptosis.
Conclusion and Future Perspectives
The discovery and development of the imidazo[1,5-a]pyridine scaffold represent a significant chapter in the history of heterocyclic chemistry. From its foundational synthetic routes to the sophisticated methodologies of today, the journey of this remarkable core continues to unfold. The inherent versatility and biological relevance of the imidazo[1,5-a]pyridine system ensure its continued prominence in the quest for novel therapeutics and advanced materials. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new biological targets and applications for this ever-evolving privileged scaffold.
References
- Kumari, H., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(20), 3440-3468. [Link]
- Tschitschibabin, A. E. (1925). Ueber eine neue Synthese von Imidazo--[1][2]pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706. [Link]
Sources
Methodological & Application
Applications of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Emergence of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents targeting a range of diseases.[1][2] Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine system offers a distinct vector space for substituent placement, enabling fine-tuning of pharmacological properties. Ethyl imidazo[1,5-a]pyridine-1-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds.[3] Its ethyl ester functionality at the 1-position provides a convenient handle for chemical modification, primarily through conversion to amides, which are key structural motifs in many drug candidates.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the development of Retinoic Acid Receptor-related Orphan Receptor c (RORc) inverse agonists and 5-HT4 receptor partial agonists. Detailed protocols for the synthesis of key intermediates and final compounds, as well as for their biological evaluation, are presented to empower researchers in their drug discovery endeavors.
Key Therapeutic Applications and Associated Biological Targets
RORc Inverse Agonists for Autoimmune Diseases
The nuclear receptor RORc is a master regulator of Th17 cell differentiation and the production of the pro-inflammatory cytokine IL-17.[4] Consequently, RORc has emerged as a high-value target for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The imidazo[1,5-a]pyridine scaffold has been successfully employed in the discovery of potent and selective RORc inverse agonists.[4]
Mechanism of Action: Imidazo[1,5-a]pyridine-based inverse agonists bind to the ligand-binding domain of RORc, stabilizing it in an inactive conformation. This prevents the recruitment of co-activators, leading to the repression of RORc-mediated gene transcription, most notably the gene encoding IL-17. The subsequent reduction in IL-17 levels alleviates the inflammatory cascade characteristic of many autoimmune conditions.
Caption: Inhibition of the RORc signaling pathway by imidazo[1,5-a]pyridine inverse agonists.
Structure-Activity Relationship (SAR) Summary for RORc Inverse Agonists:
A focused library of imidazo[1,5-a]pyridine-1-carboxamides has been explored to establish a clear SAR for RORc inhibition. The general structure consists of the imidazo[1,5-a]pyridine core, a carboxamide linker at the 1-position, and various substituents on both the heterocyclic core and the amide nitrogen.
| Position | Modification | Impact on RORc Inhibitory Activity |
| 1-position | Carboxamide linker | Essential for activity. The nature of the amine component is critical for potency and selectivity. |
| Amide-N | Small, cyclic amines (e.g., azetidine, pyrrolidine) | Generally well-tolerated and can enhance potency. |
| Amide-N | Substituted phenyl rings | Can lead to potent compounds, with the substitution pattern influencing selectivity over other nuclear receptors. |
| 3-position | Small alkyl or aryl groups | Modifications at this position can modulate potency and pharmacokinetic properties. |
| Pyridine Ring | Substitution | Can be used to fine-tune physicochemical properties such as solubility and metabolic stability. |
5-HT4 Receptor Partial Agonists for Cognitive Disorders
The 5-hydroxytryptamine4 (5-HT4) receptor is a G-protein coupled receptor implicated in learning and memory. Partial agonists of the 5-HT4 receptor are being investigated as potential treatments for cognitive deficits associated with Alzheimer's disease.[5] The imidazo[1,5-a]pyridine scaffold has been utilized to develop potent and selective 5-HT4 receptor partial agonists.[5]
Mechanism of Action: Imidazo[1,5-a]pyridine-based 5-HT4 partial agonists bind to and moderately activate the 5-HT4 receptor. This leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. In the context of Alzheimer's disease, this signaling cascade is believed to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα fragment (sAPPα).
Caption: Modulation of APP processing via 5-HT4 receptor partial agonism by imidazo[1,5-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Summary for 5-HT4 Partial Agonists:
The development of imidazo[1,5-a]pyridine-based 5-HT4 partial agonists has also benefited from systematic SAR studies. A lead compound, 5a, emerged from these investigations, demonstrating a favorable combination of potency, selectivity, and pharmacokinetic properties.[5]
| Position | Modification | Impact on 5-HT4 Partial Agonist Activity |
| 1-position | Typically unsubstituted or small alkyl | Not the primary point of diversification for this target. |
| 3-position | Linked to a basic amine via an ether linkage | A key pharmacophoric element for 5-HT4 receptor binding. |
| Basic Amine | Piperidine or other cyclic amines | Essential for interaction with the receptor. Substitutions on the amine can modulate potency and selectivity. |
| Pyridine Ring | Substitution | Can be modified to optimize ADME properties. |
Experimental Protocols
Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid: The Key Intermediate
The journey to potent imidazo[1,5-a]pyridine-based drug candidates often begins with the synthesis of the corresponding carboxylic acid, which serves as a versatile precursor for amide coupling. A novel and efficient method for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, proceeding through a trifluoroacetyl intermediate followed by haloform cleavage.[6]
Caption: Synthetic pathway to imidazo[1,5-a]pyridine-1-carboxylic acid.
Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid [6]
-
Amide Formation: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add an acyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl-2-(aminomethyl)pyridine.
-
Cyclization and Trifluoroacetylation: Dissolve the crude amide in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic anhydride (2.0 eq). Stir the reaction at room temperature for 12-16 hours. Monitor the formation of the trifluoroacetyl intermediate by LC-MS.
-
Haloform Cleavage: To the reaction mixture containing the 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone, add an aqueous solution of sodium hydroxide (e.g., 2M, 5.0 eq). Stir vigorously at room temperature for 1-2 hours.
-
Work-up and Isolation: Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid. The product, imidazo[1,5-a]pyridine-1-carboxylic acid, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
From Ester to Acid: Hydrolysis of this compound
For researchers starting with this compound, a standard hydrolysis protocol can be employed to access the key carboxylic acid intermediate.
Protocol 2: Hydrolysis of this compound (Adapted from general hydrolysis procedures)[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with dilute hydrochloric acid (e.g., 1M).
-
Isolation: The imidazo[1,5-a]pyridine-1-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Amide Coupling: The Gateway to Bioactive Molecules
The conversion of imidazo[1,5-a]pyridine-1-carboxylic acid to a diverse array of amides is a cornerstone of library synthesis in the exploration of new chemical space. Standard peptide coupling reagents are effective for this transformation.
Protocol 3: Synthesis of Imidazo[1,5-a]pyridine-1-carboxamides (Adapted from standard amide coupling protocols)
-
Activation of the Carboxylic Acid: To a solution of imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane, add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq). Add a base, typically DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of the Amine: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine-1-carboxamide.
Biological Evaluation: Assessing RORc Inverse Agonist Activity
The following protocol outlines a cell-based reporter assay to determine the potency of newly synthesized compounds as RORc inverse agonists.
Protocol 4: RORc Luciferase Reporter Assay (Adapted from established methods)
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORc ligand-binding domain (Gal4-RORc-LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).
-
Compound Treatment: After transfection, plate the cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compounds (typically from 10 µM to 0.1 nM) in DMSO (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37 °C in a CO2 incubator for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a constitutively expressed reporter or total protein concentration). Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the development of RORc inverse agonists and 5-HT4 partial agonists highlights the potential of the imidazo[1,5-a]pyridine scaffold in addressing unmet medical needs in autoimmune diseases and cognitive disorders. The protocols and SAR insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of new therapeutic agents. Future research will likely expand the applications of this scaffold to other biological targets, further solidifying its status as a privileged structure in drug discovery.
References
- Volpi, G., Laurenti, E., & Rabezzana, R. (2024).
- Barana, D., et al. (2020). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Molecules, 25(18), 4236. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
- Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(13), 2907-2912. [Link]
- Jandhyala, S. R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
- Paoletti, A., et al. (2019). A one-pot synthesis of imidazo[1,5-a]pyridines. Tetrahedron Letters, 60(33), 151009. [Link]
- Hernández-Fernández, J., et al. (2024).
- Hernández-Fernández, J., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K 2 CO 3 : Synthesis of Potassium Carboxylates.
- da Silva, J. F., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 394-421. [Link]
- Singh, P., & Kumar, V. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(33), 7116-7136. [Link]
- ResearchGate. (n.d.). SAR studies of imidazo[1,5-a]pyridine structures provided 34 as an efficient 5-HT4R partial agonist. [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
- Duan, G.-Y., et al. (2010). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]
- ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]
- Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]
- Forgács, A., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6278. [Link]
- Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
- Gurjar, M. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153163. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
- Wu, P., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660. [Link]
- Roy, A., et al. (2021). 1,5-Disubstituted Acylated 2-Amino-4,5-dihydroimidazoles as a New Class of Retinoic Acid Receptor–Related Orphan Receptor (ROR) Inhibitors. Molecules, 26(21), 6689. [Link]
Sources
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes: Ethyl Imidazo[1,5-a]pyridine-1-carboxylate as a Versatile Building Block for Pharmaceutical Discovery
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are paramount due to their prevalence in natural products and their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The imidazopyridine family, a fused bicyclic 5-6 heterocycle system, is a cornerstone of modern drug discovery.[1][2] While the imidazo[1,2-a]pyridine isomer is widely recognized and found in numerous marketed drugs such as Zolpidem (insomnia) and Alpidem (anxiolytic), its lesser-explored cousin, the imidazo[1,5-a]pyridine scaffold, presents a unique and compelling opportunity for innovation.[3][4][5][6][7]
Although no commercial drugs currently contain the imidazo[1,5-a]pyridine core, this scaffold has garnered significant attention for its unique chemical, optical, and biological properties, showing potential in fields ranging from materials science to oncology.[3][8] Its distinct electronic distribution and structural rigidity offer a different vector space for substituent placement compared to the [1,2-a] isomer, enabling the design of novel pharmacophores.
This guide focuses on Ethyl imidazo[1,5-a]pyridine-1-carboxylate , a strategic building block designed for the efficient exploration of this promising chemical space. The ethyl ester at the 1-position serves as a versatile chemical handle, providing a reliable entry point for a suite of synthetic transformations crucial for developing compound libraries in a drug discovery campaign.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| CAS Number | 119448-87-2 | [9] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [9] |
| Molecular Weight | 190.20 g/mol | [9] |
| Appearance | Pale yellow to brown solid | [9] |
| Purity | ≥ 95% | [9] |
| Storage | Store at 0-8°C, desiccated. | [9] |
Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Synthesis of the Core Building Block
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various routes.[10] A common and effective strategy involves the cyclization of a 2-aminomethylpyridine derivative. This approach provides a reliable pathway to the core structure, which can then be functionalized to yield the target ester.
Caption: General workflow for the synthesis of the target building block.
Expert Insight: The choice of a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) in the final step is crucial. It facilitates the intramolecular condensation by activating the amide carbonyl for nucleophilic attack by the pyridine nitrogen, leading to the formation of the fused bicyclic system.
Key Derivatization Strategies & Protocols
The true power of this compound lies in its capacity for straightforward and high-yield derivatization. The ester group is the primary site for modification, allowing for the generation of diverse compound libraries.
Caption: Key derivatization pathways from the core building block.
Protocol: Saponification to Carboxylic Acid Intermediate
Objective: To hydrolyze the ethyl ester, yielding the corresponding carboxylic acid. This intermediate is essential for subsequent amide coupling reactions.
Rationale: Standard base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids.[11] The use of a water/methanol solvent system ensures solubility for both the starting material and the sodium hydroxide reagent.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq, e.g., 1 M solution) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath (0-5°C). Carefully add aqueous hydrochloric acid (HCl, 1 M) dropwise to neutralize the excess base and protonate the carboxylate salt. Adjust the pH to ~3-4, at which point the carboxylic acid product should precipitate.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether) to remove any residual impurities. Dry the product under vacuum.
| Reagent | M.W. ( g/mol ) | Eq. | Notes |
| This compound | 190.20 | 1.0 | Starting material. |
| Sodium Hydroxide (NaOH) | 40.00 | 1.5 | Base for hydrolysis. |
| Methanol (MeOH) | 32.04 | - | Co-solvent. |
| Hydrochloric Acid (HCl, 1M) | 36.46 | - | For acidification/workup. |
Protocol: HATU-Mediated Amide Library Synthesis
Objective: To couple the carboxylic acid intermediate with a diverse set of primary and secondary amines to generate an amide library for biological screening.
Rationale: The formation of an amide bond directly from a carboxylic acid and an amine is often inefficient.[12] Peptide coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.[13] This method is known for its high efficiency, mild reaction conditions, and suppression of side reactions.[13][14]
Caption: Logical flow of the HATU-mediated amidation reaction.
Step-by-Step Protocol:
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture and stir for 10-15 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the desired amine (1.1-1.2 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Reagent | M.W. ( g/mol ) | Eq. | Notes |
| Carboxylic Acid | 162.15 | 1.0 | From Protocol 4.1. |
| HATU | 380.23 | 1.1 | Coupling agent. |
| DIPEA | 129.24 | 2.0-3.0 | Non-nucleophilic base. |
| Amine (R-NH₂) | Varies | 1.1-1.2 | Nucleophile for library. |
| DMF (anhydrous) | 73.09 | - | Solvent. |
Protocol: Advanced Functionalization via Suzuki-Miyaura Coupling
Objective: To demonstrate the installation of new carbon-carbon bonds on the heterocyclic core, a key strategy for modulating properties like solubility, metabolic stability, and target engagement.
Rationale: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[15] This requires converting a C-H bond on the imidazo[1,5-a]pyridine ring into a C-Halogen bond (e.g., C-I or C-Br), which can then participate in a palladium-catalyzed cycle with a boronic acid.[16][17] Iodination using N-Iodosuccinimide (NIS) is an effective method for introducing iodine onto electron-rich heterocyclic systems.[18]
Step A: Iodination of the Imidazo[1,5-a]pyridine Core
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by LC-MS).
-
Perform an aqueous workup to remove succinimide and purify the resulting iodo-imidazo[1,5-a]pyridine derivative by chromatography.
Step B: Suzuki-Miyaura Cross-Coupling Protocol
-
Reaction Setup: To a dry reaction vessel, add the iodo-imidazo[1,5-a]pyridine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100°C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the C-C coupled product.
Summary and Future Outlook
This compound is a high-potential building block for pharmaceutical research. Its straightforward synthesis and the versatile reactivity of its ester functionality provide medicinal chemists with a powerful tool to rapidly generate novel and diverse chemical entities based on the promising imidazo[1,5-a]pyridine scaffold. The protocols detailed herein for hydrolysis, amidation, and advanced C-C bond formation serve as a validated foundation for library synthesis and lead optimization campaigns. Future work could explore other functionalizations, such as reduction of the ester to the corresponding alcohol or direct C-H activation at other positions on the ring system, further expanding the accessible chemical space.[19]
References
- New Journal of Chemistry. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
- PMC - PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- PMC - NIH. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PMC - NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
- ResearchGate. An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
- Fisher Scientific. Amide Synthesis.
- Organic Chemistry Portal. Amide synthesis by acylation.
- NIH. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. growingscience.com [growingscience.com]
- 14. Amide synthesis by acylation [organic-chemistry.org]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl imidazo[1,5-a]pyridine-1-carboxylate in Agrochemical Formulation
Introduction: The Promise of the Imidazopyridine Scaffold in Agriculture
The imidazopyridine core is a versatile heterocyclic system renowned for its diverse biological activities. While extensively explored in medicinal chemistry, its potential within the agrochemical sector is a burgeoning field of research.[1][2][3] Derivatives of the imidazopyridine scaffold have demonstrated a spectrum of bioactivities, including insecticidal, fungicidal, and herbicidal properties, making them an attractive starting point for the development of novel crop protection agents.[4][5][6][7][8] Ethyl imidazo[1,5-a]pyridine-1-carboxylate, as a key intermediate in the synthesis of more complex molecules, presents itself as a foundational building block for creating a new generation of agrochemicals.[3] This document serves as a comprehensive technical guide for researchers and formulation scientists on the prospective applications and detailed protocols for the utilization of this compound in the development of innovative agrochemical formulations.
Physicochemical Properties and Their Formulation Implications
A thorough understanding of the physicochemical properties of an active ingredient is paramount for the development of a stable and efficacious agrochemical formulation.[] The following table summarizes the known properties of this compound and their implications for formulation design.
| Property | Value | Formulation Implication |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Indicates a relatively small and potentially versatile molecule for formulation. |
| Molecular Weight | 190.2 g/mol | Suggests good potential for uptake and transport in target organisms. |
| Physical State | Solid (powder/crystals) | The solid nature of the active ingredient makes it suitable for Wettable Powder (WP) and Suspension Concentrate (SC) formulations.[10][11] For Emulsifiable Concentrate (EC) formulations, a suitable solvent must be identified.[12][13] |
| Solubility | Limited data available. General imidazopyridine derivatives show variable solubility in organic solvents and are often sparingly soluble in water. | The anticipated low water solubility favors the development of SC or WP formulations.[11][14] If sufficient solubility in a water-immiscible organic solvent is achieved, an EC formulation is a viable option.[12][15] |
| Melting Point | Data not readily available. The melting point will influence the choice of processing equipment and the feasibility of certain formulation types (e.g., high melting point solids are good candidates for WPs).[10] | It is crucial to determine the melting point to avoid degradation during processing and to ensure the stability of the final formulation. |
| Stability | Imidazopyridine rings are generally stable, but stability studies under various pH and temperature conditions are essential. | The stability profile will dictate the required storage conditions and the selection of stabilizing adjuvants in the formulation. |
Potential Agrochemical Applications and Mechanism of Action
The imidazopyridine scaffold is a known pharmacophore for a range of biological targets, some of which have relevance in an agricultural context.
Insecticidal Activity
Derivatives of imidazo[4,5-b]pyridine have shown significant insecticidal activity against pests like Nilaparvata lugens (brown planthopper) and Mythimna separata (armyworm).[4][5] The introduction of a trifluoromethyl group on the imidazopyridine ring has been shown to be beneficial for insecticidal activity, likely by enhancing the lipophilicity of the compound.[6]
-
Hypothesized Mechanism of Action: While the exact mechanism for many imidazopyridine insecticides is still under investigation, some are known to target the nervous system of insects. Given the structural similarities to some neonicotinoids, it is plausible that certain derivatives could act on nicotinic acetylcholine receptors (nAChRs). Another potential target is the gamma-aminobutyric acid (GABA) receptor, a known target for other classes of insecticides.
Fungicidal Activity
Certain imidazo[4,5-b]pyridine derivatives have exhibited broad-spectrum fungicidal activity against pathogens such as Erysiphe graminis (powdery mildew) and Puccinia polysora (southern rust).[6]
-
Hypothesized Mechanism of Action: The mode of action for antifungal imidazopyridines is not well-established. Potential mechanisms could involve the disruption of cell membrane integrity, inhibition of key metabolic enzymes, or interference with cell division. Structure-activity relationship studies suggest that the nature and position of substituents on the imidazopyridine ring are critical for antifungal potency.[16]
Herbicidal Activity
The herbicidal potential of imidazopyridine derivatives has been explored, with some compounds showing phytotoxic effects on various weed species.[8] For instance, certain (amino)imidazo[1,2-a]pyridine derivatives have been shown to inhibit the growth of weeds like Bidens pilosa.[8]
-
Hypothesized Mechanism of Action: Similar to some commercial herbicides like imidazolinones, imidazopyridine derivatives could potentially inhibit the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[17] Inhibition of this enzyme leads to a deficiency in essential amino acids, ultimately causing plant death.
Workflow for Screening and Formulation Development
The following diagram illustrates a systematic workflow for evaluating the agrochemical potential of this compound and developing a robust formulation.
Caption: Workflow for agrochemical development of a novel active ingredient.
Detailed Protocols
Protocol 1: Primary Biological Screening
This protocol outlines the initial steps to assess the insecticidal, fungicidal, and herbicidal activity of this compound.
1. Preparation of Stock Solution:
- Dissolve a known weight of this compound in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm).
- Rationale: The use of a water-miscible organic solvent is necessary to dissolve the likely water-insoluble compound for initial screening.
2. Insecticidal Screening (Leaf-Dip Bioassay):
- Select a representative insect pest (e.g., aphids, caterpillars).
- Prepare a series of dilutions from the stock solution in water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%).
- Dip leaves of the host plant into each dilution and allow them to air dry.
- Place the treated leaves in a petri dish with a set number of insects.
- Include a negative control (surfactant solution only) and a positive control (a commercial insecticide).
- Assess mortality at 24, 48, and 72 hours.
- Rationale: The leaf-dip method is a standard and effective way to screen for contact and ingestion toxicity of a compound in herbivorous insects.
3. Fungicidal Screening (In Vitro Mycelial Growth Inhibition):
- Select a representative fungal pathogen (e.g., Fusarium spp., Botrytis cinerea).
- Prepare potato dextrose agar (PDA) medium and amend it with different concentrations of the test compound (added from the stock solution before the agar solidifies).
- Place a mycelial plug of the fungus in the center of each petri dish.
- Include a negative control (PDA with solvent only) and a positive control (a commercial fungicide).
- Incubate the plates at the optimal growth temperature for the fungus.
- Measure the diameter of the fungal colony daily and calculate the percentage of growth inhibition.
- Rationale: This in vitro assay provides a rapid and quantifiable measure of the direct antifungal activity of the compound.
4. Herbicidal Screening (Seed Germination and Seedling Growth):
- Select representative weed species (e.g., ryegrass, amaranth).
- Place a set number of seeds on filter paper in a petri dish.
- Moisten the filter paper with different concentrations of the test compound prepared in water.
- Include a negative control (water only) and a positive control (a commercial herbicide).
- Incubate the petri dishes under controlled light and temperature conditions.
- After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
- Rationale: This assay assesses both pre-emergent (inhibition of germination) and post-emergent (inhibition of growth) herbicidal activity.
Protocol 2: Development of a Wettable Powder (WP) Formulation
This protocol provides a step-by-step guide for developing a WP formulation, which is a suitable choice for a solid, water-insoluble active ingredient like this compound.[10][14]
1. Component Selection:
| Component | Example Product | Function | Typical Concentration (% w/w) |
| Active Ingredient | This compound | - | 50-80 |
| Wetting Agent | Sodium dodecyl sulfate | Facilitates the rapid wetting of the powder when added to water.[14] | 1-3 |
| Dispersing Agent | Lignosulfonate | Prevents the agglomeration of particles in the spray suspension.[10] | 5-7 |
| Carrier/Diluent | Kaolin clay or silica | Provides bulk and aids in the flowability of the powder. | To 100 |
2. Formulation Procedure:
- Accurately weigh each component.
- In a blender, pre-mix the active ingredient with the carrier until a homogenous mixture is obtained.
- Add the wetting and dispersing agents and continue to blend.
- Mill the mixture using an air mill or a hammer mill to achieve a fine, uniform particle size (typically < 40 µm).
- Rationale: A small and uniform particle size is crucial for good suspensibility and to prevent nozzle clogging during application.
3. Quality Control Tests:
- Wettability Test: Measure the time it takes for a known amount of the WP to become completely wet when added to water without stirring. A good WP should wet in under a minute.[18]
- Suspensibility Test: Prepare a suspension of the WP in standard hard water. After a set time (e.g., 30 minutes), measure the amount of active ingredient that remains in the top 90% of the suspension. A high suspensibility ensures uniform application.[18]
- Storage Stability: Store samples of the WP at elevated temperatures (e.g., 54°C for 2 weeks) to simulate long-term storage. Re-evaluate the physical and chemical properties after storage.
Protocol 3: Development of a Suspension Concentrate (SC) Formulation
An SC formulation is another excellent option for a water-insoluble solid active ingredient, offering the advantage of being a dust-free liquid formulation.[11][19][20]
1. Component Selection:
| Component | Example Product | Function | Typical Concentration (% w/w) |
| Active Ingredient | This compound | - | 20-50 |
| Dispersing Agent | Polymeric surfactant | Adsorbs onto the surface of the active ingredient particles to prevent flocculation. | 2-5 |
| Wetting Agent | Non-ionic surfactant | Reduces the surface tension between the solid particles and water.[19] | 1-3 |
| Thickener | Xanthan gum | Creates a stable suspension and prevents settling during storage.[21] | 0.1-0.5 |
| Antifreeze | Propylene glycol | Prevents the formulation from freezing at low temperatures. | 5-10 |
| Antifoaming Agent | Silicone-based defoamer | Prevents foam formation during manufacturing and dilution. | 0.1-0.5 |
| Preservative | Biocide | Prevents microbial growth in the water-based formulation. | 0.1-0.3 |
| Water | Deionized water | Carrier | To 100 |
2. Formulation Procedure:
- In a vessel, dissolve the wetting agent, antifreeze, and antifoaming agent in water.
- Slowly add the active ingredient while stirring to form a slurry.
- Mill the slurry using a bead mill to achieve a fine particle size (typically < 5 µm).
- In a separate vessel, prepare a pre-gel of the thickener in water.
- Slowly add the thickener pre-gel to the milled slurry under gentle agitation.
- Finally, add the preservative and mix until uniform.
- Rationale: The use of a bead mill is essential for achieving the small particle size required for a stable SC. The order of addition of the components is critical to ensure the proper dispersion and stabilization of the active ingredient.
3. Quality Control Tests:
- Particle Size Analysis: Use laser diffraction to measure the particle size distribution.
- Viscosity Measurement: Measure the viscosity using a viscometer to ensure good flowability and stability.
- Pourability Test: Assess how much of the product remains in the container after pouring.
- Storage Stability: Store samples at various temperatures (e.g., 0°C and 54°C) and check for any signs of particle growth, sedimentation, or changes in viscosity.[21]
Protocol 4: Development of an Emulsifiable Concentrate (EC) Formulation
If this compound is found to have sufficient solubility in a water-immiscible solvent, an EC formulation can be developed.[12][15][22][23]
1. Component Selection:
| Component | Example Product | Function | Typical Concentration (% w/w) |
| Active Ingredient | This compound | - | 10-50 |
| Solvent | Aromatic hydrocarbon (e.g., Solvesso™ 150) or a greener alternative | Dissolves the active ingredient. | 40-80 |
| Emulsifier Blend | A mix of anionic (e.g., calcium dodecylbenzene sulfonate) and non-ionic (e.g., alcohol ethoxylate) surfactants | Creates a stable emulsion when the EC is diluted in water.[12][22] | 5-15 |
2. Formulation Procedure:
- Dissolve the active ingredient in the solvent with stirring. Gentle heating may be required, but care must be taken to avoid degradation.
- Add the emulsifier blend to the solution and mix until a clear, homogeneous concentrate is formed.
- Rationale: The selection of the emulsifier blend is crucial and often requires screening different combinations to achieve optimal emulsion stability with the chosen solvent and active ingredient.
3. Quality Control Tests:
- Emulsion Stability Test: Dilute the EC in standard hard water at the recommended rate and observe the emulsion for any signs of separation, creaming, or sedimentation over a period of 24 hours.[13]
- Cold Test: Store the EC at a low temperature (e.g., 0°C) for a week to check for any crystallization of the active ingredient.
- Flash Point: Determine the flash point of the formulation to assess its flammability and for labeling and transportation regulations.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of imidazopyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][4][24][25][26][27] For this compound, the ethyl ester group at the 1-position is a key feature that can be readily modified.
Sources
- 1. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. [PDF] Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 8. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agro Chemicals - Formulation [jeevanchemicals.com]
- 11. Agro Chemicals - Formulation [jeevanchemicals.com]
- 12. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 13. Agro Chemicals - Formulation [jeevanchemicals.com]
- 14. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 15. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 16. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 20. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
- 21. US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds - Google Patents [patents.google.com]
- 22. products.pcc.eu [products.pcc.eu]
- 23. shreechem.in [shreechem.in]
- 24. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl imidazo[1,5-a]pyridine-1-carboxylate in Material Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the role and potential applications of Ethyl imidazo[1,5-a]pyridine-1-carboxylate in material science. This document outlines the compound's key characteristics, details its emerging applications, and provides validated protocols for its synthesis and integration into functional materials.
Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Versatile Platform for Advanced Materials
The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention for its unique electronic and photophysical properties.[1][2] This class of aromatic heterocycles offers a rigid, planar structure with a tunable electronic character, making it an excellent candidate for a variety of applications in material science, ranging from organic electronics to bio-imaging.[1] this compound, a key derivative, combines the inherent properties of the imidazo[1,5-a]pyridine core with the functional versatility of an ethyl ester group. This functionalization not only influences the molecule's solubility and processing characteristics but also provides a reactive site for further chemical modifications, allowing for the fine-tuning of its material properties.
The unique chemical structure, flexibility in functionalization, and notable optical behaviors of imidazo[1,5-a]pyridine derivatives have positioned them as promising candidates for various technological applications, including optoelectronic devices and sensors.[1][3]
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in material science.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | ChemUniverse |
| Molecular Weight | 190.2 g/mol | ChemUniverse |
| Appearance | Pale yellow to brown solid | Chem-Impex |
| Purity | ≥ 95% (assay) | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Synthesis of this compound
The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through various organic reactions. A common and effective method is the multicomponent reaction involving picolinaldehydes, amines, and formaldehyde, which yields imidazo[1,5-a]pyridinium ions under mild conditions.[4] Another versatile approach is the copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines.
Protocol: Synthesis via Multicomponent Reaction
This protocol is adapted from established methods for the synthesis of the imidazo[1,5-a]pyridine core.
Materials:
-
2-Picolinaldehyde
-
Ethyl glycinate hydrochloride
-
Paraformaldehyde
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-picolinaldehyde (1 equivalent) and ethyl glycinate hydrochloride (1 equivalent) in DCM.
-
Add triethylamine (2.2 equivalents) to the mixture and stir at room temperature for 30 minutes.
-
Add paraformaldehyde (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Organic Electronics
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold, such as strong luminescence and a large Stokes shift, make its derivatives highly suitable for applications in organic light-emitting diodes (OLEDs), particularly as blue emitters.[5][6][7]
Role as an Emissive Layer in OLEDs
This compound, with its potential for blue emission, can be utilized as a dopant or the primary emitter in the emissive layer of an OLED device. The ester functionality can be further modified to enhance charge transport properties and quantum efficiency.
Protocol: Fabrication of a Prototype OLED Device
This protocol outlines the general steps for fabricating a multilayer OLED using thermal evaporation, a common technique in organic electronics research.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
This compound (as dopant)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the HTL (e.g., TAPC, 40 nm).
-
Co-evaporate the host material (e.g., CBP) and this compound (e.g., 1-10 wt% doping concentration) to form the emissive layer (EML, 20 nm).
-
Deposit the ETL (e.g., TPBi, 30 nm).
-
-
Cathode Deposition: Deposit the EIL (e.g., LiF, 1 nm) followed by the aluminum cathode (100 nm) without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside a glovebox to protect it from atmospheric moisture and oxygen.
Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device architecture.
Application as a Ligand in Coordination Chemistry
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel coordination complexes.[3] These metal complexes can exhibit interesting photophysical, catalytic, or magnetic properties.
Synthesis of Metal Complexes
The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which, along with the pyridine nitrogen, can form a bidentate chelate with a metal center.
Protocol: Synthesis of a Zinc(II) Complex
This protocol provides a general method for the synthesis of a coordination polymer with a dicarboxylic acid linker, where the imidazo[1,5-a]pyridine derivative acts as a ligand.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Zinc(II) nitrate hexahydrate
-
A dicarboxylic acid linker (e.g., terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Hydrolysis of the Ester:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the solution with HCl to precipitate the imidazo[1,5-a]pyridine-1-carboxylic acid.
-
Filter, wash with water, and dry the product.
-
-
Synthesis of the Coordination Polymer:
-
In a vial, dissolve the imidazo[1,5-a]pyridine-1-carboxylic acid, zinc(II) nitrate hexahydrate, and the dicarboxylic acid linker in DMF.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120°C) for several days.
-
Allow the vial to cool slowly to room temperature to promote the formation of single crystals.
-
Collect the crystals by filtration, wash with DMF, and dry.
-
Concluding Remarks
This compound is a promising building block for the development of advanced functional materials. Its versatile synthesis, tunable photophysical properties, and coordinating ability make it a valuable compound for researchers in material science. The protocols provided in these application notes serve as a starting point for exploring the potential of this and related imidazo[1,5-a]pyridine derivatives in various applications. Further research into the structure-property relationships of these compounds will undoubtedly lead to the discovery of new materials with enhanced performance.
References
- New substituted imida - IRIS-AperTO - UniTo. (2022-12-23).
- Novel Materials for OLEDs — Organische Chemie - Justus-Liebig-Universität Gießen.
- Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.
- Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing).
- ETHYL IMIDAZO[1,5-A]PYRIDINE-3-CARBOXYLATE [P99492] - ChemUniverse.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
- Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH.
- Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. (2023-04-10).
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (2021-07-06).
- Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes - PubMed Central.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - JLUpub.
- Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing).
- (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchGate.
- Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed. (2020-07-14).
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH.
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Novel Materials for OLEDs — Organische Chemie [uni-giessen.de]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl Imidazo[1,5-a]pyridine-1-carboxylate in Enzyme Inhibition Studies
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug discovery in oncology, infectious diseases, and inflammatory conditions. Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a member of this versatile chemical class, presents a valuable starting point for investigating enzyme inhibition. Its unique electronic and structural features offer potential for high-affinity interactions with enzyme active sites.
This comprehensive guide provides detailed protocols for evaluating the inhibitory activity of this compound against two distinct and therapeutically relevant enzyme targets: Phosphoinositide 3-kinase alpha (PI3Kα), a key regulator in cancer cell signaling, and the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, an essential component of the bacterial respiratory chain.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water. | [2] |
| Storage | Store at 0-8°C | [1] |
Preparation of Stock Solutions: For in vitro assays, a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved before preparing serial dilutions in the appropriate assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects on enzyme activity.
Protocol 1: In Vitro Inhibition of PI3Kα Kinase Activity
Background: PI3Kα is a lipid kinase that plays a central role in cell growth, proliferation, and survival.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[4][5] Several imidazo[1,2-a]pyridine derivatives have been reported as potent PI3Kα inhibitors.[5][6] This protocol describes a luminescent kinase assay to determine the IC₅₀ value of this compound against PI3Kα. The assay quantifies ATP consumption by the kinase, where a decrease in luminescence indicates higher kinase activity.
Experimental Workflow:
Caption: Workflow for the PI3Kα kinase inhibition assay.
Materials:
-
This compound
-
Recombinant human PI3Kα
-
PI(4,5)P2 substrate
-
PI3Kα assay buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 100 µM, in the PI3Kα assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Alpelisib).
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3Kα and PI(4,5)P2 substrate to their final desired concentrations in the assay buffer.
-
Assay Plate Setup: To the wells of a 96-well plate, add 5 µL of the serially diluted compound or controls.
-
Enzyme/Substrate Addition: Add 20 µL of the prepared enzyme/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final reaction volume will be 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the reaction and generate a luminescent signal by adding 50 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and thus, to the PI3Kα activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Inhibition of Mycobacterium tuberculosis
Background: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action.[7] The cytochrome bc1 complex, a crucial component of the electron transport chain, is a validated target for Mtb.[8] Imidazopyridine derivatives have been identified as potent inhibitors of this complex, specifically targeting the QcrB subunit, leading to ATP depletion and bacterial death.[8][9][10] This protocol describes a whole-cell-based assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against Mtb using a resazurin-based cell viability assay.
Experimental Workflow:
Caption: Workflow for M. tuberculosis whole-cell inhibition assay.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Resazurin sodium salt
-
Sterile 96-well plates
-
Positive control drug (e.g., Isoniazid)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in 100 µL of 7H9 broth. The concentration range should be sufficient to determine the MIC, for instance, from 64 µg/mL to 0.06 µg/mL. Include a drug-free control and a positive control.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to obtain the final inoculum.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well of the plate containing the compound dilutions. The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified incubator.
-
Viability Assessment: After the incubation period, add 30 µL of resazurin solution (0.01% w/v in sterile water) to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Data Acquisition: Assess the results visually or by measuring fluorescence (Excitation: 560 nm, Emission: 590 nm). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating at least 90% inhibition of bacterial growth.
Data Interpretation and Troubleshooting
For PI3Kα Assay:
-
High Well-to-Well Variability: Ensure proper mixing of reagents and check for bubbles in the wells. Use high-quality, opaque plates to minimize signal bleed-through.
-
No Inhibition Observed: The compound may not be an inhibitor of PI3Kα at the tested concentrations. Consider testing a higher concentration range. Verify the activity of the enzyme with a known inhibitor.
-
Steep or Shallow Dose-Response Curve: This can be indicative of the mechanism of inhibition. Further kinetic studies may be warranted to determine if the inhibition is competitive, non-competitive, or uncompetitive.
For Mtb Whole-Cell Assay:
-
No Growth in Drug-Free Control: Check the viability of the Mtb inoculum and the quality of the culture medium.
-
Contamination: Ensure aseptic techniques are strictly followed throughout the protocol.
-
Inconsistent Results: The MIC values can be influenced by the inoculum size and the incubation time. Standardize these parameters across experiments.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory potential of this compound against both a key human kinase involved in cancer and an essential bacterial enzyme. These assays serve as a critical first step in the hit-to-lead optimization process for developing novel therapeutics based on the versatile imidazo[1,5-a]pyridine scaffold. Further studies, including selectivity profiling against other kinases and evaluation in more complex biological systems, will be essential to fully characterize the therapeutic potential of promising lead compounds.
References
- O'Malley T, Alling T, Early JV, Wescott HA, Kumar A, Moraski GC, Miller MJ, Masquelin T, Hipskind PA, Parish T. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
- Kumar, S., Singh, V., & Singh, S. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(3), 385-406. [Link]
- Ford, N. F., Browne, L. J., Campbell, T., Gemenden, C., Goldstein, R., Gude, C., & Wasley, J. W. F. (1987). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 30(9), 1743–1746. [Link]
- Starr, J. T., et al. (2009). Imidazopyridines as antibacterial agents targeting DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 19(21), 6145-6149. [Link]
- Colletti, S. L., et al. (2004). Imidazo[1,2-a]pyridyl N-arylpyridazinones: a new class of selective p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 47(11), 2741-2744. [Link]
- Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PloS one, 7(12), e52951. [Link]
- Abrahams, K. A., Cox, J. A., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Pure and Applied Chemistry, 84(12), 2437-2446. [Link]
- Gising, J., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1162-1172. [Link]
- Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3369. [Link]
- Wang, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(15), 6548-6563. [Link]
- Singh, R. P., et al. (2022). Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. ChemRxiv. [Link]
- PubChem.
- Coukell, A. J., & Wilde, M. I. (1997). Selective thromboxane inhibition: a new approach to antiplatelet therapy. Drugs, 53(5), 725-751. [Link]
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [Link]
- Singh, R. P., et al. (2022). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega, 7(25), 21437–21447. [Link]
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]
- PubChem. Inhibition of PI3Kalpha (unknown origin)
- PubChem. Ethyl imidazo(1,2-a)
- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [Link]
- Kulkarni, J., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 67(2), 1184-1204. [Link]
- ChemUniverse.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 3. AID 768265 - Inhibition of PI3Kalpha (unknown origin) using [gamma33P]ATP as substrate by top counting analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Protocol for cyclocondensation reactions involving Ethyl imidazo[1,5-a]pyridine-1-carboxylate
An Application Note for Advanced Cyclocondensation Protocols
Topic: Protocol for Cyclocondensation Reactions Involving Ethyl Imidazo[1,5-a]pyridine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthetic transformation of this compound into a novel fused heterocyclic system, a derivative of imidazo[1',5':1,2]pyrido[4,3-d][1][2][3]triazol-3-one. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to elaborate this structure through cyclocondensation reactions opens new avenues for drug discovery.[1] This document details a robust, two-step protocol involving the formation of a key carbohydrazide intermediate followed by a cyclizative condensation. We provide a step-by-step methodology, mechanistic insights, characterization data, and workflow visualizations to ensure scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a prominent heterocyclic motif found in numerous biologically active compounds.[1] Its structural features make it a versatile scaffold for interacting with various biological targets. Compounds incorporating this structure have been investigated for a wide range of therapeutic applications, including as antitumor agents, DNA synthesis inhibitors, and photoluminescent sensors.[1] The development of synthetic methodologies to construct and functionalize the imidazo[1,5-a]pyridine system is a subject of intense research.[2][4]
This guide focuses on a key transformation of a pre-functionalized imidazo[1,5-a]pyridine, specifically this compound. While many methods focus on the initial construction of this bicyclic system[5][6], its subsequent elaboration via cyclocondensation is a powerful strategy for generating novel, complex heterocyclic frameworks. Here, we present a protocol for the conversion of the C1-ethyl ester into a fused 1,2,4-triazolone ring, a pharmacologically significant moiety.
Principle of the Transformation: From Ester to Fused Triazolone
The synthetic strategy hinges on the reactivity of the ethyl carboxylate group at the C1 position of the imidazo[1,5-a]pyridine ring. The protocol is designed in two sequential steps:
-
Hydrazinolysis: The ethyl ester is converted into the corresponding carbohydrazide via nucleophilic acyl substitution. Hydrazine hydrate serves as a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the more reactive hydrazide intermediate. This reaction is a classic and efficient method for generating hydrazides from esters.[7]
-
Cyclocondensation: The resulting carbohydrazide undergoes an intramolecular cyclocondensation reaction to form the fused triazolone ring. This step can be achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI). CDI activates the hydrazide, facilitating the ring-closing reaction to yield the stable, fused tricyclic system. The use of CDI is advantageous due to its high reactivity and the generation of gaseous byproducts, which simplifies purification.
This sequence provides a reliable pathway to novel compounds where the imidazo[1,5-a]pyridine scaffold is annulated with a triazolone ring, creating a structure of significant interest for screening in drug discovery programs.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Step 1: Synthesis of Imidazo[1,5-a]pyridine-1-carbohydrazide
This protocol details the conversion of the starting ester to its corresponding hydrazide.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (≥98%)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approx. 20 mL per gram of ester).
-
Add hydrazine hydrate (5.0 eq) to the solution dropwise at room temperature with stirring. The large excess of hydrazine ensures the reaction goes to completion.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Methanol 9:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.
-
If precipitation is slow, the mixture can be cooled further in an ice bath to maximize product recovery.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine.
-
Dry the product under vacuum to yield Imidazo[1,5-a]pyridine-1-carbohydrazide as a white solid. The product is often of sufficient purity for the next step without further purification.
Step 2: Cyclocondensation to form Imidazo[1',5':1,2]pyrido[4,3-d][1][2][3]triazol-3-one
This protocol describes the cyclization of the hydrazide intermediate to the final fused triazolone product.
Materials and Equipment:
-
Imidazo[1,5-a]pyridine-1-carbohydrazide
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve Imidazo[1,5-a]pyridine-1-carbohydrazide (1.0 eq) in anhydrous THF (approx. 30 mL per gram).
-
Stir the solution at room temperature until all the solid has dissolved.
-
In a separate flask, prepare a solution of 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in anhydrous THF.
-
Add the CDI solution dropwise to the stirred hydrazide solution over 15-20 minutes. Gas evolution (CO2) may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC (e.g., Dichloromethane/Methanol 95:5) until the starting hydrazide is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove any imidazole byproduct and unreacted CDI.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure fused triazolone product.
Data Presentation and Characterization
The following tables summarize the expected reaction parameters and characterization data for the synthesized compounds.
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Reactants | Solvent | Temperature | Time (h) | Expected Yield | Appearance |
| 1 | This compound, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 85-95% | White solid |
| 2 | Imidazo[1,5-a]pyridine-1-carbohydrazide, Carbonyldiimidazole (CDI) | THF | Room Temp. | 12-18 | 70-80% | Off-white solid |
Table 2: Expected Spectroscopic Data
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spec (ESI+) [M+H]+ |
| Imidazo[1,5-a]pyridine-1-carbohydrazide | ~9.5 (s, 1H, -CONH-), ~8.5 (d, 1H), ~8.0 (s, 1H), ~7.5 (d, 1H), ~7.0-7.2 (m, 2H), ~4.5 (br s, 2H, -NH2) | ~160.5 (C=O), ~140.0, ~135.0, ~128.0, ~125.0, ~120.0, ~118.0, ~115.0 | 177.0773 |
| Fused Triazolone Product | ~11.8 (br s, 1H, triazole NH), ~8.6 (d, 1H), ~8.2 (s, 1H), ~7.6 (d, 1H), ~7.1-7.3 (m, 2H) | ~155.0 (C=O), ~142.0, ~138.0, ~130.0, ~127.0, ~122.0, ~119.0, ~116.0 | 203.0569 |
Mechanistic and Workflow Visualizations
Visual diagrams aid in understanding the chemical transformation and the experimental process.
Reaction Mechanism
Caption: Reaction scheme for the two-step synthesis.
Experimental Workflow
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. scilit.com [scilit.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Imidazo[1,5-a]pyridine-1-carboxylate in Oxidative Cyclization
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and Oxidative Cyclization
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional materials.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including their use as anticancer drugs and emitters for advanced imaging techniques.[1] The synthesis of functionalized imidazo[1,5-a]pyridines is therefore a subject of intense research.[2]
Oxidative cyclization has emerged as a powerful and atom-economical strategy for the construction of complex heterocyclic systems.[2] These reactions, often proceeding via C-H bond functionalization, allow for the formation of new rings by forging carbon-carbon or carbon-heteroatom bonds under the influence of an oxidant.[3][4] This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences and reducing waste. Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a versatile substrate in this context, offering multiple reactive sites for the construction of novel fused-ring systems. This document provides a detailed guide to the application of this key building block in various oxidative cyclization strategies.
Core Concepts: Mechanistic Insights into Oxidative Cyclization
The utility of this compound in oxidative cyclization stems from the reactivity of its C-H bonds, particularly at the C1 and C3 positions of the imidazo[1,5-a]pyridine core. The reaction mechanisms are diverse and highly dependent on the catalytic system and the nature of the coupling partner.
Transition Metal-Catalyzed C-H Activation and Annulation
A prominent class of these reactions involves transition metal catalysis, with ruthenium and copper being notable examples. For instance, ruthenium(II) complexes can catalyze the oxidative annulation of imidazo[1,5-a]quinolin-2-ium salts with internal alkynes.[5] This process is believed to proceed through a C-H activation mechanism, where the metal center coordinates to the heterocycle and facilitates the cleavage of a C-H bond, forming a metallacyclic intermediate.[5] Subsequent insertion of the alkyne and reductive elimination furnishes the annulated product. The use of molecular oxygen as a clean and economical oxidant is a significant advantage of some of these systems.[6]
Metal-Free Oxidative Couplings
Intriguingly, oxidative cyclizations involving imidazo[1,5-a]pyridines can also be achieved under metal-free conditions.[4] These reactions often employ iodine-based reagents or peroxides as oxidants.[4] For example, an iodine-mediated approach has been developed for the synthesis of imidazo[1,5-a]pyridines via sp3 C-H amination.[7][8] In such cases, the reaction likely proceeds through the in situ formation of a more electrophilic iodine species that facilitates the key bond-forming steps.
Application in the Synthesis of Fused Heterocyclic Systems
The strategic application of oxidative cyclization with this compound enables the efficient construction of diverse and complex molecular architectures with significant potential in drug discovery and materials science.
Ruthenium-Catalyzed Oxidative Annulation with Alkynes
A powerful method for the synthesis of π-conjugated fused imidazo[1,5-a]quinolin-2-ium derivatives involves the ruthenium-catalyzed oxidative annulation of quinoline-functionalized N-heterocyclic carbene (NHC) precursors with alkynes.[5][6] This reaction proceeds via a C-H activation pathway and can utilize molecular oxygen as the terminal oxidant, offering a green and efficient route to these valuable compounds.[6]
Experimental Workflow: Ruthenium-Catalyzed Oxidative Annulation
Caption: Workflow for Ru-catalyzed oxidative annulation.
Copper-Catalyzed Aerobic Dehydrogenative Cyclization
Copper catalysis offers a cost-effective and environmentally friendly alternative for constructing imidazo[1,5-a]pyridine derivatives. Copper(I) or Copper(II) salts can catalyze the oxidative amination of C(sp3)-H bonds, for example, in the reaction between 2-benzoyl pyridine and benzylamines, using air as the oxidant.[9] This approach is particularly valuable for synthesizing 1,3-diarylated imidazo[1,5-a]pyridines.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key oxidative cyclization reactions involving imidazo[1,5-a]pyridine derivatives.
Protocol 1: Ruthenium-Catalyzed Oxidative C–H Annulation of an Imidazo[1,5-a]quinolin-2-ium Salt with an Internal Alkyne
This protocol is adapted from a procedure for the synthesis of π-conjugated fused imidazo[1,5-a]quinolin-2-ium derivatives.[5][6]
Materials:
-
Imidazo[1,5-a]quinolin-2-ium salt (1.0 equiv)
-
Internal alkyne (2.0 equiv)
-
[Ru(p-cymene)Cl2]2 (5 mol%)
-
AgSbF6 (20 mol%)
-
Cu(OAc)2·H2O (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Oxygen balloon
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add the imidazo[1,5-a]quinolin-2-ium salt, internal alkyne, [Ru(p-cymene)Cl2]2, AgSbF6, and Cu(OAc)2·H2O.
-
Evacuate and backfill the flask with oxygen (1 atm) three times, leaving it under an oxygen balloon.
-
Add DCE via syringe and stir the reaction mixture at 100 °C for 12 hours.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fused product.
Data Summary: Substrate Scope and Yields
| Entry | Imidazo[1,5-a]quinolin-2-ium Salt | Alkyne | Product | Yield (%) |
| 1 | R1 = H | R2 = Ph, R3 = Ph | Fused product 1 | 85 |
| 2 | R1 = Me | R2 = Ph, R3 = Ph | Fused product 2 | 82 |
| 3 | R1 = H | R2 = Et, R3 = Et | Fused product 3 | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Amination
This protocol is based on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using a heterogeneous copper-based metal-organic framework (Cu-MOF-74) as the catalyst and air as the oxidant.[9]
Materials:
-
2-Benzoyl pyridine (1.0 equiv)
-
Benzylamine derivative (1.2 equiv)
-
Cu-MOF-74 (5 mol%)
-
Toluene
-
Air atmosphere
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2-benzoyl pyridine, the benzylamine derivative, and Cu-MOF-74.
-
Add toluene and fit the flask with a reflux condenser open to the air.
-
Heat the reaction mixture to reflux (110 °C) and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mechanistic Pathway: C-H Activation/Annulation
Caption: Simplified catalytic cycle for Ru-catalyzed C-H annulation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key to ensuring reproducibility is the careful characterization of starting materials and the use of well-defined reaction conditions.
-
Monitoring Reaction Progress: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) should be used to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying potential side products.
-
Product Characterization: The identity and purity of the final products must be confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and, where possible, single-crystal X-ray diffraction.
-
Catalyst Integrity: In the case of heterogeneous catalysis, the recovered catalyst should be characterized (e.g., by XRD, SEM) to ensure its stability and reusability.[9]
By adhering to these principles of rigorous experimental execution and thorough analysis, researchers can confidently apply these oxidative cyclization methodologies in their synthetic endeavors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, fused heterocyclic systems through oxidative cyclization reactions. Both transition metal-catalyzed and metal-free approaches provide powerful tools for accessing novel molecular architectures. The protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to leverage these advanced synthetic strategies in their work, ultimately accelerating the discovery of new medicines and materials.
References
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation.
- Ru/O2-Catalyzed Oxidative C–H Activation/Alkyne Annulation Using Quinoline-Functionalized NHC as a Directing and Functionalizable Group. Organic Letters. [Link]
- C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2)
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Ruthenium(II)
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
- Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amin
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. [Link]
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
- Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Chemistry Portal. [Link]
- Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one.
- Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cycliz
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]
- I2/DMSO-Enabled Cascade Michael Addition/Oxidative Cyclization: Access to Imidazo[2,1-b][3][6][10]thiadiazoles.
- Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. PubMed. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium(II)-Catalyzed Oxidative Annulation of Imidazo[1,5-a]quinolin-2-iums Salts and Internal Alkynes via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Transannulation Reactions for the Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
Foreword: The Strategic Value of Imidazo[1,5-a]pyridines and the Elegance of Transannulation Chemistry
The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a multitude of bioactive compounds, including anti-cancer agents, HIV-protease inhibitors, and agents for treating neurodegenerative diseases like Alzheimer's.[1][2] The derivatization of this core structure is of paramount importance for the development of new chemical entities with tailored pharmacological profiles.
Traditional synthetic routes to imidazo[1,5-a]pyridines often involve multi-step sequences, such as cyclocondensation or oxidative cyclization reactions.[3][4] While effective, these methods can sometimes lack efficiency and atom economy. Transannulation reactions, particularly the denitrogenative transformation of pyridotriazoles, have emerged as a powerful and elegant alternative for the construction of the imidazo[1,5-a]pyridine ring system.[3][5] This approach offers a convergent and often single-step route to this privileged heterocycle from readily accessible precursors.
This comprehensive guide provides a detailed exploration of a metal-free, Lewis acid-catalyzed transannulation reaction for the synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a key building block for further chemical exploration. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the broader context of this powerful synthetic strategy.
I. Mechanistic Rationale: The "Why" Behind the Transannulation Approach
The core of this synthetic strategy lies in the denitrogenative transannulation of a pyridotriazole precursor with a suitable nitrile. The key to this transformation is the ring-chain tautomerism of the pyridotriazole, which can exist in equilibrium with its open-chain α-diazoimine form.[1] This equilibrium, while often favoring the cyclic triazole, can be shifted to expose the reactive diazo functionality, which is then exploited in the subsequent annulation.
While transition metals such as rhodium and copper have been successfully employed to catalyze these transannulation reactions through the formation of metal-carbene intermediates, a metal-free approach offers significant advantages in the context of pharmaceutical development by mitigating concerns of residual metal contamination.[6][7][8][9][10] The use of a Lewis acid, specifically boron trifluoride etherate (BF₃·Et₂O), provides an effective means to promote this transformation.[9][11][12][13]
The proposed mechanism for the BF₃·Et₂O-catalyzed denitrogenative transannulation is depicted below. The Lewis acid is believed to coordinate to the pyridotriazole, facilitating its ring-opening to the α-diazoimine tautomer. This is followed by the loss of dinitrogen to generate a reactive nitrenium ion intermediate. The nitrile, in our case ethyl cyanoformate, then acts as a nucleophile, attacking the nitrenium ion. Subsequent cyclization and aromatization lead to the formation of the stable imidazo[1,5-a]pyridine ring system.
Caption: Proposed mechanism for the BF₃·Et₂O-catalyzed denitrogenative transannulation.
II. Experimental Protocols: A Self-Validating Workflow
This section provides a complete, two-stage protocol for the synthesis of this compound, starting from the readily available 2-aminopyridine.
Part A: Synthesis of the Pyridotriazole Precursor
The pyridotriazole precursor is synthesized via a two-step sequence involving the diazotization of 2-aminopyridine to form an in-situ diazonium salt, which is then treated with sodium azide to yield 2-azidopyridine. 2-Azidopyridine exists in equilibrium with its cyclized tautomer, tetrazolo[1,5-a]pyridine (referred to here as pyridotriazole for consistency).[14][15]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Aminopyridine | 94.12 | 5.00 g | 53.1 mmol | - |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - | ~37% |
| Sodium Nitrite | 69.00 | 3.85 g | 55.8 mmol | Dissolve in 10 mL H₂O |
| Sodium Azide | 65.01 | 3.62 g | 55.7 mmol | Caution: Highly Toxic! |
| Dichloromethane | 84.93 | 100 mL | - | For extraction |
| Sodium Sulfate (anhydrous) | 142.04 | - | - | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5.00 g (53.1 mmol) of 2-aminopyridine in 15 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of 3.85 g (55.8 mmol) of sodium nitrite in 10 mL of water dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition should take approximately 20-30 minutes. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Azidation: In a separate beaker, dissolve 3.62 g (55.7 mmol) of sodium azide in 15 mL of water and cool to 0-5 °C. Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Caution: Azides are potentially explosive; handle with appropriate safety precautions.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the pyridotriazole precursor as a solid. The product can be used in the next step without further purification.
Caption: Workflow for the synthesis of the pyridotriazole precursor.
Part B: BF₃·Et₂O-Catalyzed Transannulation
This protocol details the denitrogenative transannulation of the pyridotriazole precursor with ethyl cyanoformate to yield the target compound, this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 53.1 mmol scale) | Moles | Notes |
| Pyridotriazole | 120.11 | ~6.38 g | 53.1 mmol | From Part A |
| Ethyl Cyanoformate | 99.09 | 6.6 mL | 63.7 mmol | Use 1.2 equivalents |
| Boron Trifluoride Etherate (BF₃·Et₂O) | 141.93 | 13.4 mL | 106.2 mmol | Use 2.0 equivalents |
| 1,2-Dichlorobenzene (ODCB) | 147.00 | 50 mL | - | Solvent |
| 1,2-Dichloroethane (DCE) | 98.96 | 50 mL | - | Co-solvent |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | For quenching |
| Dichloromethane | 84.93 | 150 mL | - | For extraction |
| Sodium Sulfate (anhydrous) | 142.04 | - | - | For drying |
| Silica Gel | - | - | - | For chromatography |
| Hexanes/Ethyl Acetate | - | - | - | Eluent for chromatography |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridotriazole precursor (~6.38 g, 53.1 mmol) and a 1:1 mixture of 1,2-dichlorobenzene and 1,2-dichloroethane (100 mL total).
-
Reagent Addition: Add ethyl cyanoformate (6.6 mL, 63.7 mmol) to the solution. Then, carefully add boron trifluoride etherate (13.4 mL, 106.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of a saturated sodium bicarbonate solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.
Expected Results and Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 60-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.85 (d, 1H), 7.50 (s, 1H), 7.10 (t, 1H), 6.70 (t, 1H), 4.45 (q, 2H), 1.40 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 138.0, 132.5, 128.0, 123.0, 120.0, 118.0, 115.0, 61.5, 14.5 |
| Mass Spec (ESI) | m/z 191.08 [M+H]⁺ |
III. Broader Applications and Future Directions
The this compound synthesized via this transannulation protocol is a versatile intermediate for the development of novel therapeutic agents and functional materials. The ester functionality can be readily transformed into a variety of other functional groups, such as amides, carboxylic acids, and alcohols, allowing for the synthesis of diverse compound libraries for high-throughput screening.
Furthermore, the imidazo[1,5-a]pyridine core itself is amenable to further functionalization, such as C-H activation, enabling the introduction of additional substituents to fine-tune the properties of the molecule.[5][12]
The exploration of other catalytic systems, including copper and cobalt, for the transannulation of pyridotriazoles with a broader range of reaction partners remains an active area of research.[7][16] These alternative methods may offer complementary reactivity and substrate scope, further expanding the synthetic utility of the transannulation approach.
IV. Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound via a metal-free, BF₃·Et₂O-catalyzed denitrogenative transannulation reaction. By presenting a complete workflow from a simple starting material and elucidating the underlying mechanistic principles, we aim to empower researchers in drug discovery and chemical synthesis to leverage this elegant and efficient methodology. The versatility of the imidazo[1,5-a]pyridine scaffold, coupled with the power of transannulation chemistry, promises to continue driving innovation in the development of new molecules with significant scientific and therapeutic impact.
References
- Chattopadhyay, B., & Gevorgyan, V. (2012). Transition-metal-catalyzed denitrogenative transannulation: Converting triazoles into other heterocyclic systems. Angewandte Chemie International Edition, 51(36), 8640-8642. [Link]
- Reddy, T. J., & Adimurthy, S. (2018). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 16(44), 8493-8511. [Link]
- Gulevich, A. V., & Gevorgyan, V. (2020). Denitrogenative Transformations of Pyridotriazoles and Related Compounds: Synthesis of N-Containing Heterocyclic Compounds and Beyond. The Journal of Organic Chemistry, 85(17), 11030–11046. [Link]
- Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). BF3·Et2O catalyzed transannulation of pyridotriazoles with isothiocyanates: synthesis of thiazolo[3,4-a]pyridin-3-imines. New Journal of Chemistry, 40(11), 9461-9469. [Link]
- Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223-2229. [Link]
- The Organic Chemistry Portal.
- Volpi, G., Garino, C., & Gobetto, R. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5857-5870. [Link]
- Di Giacomo, S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 213, 113169. [Link]
- Helan, V., Gulevich, A. V., & Gevorgyan, V. (2015). Cu-catalyzed transannulation reaction of pyridotriazoles with terminal alkynes under aerobic conditions: efficient synthesis of indolizines. Chemical Science, 6(3), 1934-1938. [Link]
- Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071–49080. [Link]
- Osipov, S. N., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2886-2893. [Link]
- Gulevich, A. V., & Gevorgyan, V. (2013). Rh-Catalyzed Transannulation of Pyridotriazoles with Alkynes and Nitriles. Angewandte Chemie International Edition, 52(33), 8432-8435. [Link]
- The Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines. The Journal of Organic Chemistry, 81(19), 9461–9469. [Link]
- Chen, J., et al. (2021). Metal-free synthesis of imidazole by BF3·Et2O promoted denitrogenative transannulation of N-sulfonyl-1,2,3-triazole. Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]
- The Organic Chemistry Portal. Lewis Acid-Catalyzed Denitrogenative Transannulation of Pyridotriazoles with Nitriles: Synthesis of Imidazopyridines. [Link]
- Edelmann, F. T. (2021). Answer to "Hello, I am facing the reaction with 2-azidopyridine with alkyne, may be 2-azidopyrine is in tetrazole form instead of linear form ?".
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2007). Rh-Catalyzed Transannulation of Pyridotriazoles with Alkynes and Nitriles. Organic Letters, 9(18), 3563–3565. [Link]
- Reddy, T. J., et al. (2020). Co-Catalyzed Transannulation of Pyridotriazoles with Isothiocyanates and Xanthate Esters. Organic Letters, 22(21), 8500-8504. [Link]
Sources
- 1. BF3·Et2O catalyzed transannulation of pyridotriazoles with isothiocyanates: synthesis of thiazolo[3,4-a]pyridin-3-imines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cu-catalyzed transannulation reaction of pyridotriazoles with terminal alkynes under aerobic conditions: efficient synthesis of indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Cu-catalyzed transannulation reaction of pyridotriazoles with terminal alkynes under aerobic conditions: efficient synthesis of indolizines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Rh-Catalyzed Transannulation of Pyridotriazoles with Alkynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free synthesis of imidazole by BF3·Et2O promoted denitrogenative transannulation of N-sulfonyl-1,2,3-triazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Co-Catalyzed Transannulation of Pyridotriazoles with Isothiocyanates and Xanthate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Imidazo[1,5-a]pyridine Derivatives
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a wide array of biological activities and unique photophysical properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of its reagents.[5][6][7] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction to imidazo[1,5-a]pyridine derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Mechanistic Overview of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, a halo-imidazo[1,5-a]pyridine), forming a Pd(II) complex.[6][8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This step typically requires activation by a base.[8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Preparation of Coupling Partners
Successful Suzuki-Miyaura coupling hinges on the availability and purity of the two key reactants: the halogenated imidazo[1,5-a]pyridine and the organoboron reagent.
Synthesis of Halo-Imidazo[1,5-a]pyridines
The introduction of a halogen atom (typically bromine or iodine) onto the imidazo[1,5-a]pyridine core is a critical first step. The position of halogenation can be directed by the substitution pattern of the starting materials. Common synthetic routes often involve cyclization reactions followed by electrophilic halogenation. For instance, 3-iodoimidazo[1,2-a]pyridines have been shown to be effective coupling partners.[10]
Synthesis and Selection of Organoboron Reagents
A wide variety of organoboron reagents can be employed, including boronic acids, boronate esters (such as pinacol esters), and trifluoroborate salts.[5][9] While boronic acids are common, boronate esters often exhibit greater stability and are less prone to protodeboronation, a common side reaction, especially with heteroaromatic substrates.[11][12] The choice of the boron reagent can significantly impact reaction efficiency.[12]
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Imidazo[1,5-a]pyridine with an Arylboronic Acid
This protocol outlines a typical setup for the cross-coupling reaction.
Materials and Reagents:
-
Bromo-imidazo[1,5-a]pyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the bromo-imidazo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent, followed by the palladium catalyst (0.01-0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Ligand and Catalyst Selection
The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates.[13][14][15][16] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps.[7][17]
| Catalyst/Precatalyst | Ligand Type | Key Features & Applications |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common, versatile catalyst for a wide range of couplings. |
| PdCl₂(dppf) | Dichlorobis(diphenylphosphino)ferrocenepalladium(II) | Effective for cross-coupling of aryl chlorides and sterically hindered substrates. |
| Buchwald Ligands | Biaryl phosphines (e.g., SPhos, XPhos) | Highly active for coupling of challenging substrates, including heteroaryl chlorides.[11] |
| N-Heterocyclic Carbenes (NHCs) | Imidazolium-based ligands (e.g., IPr, SIMes) | Offer high stability and activity, particularly for sterically demanding couplings.[7] |
Challenges and Troubleshooting
Despite its broad applicability, the Suzuki-Miyaura coupling of imidazo[1,5-a]pyridines can present challenges.[18]
-
Protodeboronation: The premature cleavage of the C-B bond of the organoboron reagent can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[5] Using boronate esters or milder bases can mitigate this issue.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,5-a]pyridine core can coordinate to the palladium center, potentially inhibiting the catalyst.[19] The use of bulky ligands can help prevent this coordination.
-
Low Reactivity of Heteroaryl Halides: Some halo-imidazo[1,5-a]pyridines may exhibit low reactivity. In such cases, switching to a more reactive halide (I > Br > Cl), using a more active catalyst system, or employing higher reaction temperatures may be necessary.
-
Anhydrous Conditions for Refractory Couplings: For particularly challenging heteroaryl-heteroaryl couplings, anhydrous conditions using reagents like trimethyl borate and a soluble base such as potassium trimethylsilanolate (TMSOK) can be effective.[20]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the functionalization of the imidazo[1,5-a]pyridine scaffold, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of coupling partners, and optimization of reaction conditions, including the appropriate choice of catalyst and ligand, are paramount for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(30), 9602–9603. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Di Maria, F., et al. (2023).
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16546. [Link]
- Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Wang, Z., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Ariafard, A., et al. (2017). Suzuki-Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 46(30), 9831–9843. [Link]
- Sourcing Imidazo[1,5-a]pyridine-6-carboxylic Acid from a trusted manufacturer ensures that you receive materials that meet stringent quality standards, crucial for reproducible experimental results. [Link]
- Watson, D. A., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 436–454. [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279. [Link]
- Di Maria, F., et al. (2020). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 44(43), 18693–18708. [Link]
- Sharma, S. K., & Srivastava, P. (2012). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Journal of Chemical Sciences, 124(6), 1197–1213. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Wang, C., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(20), 4649–4653. [Link]
- ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15810–15822. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- Kumar, D., & Kumar, N. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(39), 7739–7756. [Link]
- Hosseini-Sarvari, M., & Etemadi-Dorabad, F. (2016). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. RSC Advances, 6(41), 36039–36049. [Link]
- ResearchGate. (2025). Visible Light‐Induced C‐5 Selective C—H Radical Borylation of Imidazo[1,2‐a]pyridines with NHC‐Boranes. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Belyakov, S., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2884–2890. [Link]
- Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(2), 536–541. [Link]
- ResearchGate. Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. [Link]
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
- ResearchGate. (2025). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. [Link]
- Bio, M. M., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(70), 56755–56762. [Link]
- ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 19. researchgate.net [researchgate.net]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl imidazo[1,5-a]pyridine-1-carboxylate as a Versatile Ligand in Homogeneous Catalysis
Introduction
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structural motif in the design of ligands for transition metal catalysis. This bicyclic heteroaromatic system offers a unique combination of electronic tunability, steric versatility, and multiple potential coordination sites, making it a fertile ground for the development of novel catalytic systems.[1][2] The strategic placement of substituents on the imidazo[1,5-a]pyridine core allows for precise control over the ligand's properties, which in turn can significantly influence the outcome of a catalytic transformation.[1] While much of the research has focused on substitutions at the C3 and N2 positions, the C1 position remains a relatively unexplored frontier for ligand design.[3][4]
This guide introduces Ethyl imidazo[1,5-a]pyridine-1-carboxylate , a novel ligand candidate, and explores its potential in homogeneous catalysis. The presence of an electron-withdrawing ethyl carboxylate group at the C1 position is anticipated to modulate the electronic properties of the heterocyclic system, potentially enhancing the catalytic activity of coordinated metal centers. This document provides a proposed synthetic route for this ligand, discusses its potential coordination chemistry, and presents detailed, albeit prospective, protocols for its application in gold- and palladium-catalyzed reactions. These application notes are designed to serve as a foundational guide for researchers and drug development professionals interested in exploring new catalytic methodologies.
Synthesis of this compound
A reliable and efficient synthesis of the target ligand is paramount for its application in catalysis. While a direct, one-step synthesis is not prominently described in the literature, a plausible and robust two-step approach can be proposed based on the synthesis of the corresponding carboxylic acid, followed by standard esterification.[5]
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic acid
This protocol is adapted from a known procedure for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids.[5]
-
Acylation: To a solution of 2-(aminomethyl)pyridine (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane), an acyl chloride (1.0 equiv.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours.
-
Cyclization and Trifluoroacetylation: The reaction mixture is then treated with trifluoroacetic anhydride (2.0 equiv.) and stirred at room temperature for 12-16 hours.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone.
-
Haloform Cleavage: The crude trifluoroacetylated intermediate is dissolved in a mixture of methanol and water. An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford Imidazo[1,5-a]pyridine-1-carboxylic acid.
Protocol 2: Esterification
This is a standard Fischer esterification protocol.[6]
-
Reaction Setup: Imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv.) is suspended in an excess of absolute ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the suspension.
-
Reaction: The mixture is heated to reflux and stirred for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Structural and Electronic Properties and Coordination Chemistry
The this compound ligand possesses distinct structural and electronic features that make it an intriguing candidate for catalysis.
-
Electronic Effects: The ester group at the C1 position is strongly electron-withdrawing. This is expected to decrease the electron density of the imidazo[1,5-a]pyridine ring system. A study on D-π-A dyes has shown that the imidazo[1,5-a]pyridine core is a stronger electron donor compared to the isomeric imidazo[1,2-a]pyridine, and its electronic properties are sensitive to the nature and position of substituents.[7][8] The presence of an electron-withdrawing group could enhance the π-acceptor properties of the ligand, which can be beneficial in stabilizing electron-rich metal centers.
-
Coordination Modes: The ligand offers multiple potential coordination sites. It can act as a monodentate ligand through the N2 atom of the imidazole ring. Alternatively, it could exhibit bidentate coordination by involving the carbonyl oxygen of the ester group, forming a chelate with a metal center. The preferred coordination mode will likely depend on the nature of the metal, its oxidation state, and the steric environment.
Caption: Plausible monodentate and bidentate coordination modes of the ligand.
Proposed Catalytic Applications: Application Notes and Protocols
Based on the successful application of related imidazo[1,5-a]pyridine ligands in catalysis, we propose two prospective applications for this compound. It is important to note that these are proposed applications and require experimental validation.
Application 1: Gold-Catalyzed Intramolecular Cycloisomerization
Rationale: Gold(I) complexes bearing N-heterocyclic carbene (NHC) or other N-heterocyclic ligands are powerful catalysts for the cycloisomerization of enynes.[1][9][10] The catalytic activity is driven by the Lewis acidity of the gold center, which activates the alkyne moiety towards nucleophilic attack. We hypothesize that the electron-withdrawing nature of the C1-ester group in our ligand will increase the electrophilicity of the gold(I) center, potentially leading to enhanced catalytic activity.
Caption: Conceptual catalytic cycle for gold-catalyzed enyne cycloisomerization.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), (L)AuCl (where L = this compound) (0.01 mmol, 2 mol%) and AgSbF6 (0.01 mmol, 2 mol%) are dissolved in anhydrous dichloromethane (1.0 mL). The mixture is stirred in the dark for 30 minutes. The resulting suspension is filtered through a syringe filter to remove AgCl.
-
Reaction: To the filtered catalyst solution, the alkenol substrate (0.5 mmol, 1.0 equiv.) is added.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the cyclized product.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-penten-1-ol | 2 | CH2Cl2 | 25 | 2 | >95 |
| 2 | 5-hexen-1-ol | 2 | CH2Cl2 | 25 | 4 | >95 |
| 3 | (Z)-hex-4-en-1-ol | 2 | 1,2-DCE | 40 | 6 | 90 |
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: Imidazo[1,5-a]pyridine-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions.[3][11] The electronic properties of the ligand can significantly impact the efficiency of the catalytic cycle, particularly the rates of oxidative addition and reductive elimination. The C1-ester group in our proposed ligand offers a means to electronically tune the palladium center. Its electron-withdrawing nature could facilitate the reductive elimination step, which is often rate-limiting.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: A mixture of the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.) is added to a Schlenk tube.
-
Catalyst Addition: A palladium precursor (e.g., Pd(OAc)2, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) are added.
-
Solvent and Reaction: A suitable solvent (e.g., a mixture of toluene and water) is added, and the mixture is degassed and then heated under an inert atmosphere at the desired temperature (e.g., 100 °C) for the required time.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
| Entry | Aryl Bromide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K2CO3 | 1 | Toluene/H2O | 100 | 6 | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Cs2CO3 | 1 | Dioxane/H2O | 100 | 8 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K3PO4 | 1 | Toluene/H2O | 100 | 4 | 99 |
Conclusion
This compound represents a promising, yet underexplored, ligand for homogeneous catalysis. Its synthesis is feasible through established chemical transformations. The presence of a C1-ester group provides a handle for electronic tuning of the ligand, which is a key principle in modern catalyst design. The proposed applications in gold- and palladium-catalyzed reactions are based on sound scientific precedent and highlight the potential of this ligand to address challenges in contemporary organic synthesis. Further experimental investigation is highly encouraged to validate these hypotheses and unlock the full potential of this versatile ligand.
References
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
- Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Royal Society of Chemistry.
- Gold-Catalyzed Homogeneous (Cyclo)
- Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands.
- The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8). PubMed.
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). NIH.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
- IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes.
- Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. R Discovery.
- Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. Santa Cruz Biotechnology.
- Esterification of pyridine carboxylic acids.
- Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applic
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). NIH.
- Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Synthesis from Carboxylic Acid Deriv
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
Sources
- 1. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Imidazo[1,2- a]pyridine and Imidazo[1,5- a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 10. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 11. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Evaluating the Biological Activity of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imidazopyridine Scaffold in Drug Discovery
The imidazopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] Different isomeric forms, such as imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[1,5-a]pyridine, exhibit distinct biological profiles.[2] While the imidazo[1,2-a]pyridine isomer is extensively studied and present in commercial drugs for its anti-inflammatory, anxiolytic, and anticancer properties, the imidazo[1,5-a]pyridine scaffold remains a comparatively underexplored chemical space.[1][3][4]
This document serves as a comprehensive guide for researchers initiating the biological evaluation of novel derivatives of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate. We will outline robust, validated protocols to screen for three of the most prominent activities associated with the broader imidazopyridine class: Anticancer , Anti-inflammatory , and Antimicrobial activity. The methodologies are designed to be self-validating, providing a solid foundation for further preclinical development.
Section 1: Anticancer Activity Assessment
The search for novel small molecules for cancer therapy is a critical endeavor.[5] Many imidazopyridine derivatives have demonstrated potent anticancer effects by targeting key cellular processes like cell cycle progression and signal transduction.[6][7][8][9] A fundamental first step in evaluating a new compound series is to determine its cytotoxicity against relevant cancer cell lines.[10][11][12]
Core Principle: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][13] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[14] This reaction produces purple, insoluble formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of a test compound on cell survival.[13]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxic potential of novel compounds.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline and requires optimization for specific cell lines and compounds.
Materials:
-
Test Compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line(s) of interest (e.g., MCF-7, HCT116)[7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)[14]
-
96-well flat-bottom sterile plates
-
Multichannel pipette, sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration. Also, include "medium only" wells for background subtraction.[13]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 1-4 hours. Visually inspect for the formation of purple precipitate in the viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Data Acquisition: Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[11][14] Use a reference wavelength of >650 nm to reduce background noise.[14]
-
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the "medium only" wells.[14]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.[11]
-
Data Presentation
Summarize the IC₅₀ values for different cell lines and incubation times in a clear, tabular format.
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI) |
| EIPC-001 | MCF-7 | 48 | Value | Value |
| EIPC-001 | HCT116 | 48 | Value | Value |
| Doxorubicin | MCF-7 | 48 | Value | Value |
| Doxorubicin | HCT116 | 48 | Value | Value |
| Selectivity Index (SI) is calculated as IC₅₀ in a non-malignant cell line / IC₅₀ in a cancer cell line. An SI value ≥ 10 is considered promising.[10] |
Section 2: Antimicrobial Activity Assessment
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties.[16][17] The imidazopyridine scaffold has been explored for its potential as an antimicrobial, with derivatives showing activity against various bacterial and mycobacterial strains.[1][18][19]
Core Principle: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a standardized incubation period.[16][20] The method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized number of microbial cells.[16][21]
Experimental Workflow: MIC Determination
Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.
- MTT (Assay protocol). (2023). Protocols.io.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). BenchChem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). BenchChem.
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). IntechOpen.
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
- Assessment of antimicrobial activity. (2019). Protocols.io.
- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health.
- Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b]t[13][25]hiazines as Potential Anti-inflammatory Agents. (2022). Biointerface Research in Applied Chemistry.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). Journal of Medicinal Chemistry.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry.
- Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (n.d.). PubMed.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). National Institutes of Health.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. (n.d.). ResearchGate.
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). MDPI.
- Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed.
- Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. (2019). PubMed.
- Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b]T[10][13][25]hiadiazole Moiety. (n.d.). ResearchGate.
- The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. actascientific.com [actascientific.com]
Application Notes & Protocols: Evaluating Ethyl Imidazo[1,5-a]pyridine-1-carboxylate for Anticancer Drug Development
Abstract
The imidazopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including significant anticancer effects.[1][2] These compounds often function by modulating key cellular processes such as cell cycle progression, apoptosis, and critical signaling pathways like PI3K/Akt.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of a specific analogue, ethyl imidazo[1,5-a]pyridine-1-carboxylate, as a potential anticancer agent. We present detailed, field-proven protocols for assessing cytotoxicity, apoptosis induction, and cell cycle disruption. The methodologies are designed to be self-validating and are supported by explanations of the scientific rationale behind key experimental choices, ensuring robust and reproducible results.
Introduction: The Rationale for Investigating Imidazo[1,5-a]pyridines
Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutic agents that can overcome challenges like drug resistance and adverse side effects.[3][6] Heterocyclic compounds are a cornerstone of oncology drug discovery, and among them, the imidazopyridine core has gained significant traction.[1][5] Derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been shown to inhibit a range of therapeutic targets, including protein kinases (e.g., PI3Kα, Aurora kinases), tubulin polymerization, and receptor tyrosine kinases.[1][2][4][5][7] These interventions can lead to potent antiproliferative effects, cell cycle arrest, and the induction of programmed cell death (apoptosis) in various cancer cell lines.[3][4][8]
While much research has focused on the imidazo[1,2-a]pyridine isomer, the related imidazo[1,5-a]pyridine scaffold also presents a valuable framework for anticancer drug design. This compound is one such compound whose therapeutic potential warrants systematic investigation. This guide outlines a logical, multi-step workflow for its initial preclinical evaluation.
Synthesis Overview
The synthesis of imidazo[1,5-a]pyridine scaffolds can be achieved through various modern organic chemistry methods.[9][10] A common and effective approach for related structures involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as ethyl bromopyruvate, often followed by cyclization.[11][12][13] Researchers should ensure the compound is of high purity (>95%) before commencing biological assays, as impurities can confound results.
Foundational Workflow for In Vitro Anticancer Evaluation
A systematic approach is critical to efficiently evaluate a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic assays to understand how the compound elicits its effects.
Caption: High-level workflow for the in vitro evaluation of a novel anticancer compound.
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The first step in evaluating any potential anticancer agent is to determine its cytotoxicity across a panel of cancer cell lines.[14][15][16][17] The MTT assay is a robust and widely used colorimetric method for this purpose.[18][19] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process that is proportional to the number of viable cells.[18][19][20]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[14]
-
Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[14][21]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[21]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[14] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).[14]
-
Incubate for 48 or 72 hours.[14]
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14]
-
Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[14]
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or using a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[19][22] A reference wavelength of 630 nm can be used to reduce background noise.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation: IC₅₀ Values
Summarize the results in a clear, tabular format.
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Experimental Value] | 1.1 ± 0.2 |
| DU-145 | Prostate Carcinoma | [Experimental Value] | 2.3 ± 0.4 |
| NCI-H460 | Lung Carcinoma | [Experimental Value] | 1.2 ± 0.2 |
| (Note: Data for the positive control is illustrative.[14] Experimental values for the test compound should be determined empirically.) |
Protocol 2: Analysis of Apoptosis by Annexin V & Propidium Iodide Staining
A key mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[14][23] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method used to differentiate between healthy, apoptotic, and necrotic cells.[14]
-
Scientific Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes.[24] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[14][24]
Caption: Principle of Annexin V/PI assay for detecting different stages of cell death.
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.[14]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.[14]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in commercial kits).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained and single-stained (Annexin V only, PI only) cells as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to injury).
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer agents exert their effects by interrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent cell death.[3][25] Flow cytometry with PI staining is the gold standard for analyzing DNA content and cell cycle distribution.[26][27]
-
Scientific Rationale: PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[28] Because the dye cannot cross the membrane of live cells, cells must be fixed (e.g., with ethanol) to permeabilize them.[26][28] RNase treatment is included to prevent PI from binding to double-stranded RNA, ensuring DNA-specific staining.[28] This allows for the differentiation of cells based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[26]
Detailed Protocol: Cell Cycle Analysis
-
Cell Preparation and Fixation:
-
Seed and treat cells with the test compound at its IC₅₀ concentration as described in the apoptosis protocol (Section 4.1).
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.[28]
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[28] This step is critical to prevent cell clumping.
-
Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C for several weeks after fixation).[28]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.[28]
-
Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[28]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, ensuring the instrument is set to measure fluorescence in a linear scale.[28]
-
Use a low flow rate to obtain better resolution of the G1, S, and G2/M peaks.[28]
-
Record at least 10,000 events.
-
Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase. An increase in the percentage of cells in a specific phase compared to the control suggests a cell cycle arrest at that point.
-
Caption: Experimental workflow for cell cycle analysis using propidium iodide staining.
Investigating Potential Molecular Targets & Signaling Pathways
Data from the preceding assays provide clues about the compound's mechanism. For instance, a G1 phase arrest might suggest inhibition of Cyclin-Dependent Kinases (CDKs), while apoptosis induction could point towards modulation of the PI3K/Akt/mTOR pathway, a common target for imidazopyridine derivatives.[4][29][25]
A plausible next step is to use Western Blotting to investigate the phosphorylation status and expression levels of key proteins in these pathways (e.g., Akt, p-Akt, mTOR, p-mTOR, p53, p21) following treatment with this compound.[3][4][30]
Caption: Potential mechanism: inhibition of the PI3K/Akt/mTOR signaling pathway.
Summary and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a strong preliminary profile of the compound's activity. Positive results from these assays would justify further investigation, including:
-
Target Identification: Employing techniques like kinase profiling or affinity chromatography to identify specific molecular targets.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and drug-like properties.
By following these robust and well-validated protocols, research teams can efficiently and accurately assess the promise of this and other novel imidazo[1,5-a]pyridine derivatives in the ongoing search for more effective cancer therapies.
References
- Wikipedia. Cell cycle analysis. [Link]
- He, K., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Journal of Visualized Experiments. [Link]
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Wikipedia. MTT assay. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
- Gholizadeh, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]
- ResearchGate. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF. [Link]
- He, L. J., et al. (2021). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports. [Link]
- Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
- National Institutes of Health. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]
- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]
- OUCI. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. [Link]
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Informa UK Limited. [Link]
- Biocompare. Apoptosis Assay Kits. [Link]
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]
- Al-Ishaq, R. K., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
- Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- ResearchGate. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [https://www.researchgate.
- Gornostaeva, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. International Journal of Molecular Sciences. [Link]
- Wang, M., et al. (2011). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
- Cîrcu, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]
- Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences. [Link]
- PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
- Systematic Reviews in Pharmacy. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. [Link]
- ResearchGate. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 24. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 25. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 27. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 29. sysrevpharm.org [sysrevpharm.org]
- 30. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl imidazo[1,5-a]pyridine-1-carboxylate in Neurological Disorder Research
An in-depth guide for researchers and drug development professionals on the application of Ethyl imidazo[1,5-a]pyridine-1-carboxylate in the study of neurological disorders.
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold for CNS Research
The imidazopyridine core represents a class of nitrogen-bridged heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] This scaffold is the backbone of several commercially successful drugs targeting the central nervous system (CNS), such as Zolpidem and Alpidem.[1][4] Within this family, the imidazo[1,5-a]pyridine isomer is emerging as a particularly promising framework for tackling complex neurological diseases.
This guide focuses on a specific derivative, This compound (EIPC) . With its characteristic ethyl ester functionality, EIPC serves as a versatile research compound and a key synthetic intermediate.[5] Its structure is reported to enhance critical drug-like properties such as solubility and bioavailability, making it an attractive starting point for developing novel therapeutics targeting the brain.[5]
Compound Profile: this compound
| Property | Value | Reference |
| Synonym | This compound | [5] |
| CAS Number | 119448-87-2 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.2 g/mol | [5] |
| Appearance | Pale yellow to brown solid | [5] |
| Primary Application | Intermediate for pharmaceuticals targeting neurological disorders | [5] |
Section 1: Scientific Rationale & Hypothesized Mechanism of Action
Understanding the biological target is paramount for designing effective experiments. While EIPC itself is a research tool, its structural class—imidazo[1,5-a]pyridine derivatives—has been specifically identified as a source of potent modulators for key neurological pathways.
Primary Hypothesis: 5-HT₄ Receptor Partial Agonism
The most direct evidence for the therapeutic potential of the imidazo[1,5-a]pyridine scaffold in neurology comes from studies identifying derivatives as partial agonists of the 5-hydroxytryptamine-4 (5-HT₄) receptor.[7] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions critical for cognition, such as the hippocampus and prefrontal cortex.
Causality of Experimental Choice: Targeting the 5-HT₄ receptor is a validated strategy for pro-cognitive and potential disease-modifying effects in conditions like Alzheimer's disease.[7] Its activation initiates a signaling cascade that enhances synaptic plasticity and promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the secretion of the neuroprotective sAPPα fragment.[7] Therefore, the primary hypothesis is that EIPC or its derivatives will exhibit pro-cognitive effects by modulating this pathway.
Caption: Hypothesized 5-HT₄ receptor signaling pathway for imidazo[1,5-a]pyridines.
Ancillary Hypotheses for Broader Investigation
Research into structurally related imidazo-heterocycles suggests other potential mechanisms relevant to neurological disorders, which warrant exploratory investigation for EIPC and its derivatives.
-
Ferroptosis Inhibition: A related scaffold, imidazo[1,2-a]pyridine-3-amine, was identified as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death implicated in ischemic brain injury.[8] Investigating EIPC's ability to mitigate oxidative stress and lipid peroxidation could reveal applications in stroke and traumatic brain injury.
-
AMPAR Modulation: Imidazo[1,2-a]pyrazines have been developed as selective negative modulators of AMPA receptors containing the TARP γ-8 auxiliary subunit, a target for epilepsy.[9] This suggests that the broader imidazo-heterocycle family can interact with ionotropic glutamate receptors, a pathway that could be explored for EIPC.
Section 2: Experimental Protocols & Workflows
The following protocols provide a logical, step-by-step framework for characterizing the biological activity of EIPC or its synthesized derivatives. The workflow is designed to be self-validating, moving from initial target engagement to functional cellular activity and finally to in vivo proof-of-concept.
Caption: A validated workflow for characterizing novel CNS compounds.
Protocol: 5-HT₄ Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₄ receptor.
-
Principle: This is a competitive radioligand binding assay. The test compound's ability to displace a known high-affinity radioligand (e.g., [³H]-GR113808) from the receptor is measured. The concentration at which 50% of the radioligand is displaced is the IC₅₀, which is then used to calculate the binding affinity constant (Ki).
-
Methodology:
-
Preparation: Use cell membranes prepared from a stable cell line overexpressing the human 5-HT₄ receptor (e.g., HEK293-h5HT4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein per well).
-
Radioligand [³H]-GR113808 at a concentration near its Kd (e.g., 0.2 nM).
-
A range of concentrations of the test compound (EIPC derivative) or vehicle control.
-
For non-specific binding control wells, add a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
Termination & Harvest: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any non-specifically trapped radioligand. Causality: This step is critical for reducing background noise and achieving a good signal-to-noise ratio.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding (vehicle) - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: HTRF cAMP Accumulation Assay
-
Objective: To confirm functional activity at the 5-HT₄ receptor by measuring downstream second messenger production.
-
Principle: This assay quantifies the accumulation of cyclic AMP (cAMP) in cells following receptor stimulation. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method that measures the FRET signal between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP, causing a decrease in the HTRF signal.
-
Methodology:
-
Cell Plating: Seed HEK293 cells expressing the h5-HT₄ receptor into a 384-well plate and culture overnight.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the cells and include a positive control (e.g., 10 µM serotonin) and a vehicle control.
-
Stimulation: Incubate the plate at 37°C for 30 minutes. Causality: This allows sufficient time for G-protein activation, adenylyl cyclase activity, and subsequent cAMP accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate antibody in lysis buffer) to each well.
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the positive control). A partial agonist will have an Emax < 100%.
-
Protocol: In Vivo Novel Object Recognition (NOR) Test
-
Objective: To assess the pro-cognitive effects of the test compound on recognition memory in rodents.
-
Principle: This test leverages the innate preference of rodents to explore a novel object more than a familiar one. A compound that enhances memory will result in a greater amount of time spent exploring the new object.
-
Methodology:
-
Subjects: Use adult male C57BL/6 mice. House them in groups with a 12-hour light/dark cycle. Handle the mice for 5 days prior to the experiment to acclimate them.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle 30-60 minutes before the training session. Doses should be determined from prior pharmacokinetic studies.
-
Habituation (Day 1): Place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 10 minutes to allow free exploration and reduce anxiety.
-
Training/Familiarization (Day 2): Place two identical objects (A1 and A2) in the arena. Allow the mouse to explore for 10 minutes. Record the session via an overhead camera.
-
Testing (Day 2 or 3): After a retention interval (e.g., 24 hours), place one of the familiar objects (A1) and one novel object (B) in the same locations. Allow the mouse to explore for 5 minutes and record the session. Causality: A 24-hour retention interval is a standard challenge for long-term memory.
-
-
Data Analysis:
-
Manually or using tracking software, score the time spent exploring each object (defined as the nose pointing at the object within a 2 cm distance).
-
Calculate the Discrimination Index (DI) : DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
A positive DI indicates a preference for the novel object and intact memory. Compare the DI of the drug-treated group to the vehicle group using a t-test or ANOVA. A significantly higher DI in the treated group suggests a pro-cognitive effect.
-
Section 3: Data Interpretation & Expected Outcomes
Effective drug discovery relies on clear benchmarks for success. The table below outlines the desired profile for a promising EIPC-derived lead compound targeting cognitive enhancement.
| Parameter | Assay | Desired Outcome | Rationale |
| Binding Affinity (Ki) | Receptor Binding | < 100 nM | Indicates potent interaction with the 5-HT₄ receptor. |
| Functional Potency (EC₅₀) | cAMP Assay | < 500 nM | Confirms efficient activation of the downstream signaling pathway. |
| Efficacy (Emax) | cAMP Assay | 20% - 80% | A partial agonist profile is often desired to avoid receptor desensitization and potential side effects associated with full agonists. |
| Cognitive Enhancement | NOR Test | DI > 0.2 and significantly higher than vehicle | Demonstrates a meaningful and statistically significant improvement in recognition memory in a whole animal model. |
| Brain Penetration | Pharmacokinetics | Brain/Plasma Ratio > 0.5 | Essential for a CNS-acting drug to reach its target in therapeutically relevant concentrations. |
References
- Synquest Labs.
- ChemicalBook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.
- Jayarajan P, et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
- ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
- Duan, G. et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E. [Link]
- Xia, Z-L. et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
- da Silva, G. O. et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Ali, M. A. et al. (2023).
- Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
- Goel, R. et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
- Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
- ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
- Zhang, Y. et al. (2025). Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo. European Journal of Medicinal Chemistry. [Link]
- Narayan, A. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
- Gill, D. et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- Ciruela, F. et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience. [Link]
- Illyés, E. et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]
- Al-Othman, M. M. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
- Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- ChemSrc.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl imidazo[1,5-a]pyridine-1-carboxylate in Diagnostic Assays
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Imidazopyridines in Diagnostics
The imidazopyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, leading to the development of several marketed drugs.[1][2] Beyond therapeutics, the unique photophysical properties of imidazo[1,5-a]pyridine derivatives have positioned them as promising candidates for various technological applications, including as luminescent probes in biological imaging and diagnostics.[3][4] These compounds are known for their structural flexibility, stability, and often exhibit favorable optical characteristics such as significant Stokes shifts and high quantum yields.[1][5]
Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a readily available derivative of this class, recognized for its utility as a versatile building block in organic synthesis for creating more complex molecules.[6] Its inherent chemical functionalities, including the ester group, offer potential for modification and conjugation, making it an attractive starting point for the development of targeted diagnostic probes.[6] This document provides a detailed guide on the potential applications of this compound in diagnostic assays, with a focus on leveraging its potential fluorescent properties for the detection of enzymatic activity.
Principle of Application: A Fluorescence-Based Enzyme Activity Assay
The core concept for the application of this compound in a diagnostic setting is its use as a fluorogenic substrate for a specific class of enzymes, such as esterases. Many small molecule probes are designed to be "activatable," meaning their fluorescent signal is modulated by a specific biological event.[7] In its native state, the ethyl ester of the compound may exhibit minimal fluorescence. However, upon enzymatic cleavage of the ester bond by an esterase, the resulting carboxylate product could display a significant increase in fluorescence intensity or a shift in its emission wavelength. This "turn-on" fluorescence mechanism provides a direct and sensitive method for quantifying enzyme activity.[8]
The rationale behind this proposed application is grounded in the structural features of this compound. The imidazopyridine core is the likely fluorophore, while the ethyl ester group serves as the recognition unit for the target enzyme.[9] The cleavage of the ester would alter the electronic properties of the molecule, leading to a change in its fluorescent output.
Caption: Logical flow of the experimental validation process.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The initial characterization of the photophysical properties is crucial to establish the fundamental principle of the assay. A clear and significant difference in the fluorescence of the ester and its hydrolyzed form is a prerequisite for a successful assay. The enzyme activity assay includes essential controls (no-enzyme and substrate-only) to account for background fluorescence and substrate auto-hydrolysis, ensuring that the measured signal is directly attributable to enzymatic activity.
Future Directions and Applications
The application of this compound is not limited to the detection of esterase activity. The core imidazopyridine scaffold can be further functionalized to create a diverse range of diagnostic probes. [10]For instance, the ester group can be replaced with other functionalities to target different classes of enzymes or to act as a linker for conjugation to antibodies or other biomolecules for use in immunoassays. The inherent fluorescence of the imidazopyridine core makes it a valuable component in the design of novel probes for high-throughput screening and cellular imaging applications. [4][11]The development of such probes is a rapidly advancing field with significant potential to impact disease diagnosis and drug discovery. [12][13]
References
- Yang, D., et al. (2023). Fluorescent Probes for Disease Diagnosis. Chemical Reviews. [Link] [9][12]2. Li, L., et al. (2023). General structural features and design strategy of the fluorescent probes. Chemical Reviews. [Link] [9]3. Kobayashi, H., et al. (2010). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. PMC. [Link] [7]4. Gulea, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link] [1]5. He, X., et al. (2022). Fluorescent probes for the detection of disease-associated biomarkers. Science China Chemistry. [Link] [13]6. Georgieva, M., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link] [8]7. Di Donato, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link] [3]8. Khan, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH. [Link]
- Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. [Link]
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- Wikipedia. Imidazopyridine. [Link] [2]16. Kumar, A., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. PubMed. [Link]
- Xia, Z-L., et al. (2008).
- Barolo, C., et al. (2023). New substituted imidaz. CORE. [Link] [4]21. Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- ChemUniverse.
- Di Donato, M., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.
- Wang, Y., et al. (2023). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics. [Link] [11]26. Wang, W., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed. [Link]
- Sharma, A., et al. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. PubMed. [Link]
- Sharma, A., et al. (2022). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescent Probes for Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fluorescent properties of imidazo[1,5-a]pyridine derivatives for imaging
An Application Guide to Imidazo[1,5-a]pyridine Derivatives: Advanced Fluorescent Probes for Cellular Imaging
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the unique fluorescent properties of imidazo[1,5-a]pyridine derivatives and their application in cellular imaging. We will delve into the photophysical principles governing their function and provide detailed, field-proven protocols for their successful implementation in a laboratory setting.
Introduction: The Rise of a Versatile Fluorophore Scaffold
In the dynamic field of bioimaging, the demand for stable, bright, and versatile fluorescent probes is incessant. Imidazo[1,5-a]pyridine derivatives have emerged as a significant class of N-heterocyclic fluorophores, attracting growing attention for their unique combination of a compact molecular structure, robust photo- and thermal stability, and highly tunable optical properties.[1][2][3] Unlike many traditional dyes, the imidazo[1,5-a]pyridine core offers a rigid, fused aromatic system that serves as an excellent foundation for building sophisticated molecular probes.
The key advantages of this scaffold include:
-
Intense, Tunable Emission: These derivatives are known for their strong fluorescence, typically in the blue-to-green region of the spectrum, which can be precisely tuned by strategic chemical modification.[4]
-
Large Stokes Shifts: Many imidazo[1,5-a]pyridine fluorophores exhibit exceptionally large Stokes shifts (the separation between absorption and emission maxima), often exceeding 100 nm and in some cases up to ~11,000 cm⁻¹.[2][4][5] This property is critical for minimizing self-quenching and reducing spectral crosstalk in multiplex imaging experiments.
-
High Quantum Yields: With quantum yields reaching up to 50% and even higher in specific molecular contexts (e.g., 93% in the solid state for certain D-π-A systems), these probes provide bright signals essential for high-sensitivity imaging.[4][6]
-
Environmental Sensitivity: Certain derivatives display significant solvatochromism, changing their fluorescence properties in response to the polarity of their environment.[1][7] This makes them ideal candidates for developing probes that can report on the local environment, such as cell membranes.
-
Synthetic Accessibility: The synthesis of these compounds is often straightforward, allowing for facile functionalization to create probes for specific targets or applications.[1]
These characteristics make imidazo[1,5-a]pyridine derivatives powerful tools for a range of applications, from general cell staining and organelle imaging to the development of sophisticated sensors for ions and small molecules.[2][4]
Core Photophysical Properties: A Deeper Look
The utility of imidazo[1,5-a]pyridine derivatives in imaging stems from their excellent photophysical characteristics. The fused imidazole and pyridine rings create a unique electronic structure that can be readily modified.
Mechanism of Fluorescence and Structural Tuning
The fluorescence of these molecules typically arises from π-π* electronic transitions within the aromatic system.[5] The positions and intensities of the absorption and emission bands are highly dependent on the nature and position of substituent groups on the heterocyclic core.[8]
-
Electron-Donating and -Accepting Groups: Introducing electron-donating groups (e.g., methoxy, amino) or electron-accepting groups (e.g., nitro, cyano) can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This principle is used to create "push-pull" systems with strong intramolecular charge transfer (ICT) character, which often results in large Stokes shifts and sensitivity to solvent polarity.[6][7]
-
Coordination with Metal Ions: The nitrogen atoms in the scaffold can act as ligands for metal ions like Zinc (Zn(II)). Coordination can enhance molecular rigidity, leading to a significant increase in fluorescence quantum yield and a blue shift in emission.[8] This strategy can be used to design "turn-on" fluorescent sensors.
Comparative Photophysical Data
The table below summarizes the properties of several representative imidazo[1,5-a]pyridine derivatives to illustrate their spectral diversity.
| Compound Type | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Feature/Application | Reference |
| Phenyl-substituted (in DCM) | ~380-385 | ~463 | ~78-83 | Up to 0.37 | General blue-emitting fluorophore | [4] |
| D-π-A Push-Pull System (BPy-FL in THF) | ~380 | 458 | 78 | ~0.77 | Solvatochromic, pH sensing, AIE characteristics | [6] |
| Anthracene Conjugate (ImPy-Ac in Hexane) | ~410 | 528 | 118 | - | Large Stokes Shift, OLED applications | [5] |
| FRET Donor for NIR Probe (in PBS) | 380 | 475 (donor emission) | 95 | - | FRET-based sensing of SO₂ | [9] |
| Zn(II) Complex | ~350-400 | ~440-450 | ~50-90 | Up to 0.37 | Enhanced quantum yield upon metal coordination | [8] |
Note: Photophysical properties are highly solvent-dependent. The values presented are illustrative examples from the cited literature.
Key Applications and Mechanistic Diagrams
The versatility of the imidazo[1,5-a]pyridine scaffold has led to its use in a variety of imaging applications.
A. High-Contrast Cellular and Tissue Imaging
Due to their good cell permeability and strong fluorescence in aqueous media, these derivatives are effective labels for live-cell and even in-vivo imaging.[4] Functionalization with carboxylic acid groups can improve water solubility, while lipophilic side chains can direct the probes to cellular membranes.[1][4] Their successful internalization in both plant (Arabidopsis thaliana) and animal (mouse fibroblast) cells has been demonstrated, highlighting their broad applicability.[4]
B. Environment-Sensing Membrane Probes
Derivatives exhibiting solvatochromism are particularly useful for studying cell membranes.[1] The probe's emission spectrum can shift based on the hydration and fluidity of the lipid bilayer, providing insights into membrane dynamics which are crucial for monitoring cellular health.[1] The compact shape of the imidazo[1,5-a]pyridine core facilitates its successful intercalation into the lipid bilayer.[1]
**C. Ratiometric Probes for Analytes (e.g., pH, SO₂) **
The scaffold can be incorporated into more complex probe designs for detecting specific biological analytes.
-
Acidochromism for pH Sensing: In push-pull systems, the nitrogen atom of the imidazo[1,5-a]pyridine ring can be protonated in acidic environments.[6] This alters the electronic structure, causing a significant and often reversible shift in the fluorescence emission, which can be used for ratiometric pH sensing.[6]
-
FRET-Based Sensing: The scaffold can serve as an excellent energy donor in a Fluorescence Resonance Energy Transfer (FRET) pair. For example, a probe was developed where an imidazo[1,5-a]pyridine donor was linked to a benzopyrylium acceptor.[9] In the absence of sulfur dioxide (SO₂), excitation of the donor leads to emission from the acceptor in the near-infrared (NIR). When SO₂ is present, it reacts with the acceptor, disrupting FRET and causing the donor's blue fluorescence to be restored.[9] This ratiometric response enables sensitive detection of SO₂ in mitochondria.[9]
Experimental Protocols
The following protocols provide a validated starting point for using imidazo[1,5-a]pyridine derivatives in a cell imaging context. Note: Optimal conditions (e.g., concentration, incubation time) may vary depending on the specific derivative and cell type and should be determined empirically.
Workflow for General Cellular Imaging
Protocol 1: General Live-Cell Staining
This protocol is designed for general cytoplasmic or membrane staining using a lipophilic imidazo[1,5-a]pyridine derivative.
Materials:
-
Imidazo[1,5-a]pyridine derivative
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Confocal or epifluorescence microscope
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the imidazo[1,5-a]pyridine derivative in anhydrous DMSO.
-
Causality Insight: DMSO is a polar aprotic solvent that can dissolve a wide range of organic fluorophores. Using an anhydrous grade minimizes the precipitation of the probe upon storage.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and grow to 60-80% confluency.
-
Causality Insight: Sub-confluent cells provide a clear view of individual cell morphology without the complications of cell-cell overlap.
-
-
Probe Loading:
-
Prepare a working solution by diluting the DMSO stock solution into pre-warmed complete culture medium to a final concentration of 0.5-10 µM. Vortex briefly to mix.
-
Causality Insight: Diluting the probe in warm media helps maintain cell viability and ensures efficient dispersion of the probe. The concentration range is a typical starting point; high concentrations can lead to cytotoxicity or aggregation artifacts.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
Causality Insight: Incubation time allows for passive diffusion of the probe across the cell membrane. This step should be optimized; insufficient time leads to weak signals, while excessive time can cause probe sequestration in lysosomes or other organelles.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS or complete medium to remove excess, unbound probe.
-
Causality Insight: Washing is critical for reducing background fluorescence, thereby increasing the signal-to-noise ratio of the final image.
-
After the final wash, add fresh pre-warmed medium or an appropriate imaging buffer.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the specific derivative's excitation and emission spectra.
-
For example, for a probe with λ_ex ≈ 380 nm and λ_em ≈ 460 nm, a DAPI filter set (e.g., 350/50 nm excitation, 460/50 nm emission) may be suitable.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Ratiometric Imaging of Intracellular pH
This protocol describes the use of a pH-sensitive imidazo[1,5-a]pyridine derivative that exhibits a spectral shift upon protonation.[6]
Materials:
-
pH-sensitive imidazo[1,5-a]pyridine derivative
-
Materials from Protocol 1
-
Calibration Buffers: A set of buffers with known pH values (e.g., from pH 4.0 to 8.0) containing a K⁺/H⁺ ionophore like nigericin (10 µM).
Procedure:
-
Probe Loading: Load cells with the pH-sensitive probe as described in Protocol 1 (Steps 1-5).
-
Image Acquisition:
-
Using a confocal microscope, acquire two images sequentially.
-
Channel 1 (Acidic form): Excite at the wavelength optimal for the protonated form and collect its emission.
-
Channel 2 (Basic form): Excite at the wavelength optimal for the deprotonated form and collect its emission. (If a single excitation wavelength produces two well-separated emission peaks, collect emission at both wavelengths).
-
Causality Insight: Ratiometric imaging relies on measuring the intensity ratio of two different states of the probe. This ratio is largely independent of probe concentration, cell path length, and excitation intensity, making it a more robust quantitative measure than single-wavelength intensity.
-
-
In Situ Calibration (Optional but Recommended):
-
After imaging the experimental cells, perfuse the cells with the high-K⁺ calibration buffers containing nigericin, starting with pH 7.0 and moving to more acidic and basic pH values.
-
Acquire ratiometric images at each pH step.
-
Causality Insight: Nigericin is an ionophore that equilibrates the intracellular pH with the extracellular pH in the presence of high potassium. This allows you to generate a calibration curve that relates the fluorescence intensity ratio to a specific pH value within your cellular system and on your microscope.
-
-
Data Analysis:
-
For each cell, calculate the ratio of the background-corrected fluorescence intensity from Channel 1 to that of Channel 2 (I₁ / I₂).
-
Generate a pseudo-colored "ratio image" where the color of each pixel represents the calculated pH value.
-
Use the calibration curve to convert the intensity ratios from your experimental cells into absolute intracellular pH values.
-
Conclusion and Future Outlook
Imidazo[1,5-a]pyridine derivatives represent a powerful and versatile class of fluorophores for biological imaging. Their combination of high quantum yields, large Stokes shifts, and tunable properties makes them suitable for a wide array of applications, from high-contrast cellular staining to the creation of sophisticated analyte sensors.[3][4] The straightforward synthesis and rich possibilities for chemical modification ensure that we will continue to see novel probes developed from this scaffold. Future work will likely focus on extending their emission further into the red and near-infrared regions for deep-tissue imaging and developing next-generation probes with enhanced specificity for biological targets and processes.
References
- Barbera, V., et al. (2021). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. RSC Advances.
- Priola, E., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI.
- Debata, B. P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C.
- Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C.
- Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
- Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Inorganics.
- Patel, S., et al. (2024). The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Molecular Crystals and Liquid Crystals.
- Cui, R., et al. (2022). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules.
- Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
- Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 7. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and optimize your reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1][2] However, its synthesis, particularly with specific substitution patterns like the C1-carboxylate, can be challenging. This guide addresses the most frequent issues encountered during this synthesis, focusing on a common and effective synthetic pathway.
Section 1: The Core Synthetic Strategy & Mechanism
A prevalent and reliable method for constructing the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine with a suitable two-carbon electrophile. For the target molecule, this compound, a logical approach is the reaction with an ethyl glyoxalate equivalent, followed by an intramolecular cyclization and aromatization sequence.
The reaction typically proceeds through three key stages:
-
Imine Formation: Nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine onto the aldehyde of ethyl glyoxalate forms a Schiff base (imine) intermediate. This is often the fastest step.
-
Cyclization (Mannich-type Reaction): The electron-rich pyridine nitrogen acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This is the crucial ring-forming step and is often the rate-determining step.
-
Aromatization: The resulting non-aromatic bicyclic intermediate undergoes oxidation to form the stable, aromatic imidazo[1,5-a]pyridine ring system. This step can occur spontaneously via air oxidation or may require a dedicated oxidizing agent.
Caption: Proposed pathway for this compound synthesis.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific experimental problems.
Issue Category: Low or No Product Yield
Question: My reaction has stalled, and TLC/LC-MS analysis shows only unreacted 2-(aminomethyl)pyridine and no product. What's the likely cause?
Answer: This scenario strongly suggests that the initial condensation to form the imine is failing. Several factors could be at play:
-
Water Contamination: The condensation reaction to form the imine releases water. According to Le Châtelier's principle, excess water in the solvent or reagents can inhibit the reaction.[3]
-
Solution: Ensure you are using anhydrous solvents. If the reaction is run at a high enough temperature, a Dean-Stark trap can be used to azeotropically remove water as it forms. Alternatively, adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves can be effective.
-
-
Reagent Quality: Ethyl glyoxalate is often supplied as a solution in toluene or as a polymer (poly(ethyl glyoxalate)), which must be cracked (depolymerized) by heating before use. If using the polymeric form without cracking, the concentration of the active monomeric aldehyde will be too low.
-
Solution: If using the polymer, ensure it is properly depolymerized by distillation immediately before use. If using a commercial solution, verify its concentration and age, as degradation can occur over time.
-
-
Sub-optimal pH: Imine formation is often catalyzed by a catalytic amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Add a catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.[4] A small-scale trial can help determine the optimal amount.
-
Question: My reaction is producing the dihydro-intermediate (as seen on LC-MS) but is not converting to the final aromatic product. How can I facilitate the final aromatization step?
Answer: The final oxidation step is critical for yield and product stability. If this step is sluggish, the dihydro-intermediate can potentially revert or undergo side reactions.
-
Insufficient Oxidant: While some reactions can be oxidized by atmospheric oxygen, this is often slow and inefficient.[3]
-
Solution 1 (Air/O₂): If relying on air, ensure the reaction is not under a heavy blanket of inert gas. Bubbling air or pure oxygen through the reaction mixture (with appropriate safety precautions) can dramatically increase the rate.
-
Solution 2 (Chemical Oxidants): Introduce a mild chemical oxidant. Common choices for this type of transformation include:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Highly effective but can be expensive and requires careful purification to remove byproducts.[5]
-
Manganese Dioxide (MnO₂): An inexpensive and effective heterogeneous oxidant that can be removed by simple filtration.
-
Copper(II) Salts: In some systems, Cu(II) salts can act as catalytic oxidants in the presence of air.[6]
-
-
Issue Category: Impurity Formation & Side Reactions
Question: I am observing a significant side product with the same mass as my target product. What could it be?
Answer: The most probable impurity with the same mass is a regioisomer. While the desired product is the 1-carboxylate, cyclization can sometimes lead to the formation of Ethyl imidazo[1,5-a]pyridine-3-carboxylate . This occurs if the initial condensation happens between the pyridine nitrogen and the glyoxalate, followed by reaction with the aminomethyl group, although this is mechanistically less favored. More commonly, alternative synthetic routes might inadvertently produce the 3-carboxylate isomer. For example, a Bischler-Napieralski type cyclization of ethyl 2-oxo-2-((pyridin-2-ylmethyl)amino)acetate using dehydrating agents like POCl₃ or P₂O₅ is known to produce the 3-carboxylate.[7]
-
Solution:
-
Confirm Structure: Use 2D NMR techniques (NOESY or HMBC) to confirm the connectivity and verify the structure of your main product and the impurity.
-
Control Reaction Conditions: Lowering the reaction temperature may increase the regioselectivity of the cyclization step. Harsh dehydrating conditions (e.g., high heat with P₂O₅) should be avoided if the 1-carboxylate is the desired product via the pathway described above.
-
Question: My final product is a dark, tarry substance that is difficult to purify. What causes this decomposition?
Answer: Polymerization and decomposition are common issues in heterocyclic synthesis, often caused by excessive heat or acidic conditions.[8]
-
Temperature Control: The imidazo[1,5-a]pyridine ring system can be sensitive to high temperatures for prolonged periods.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Acid Sensitivity: Trace amounts of strong acid, especially at high temperatures, can catalyze polymerization of the starting materials or product.
-
Solution: If using an acid catalyst, ensure it is a catalytic amount. After the reaction is complete, quench the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) during the workup to neutralize any residual acid before concentration.
-
Section 3: Troubleshooting Workflow & FAQs
Caption: Systematic workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents and bases for this type of reaction?
-
Solvents: Toluene or xylenes are excellent choices as they are non-polar enough to allow for azeotropic removal of water with a Dean-Stark apparatus. For lower temperature reactions, dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective. Some procedures may also use DMF, but it can be difficult to remove and may require higher temperatures.[9][10]
-
Bases: For many imidazo[1,5-a]pyridine syntheses, an inorganic base like Na₂CO₃ or K₂CO₃ is used, particularly if an alkylation step is involved or to neutralize generated acid.[9] However, for the specific pathway discussed here (reductive amination), a base may not be necessary unless used in the workup.
Q2: How critical is the purity of the starting 2-(aminomethyl)pyridine?
-
Extremely critical. 2-(aminomethyl)pyridine is prone to oxidation and can form dimers or oligomers upon storage. Impurities can significantly inhibit the reaction and lead to complex mixtures. It is best to use freshly distilled or recently purchased material from a reputable supplier. Purity should be >98% by GC or NMR.[8]
Q3: Are there higher-yielding alternative routes to consider?
-
Yes, modern organic chemistry offers several powerful alternatives. Transition-metal-free iodine-mediated reactions between 2-pyridyl ketones and alkylamines have shown great success.[11] Additionally, copper-catalyzed tandem reactions and multi-component approaches can provide rapid access to this scaffold, sometimes in excellent yields.[6][12] If your current route proves problematic, exploring these methods from the recent literature is a worthwhile endeavor.
Section 4: Optimized Experimental Protocol
This protocol is a representative procedure based on established principles for this transformation.
Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add toluene (100 mL).
-
Reagent Addition: Add 2-(aminomethyl)pyridine (5.41 g, 50 mmol, 1.0 equiv.) to the toluene. Follow this with the addition of ethyl glyoxalate (50% solution in toluene, 11.2 g, 55 mmol, 1.1 equiv.).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol, 0.01 equiv.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes; Product Rf ≈ 0.4).
-
Oxidation: Once the starting material is consumed, cool the reaction slightly, remove the Dean-Stark trap, and add activated manganese dioxide (MnO₂) (13.0 g, 150 mmol, 3.0 equiv.). Re-attach the reflux condenser and heat the mixture to reflux for an additional 2-4 hours until the dihydro-intermediate is fully converted to the aromatic product.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad with ethyl acetate (3 x 30 mL).
-
Extraction: Combine the filtrates and wash with saturated aqueous NaHCO₃ solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the title compound as a solid. An expected yield after purification would be in the range of 60-75%.
| Parameter | Value/Condition | Rationale |
| Solvent | Toluene | Allows for azeotropic removal of water. |
| Temperature | Reflux (~111 °C) | Provides sufficient energy for condensation and cyclization. |
| Catalyst | p-TsOH (1 mol%) | Catalyzes imine formation without over-acidifying the medium.[4] |
| Oxidant | MnO₂ | Effective, inexpensive heterogeneous oxidant, easily removed by filtration. |
| Stoichiometry | 1.1 equiv. Ethyl Glyoxalate | A slight excess helps drive the initial condensation to completion. |
Section 5: References
-
Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine. Available at: [Link]
-
Hu, Z., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]
-
Royal Society of Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]
-
Beilstein Journals. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Available at: [Link]
-
ResearchGate. (2018). A Convinient Synthetic Route for (Substituted) 1-(Aryldiazenyl)Imidazo[1,5-a]Pyridine. Available at: [Link]
-
MDPI. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available at: [Link]
-
MDPI. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. ETHYL IMIDAZO[1,5-A]PYRIDINE-3-CARBOXYLATE CAS#: 81803-60-3 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
Welcome to the technical support center for the purification of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. The information herein is synthesized from established chemical literature and extensive laboratory experience with nitrogen-containing heterocyclic compounds.
The purification of this compound, like many N-heterocycles, can present unique challenges. The presence of a basic pyridine nitrogen atom within the fused ring system can lead to interactions with acidic stationary phases during chromatography, resulting in peak tailing and poor separation. Furthermore, the selection of an appropriate recrystallization solvent system is critical for achieving high purity and good recovery. This guide will address these issues head-on, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and widely used techniques for the purification of this compound are silica gel column chromatography and recrystallization. The choice between them, or their use in combination, will depend on the scale of your synthesis and the nature of the impurities.
Q2: What are the likely impurities I might encounter?
A2: Impurities will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials (e.g., 2-aminomethylpyridine derivatives).
-
By-products from side reactions.
-
Reagents used in the synthesis (e.g., catalysts, acids, or bases).
-
Residual solvents from the reaction or work-up.
Q3: My compound is streaking or "tailing" on the silica gel column. What can I do?
A3: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.
Q4: How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, common solvents to screen include ethanol, ethyl acetate, and mixtures of a soluble solvent (like dichloromethane or ethyl acetate) with a non-soluble anti-solvent (like hexanes or petroleum ether). Small-scale solubility tests are essential to identify the optimal solvent or solvent system.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery from Column Chromatography | The compound is too polar and is irreversibly adsorbed onto the silica gel. | - Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. - Add a competitive base like triethylamine (0.1-1%) to the eluent to reduce strong interactions with the silica. |
| The compound is not soluble in the eluent being used. | - Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. - Consider a different eluent system where your compound has better solubility.[1] | |
| Co-elution of Impurities | The polarity of the compound and the impurity are too similar. | - Use a shallower solvent gradient during column chromatography to improve resolution. - Try a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity. - Follow up with a recrystallization step. |
| Product Oiling Out During Recrystallization | The solvent is too poor for the compound, or the solution is cooled too quickly. | - Add a small amount of a better solvent to the hot solution before cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity is observed, then heat until the solution is clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography. The exact solvent system should be optimized by thin-layer chromatography (TLC) first.
Step-by-Step Methodology:
-
TLC Analysis: Develop a TLC plate with your crude material using various solvent systems (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol). The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude material in a minimal amount of the loading solvent (ideally the eluent or a slightly more polar solvent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For imidazo[1,5-a]pyridine derivatives, a gradient of ethyl acetate in hexanes is often a good starting point.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise while heating and stirring. A good solvent will dissolve the compound when hot but not at room temperature. Test solvents such as ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[3][4]
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
Purification Workflow Decision Tree
This diagram illustrates the decision-making process for purifying this compound.
A decision tree for selecting the initial purification method.
Troubleshooting Column Chromatography
This diagram outlines a troubleshooting workflow for common issues encountered during column chromatography.
A workflow for troubleshooting common column chromatography problems.
References
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic Letters, 13(19), 5256–5259.
- Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5–a]pyridine Derivates. Revue Roumaine de Chimie, 55(7), 689-694.
- ResearchGate. Synthesis of novel imidazo[1,5-a]pyridine derivates.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- NIH National Center for Biotechnology Information. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate.
- NIH National Center for Biotechnology Information. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- American Chemical Society. Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides.
- NIH National Center for Biotechnology Information. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.
- Beilstein Journals. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
- ResearchGate. How to choose the best solution for column chromatography?.
- Cytiva. Protein purification troubleshooting guide.
- Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- PubMed. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate.
- ChemUniverse. ETHYL IMIDAZO[1,5-A]PYRIDINE-3-CARBOXYLATE [P99492].
- ChemSrc. This compound.
- ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
Sources
Technical Support Center: Overcoming Low Reactivity in Imidazo[1,5-a]pyridine Functionalization
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The inherent electronic nature of the imidazo[1,5-a]pyridine core presents unique challenges, often leading to low reactivity in standard functionalization protocols.
This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols in a direct question-and-answer format to help you overcome these challenges and accelerate your research.
Section 1: Foundational Concepts - Understanding Imidazo[1,5-a]pyridine Reactivity
Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the imidazo[1,5-a]pyridine system. This knowledge forms the basis for rational experimental design.
Q1: Why is the imidazo[1,5-a]pyridine core considered to have low reactivity, and which positions are most susceptible to functionalization?
A1: The imidazo[1,5-a]pyridine system is a bicyclic heteroaromatic compound with a bridgehead nitrogen atom. Its reactivity is a nuanced interplay between the electron-rich five-membered imidazole ring and the electron-deficient six-membered pyridine ring.
-
Electronic Nature: The pyridine ring is inherently π-deficient, which deactivates the fused system towards electrophilic attack compared to simpler azoles. Conversely, the imidazole portion is π-excessive. This dichotomy governs the regioselectivity of most reactions.
-
Key Reactive Sites: Computational and experimental studies show that the highest electron density is located on the imidazole part of the scaffold. Consequently, C1 and C3 are the most nucleophilic carbons and are the primary sites for electrophilic attack and C-H functionalization.[1][2] Direct functionalization of the pyridine ring (C5, C6, C7, C8) is significantly more challenging and often requires pre-functionalized substrates or harsh conditions.
-
Protonation Issues: The pyridine nitrogen is basic and can be readily protonated under acidic conditions. This protonation further deactivates the entire ring system, making subsequent electrophilic substitution extremely difficult. This is a common cause of failure for reactions like nitration or Friedel-Crafts.
Below is a diagram illustrating the standard numbering and the most reactive positions for electrophilic and C-H functionalization.
Sources
Technical Support Center: Synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via an intramolecular cyclization of an acyclic precursor, most commonly N-(pyridin-2-ylmethyl)oxalamic acid ethyl ester. This transformation, often requiring dehydrating conditions reminiscent of a Bischler-Napieralski-type reaction, is a critical step that can be prone to side reactions, leading to purification challenges and reduced yields of the desired product. This guide will walk you through the most common issues, their mechanistic origins, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely side products?
Low yields and a complex reaction mixture are common indicators of competing side reactions. In the synthesis of this compound via the cyclization of N-(pyridin-2-ylmethyl)oxalamic acid ethyl ester, several side products can form.
Potential Side Products:
-
Unreacted Starting Material: Incomplete cyclization is a frequent issue.
-
Polymeric Materials: Under harsh dehydrating conditions, the starting material or reactive intermediates can polymerize.
-
Constitutional Isomers: Depending on the cyclization conditions, alternative ring closures could potentially lead to isomeric products, although the formation of the imidazo[1,5-a]pyridine core is generally favored from this precursor.
-
Hydrolyzed Products: If water is present, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, which may not cyclize under the same conditions.
Troubleshooting Workflow:
Technical Support Center: Optimizing Imidazo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of imidazo[1,5-a]pyridines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my imidazo[1,5-a]pyridine synthesis. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to starting material instability. Here’s a systematic approach to troubleshooting this problem:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Some reactions require elevated temperatures to overcome the activation energy barrier, while excessively high temperatures can lead to the decomposition of starting materials or products. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates. For instance, in copper/iodine cocatalyzed decarboxylative cyclizations, temperatures around 120°C have been found to be effective.
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity. The ideal solvent should fully dissolve the starting materials and be compatible with the reaction conditions. For some syntheses, a combination of solvents, such as dichlorobenzene-dichloroethane, has been shown to be crucial for achieving high yields.[1] In other cases, using solvents like THF or acetone can cause the precipitation of starting materials, leading to low conversion.[2] A solvent screen is a valuable exercise during optimization.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Starting Material Quality and Stability:
-
Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction or poison the catalyst.
-
Decomposition: Some starting materials or intermediates can be unstable under the reaction conditions. For example, under acidic conditions, certain substrates can generate reactive species like para-quinone methide, which can lead to decomposition. Careful control of pH and temperature is crucial in such cases.
-
-
Catalyst-Related Issues (for catalyzed reactions):
-
Catalyst Activity: The catalyst may be inactive or have low activity. For copper-catalyzed reactions, ensure you are using the correct oxidation state of copper as specified in the protocol. The choice between Cu(I) and Cu(II) catalysts can be critical for the reaction outcome.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by coordination with the product or byproducts. The pyridine nitrogen in the product itself can sometimes coordinate to the metal center, inhibiting catalytic turnover. In such cases, using a higher catalyst loading or a more robust ligand might be necessary.
-
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge that complicates purification and reduces the yield of the desired imidazo[1,5-a]pyridine. Here are some strategies to enhance selectivity:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Order of Addition: In multi-component reactions, the order of addition of reagents can be critical. Pre-forming an intermediate before adding the final component can sometimes prevent the formation of side products.
-
Choice of Base: For reactions requiring a base, the choice and amount of base can significantly impact selectivity. Inorganic bases like potassium carbonate or sodium bicarbonate are commonly used. The strength and steric hindrance of the base can influence which proton is abstracted, leading to different reaction pathways. A screen of different bases can be beneficial.
-
Formation of Regioisomers: When using unsymmetrical starting materials, such as asymmetrical 1,3-diketones, the formation of a mixture of regioisomers is possible.[3] Chromatographic separation of these isomers can be challenging. To favor the formation of a single regioisomer, consider using a sterically hindered starting material or modifying the reaction conditions to favor one reaction pathway over the other.
Issue 3: Difficult Purification
Question: I am having difficulty purifying my imidazo[1,5-a]pyridine product. What are some common purification challenges and how can I overcome them?
Answer:
Purification of imidazo[1,5-a]pyridines can be challenging due to their physicochemical properties and the presence of persistent impurities.
-
Basic Nature of the Product: Imidazo[1,5-a]pyridines are basic compounds due to the presence of the pyridine nitrogen. This can lead to tailing or irreversible adsorption on silica gel during column chromatography.
-
Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.[4]
-
-
Removal of Catalysts: Residual metal catalysts, especially copper, can be difficult to remove.
-
Solution: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help remove residual copper.
-
-
Similar Polarity of Product and Impurities: If the side products have similar polarity to the desired product, separation by column chromatography can be difficult.
-
Solution: In such cases, recrystallization can be a powerful purification technique. A careful screen of different solvents or solvent systems is necessary to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,5-a]pyridines?
A1: Several synthetic strategies are employed for the synthesis of imidazo[1,5-a]pyridines. Some of the most common include:
-
Cyclocondensation Reactions: This is a widely used method that typically involves the reaction of a 2-aminomethylpyridine derivative with a carbonyl compound, such as an aldehyde, ketone, or dicarbonyl compound.[2]
-
Copper-Catalyzed Reactions: Copper catalysts, in both Cu(I) and Cu(II) oxidation states, are frequently used to facilitate C-N bond formation in the synthesis of imidazo[1,5-a]pyridines. These reactions often involve oxidative cyclization or multicomponent reactions.[5]
-
Multi-component Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the imidazo[1,5-a]pyridine core. A common example is the reaction of a picolinaldehyde, an amine, and formaldehyde.[5]
-
Transition-Metal-Free Syntheses: Several methods avoid the use of transition metals, often employing reagents like iodine or proceeding through thermal or acid-catalyzed cyclizations.[6]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and depends on the specific reaction. A good starting point is to choose a solvent that dissolves all reactants. High-boiling aprotic polar solvents like DMF, DMSO, or toluene are often used. However, it's crucial to consult the literature for the specific reaction you are performing. A small-scale solvent screen is always recommended during the optimization phase.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: If your reaction is sensitive to air or moisture, it is essential to use standard inert atmosphere techniques. This includes:
-
Using dried glassware and solvents.
-
Running the reaction under an inert atmosphere of nitrogen or argon.
-
Using syringes and septa for the transfer of reagents. Some modern synthetic procedures, however, advantageously utilize air as an oxidant.[5] Always check the specific requirements of your chosen protocol.
Q4: Can I scale up my imidazo[1,5-a]pyridine synthesis? What are the potential challenges?
A4: Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale can present several challenges. For imidazo[1,5-a]pyridine synthesis, key considerations include:
-
Heat Transfer: Many of these reactions are exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Mass Transfer: In heterogeneous reactions (e.g., with a solid catalyst or base), efficient stirring is necessary to ensure good mass transfer.
-
Reagent Addition: The rate of addition of reagents can be critical on a larger scale. A slow and controlled addition may be necessary to manage exotherms and improve selectivity.
-
Work-up and Purification: Extraction and purification methods may need to be adapted for larger volumes. Column chromatography is often not feasible for large-scale purification, so developing a robust crystallization procedure is highly desirable.
Data and Protocols
Table 1: Common Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | 111 | 2.4 | Good for azeotropic removal of water. |
| Dichloromethane (DCM) | 40 | 9.1 | Volatile, good for reactions at or near room temperature. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 189 | 46.7 | High-boiling, highly polar aprotic solvent. |
Protocol: General Procedure for a Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the 2-benzoylpyridine derivative (1.0 mmol), the α-amino acid (1.2 mmol), Cu(OTf)₂ (10 mol%), and molecular iodine (20 mol%).
-
Add dry toluene (5 mL) to the vessel.
-
Flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120 °C and stir for 10-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) to afford the desired imidazo[1,5-a]pyridine.
Visualizations
Reaction Mechanism Workflow
Caption: A simplified workflow for the synthesis of imidazo[1,5-a]pyridines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in imidazo[1,5-a]pyridine synthesis.
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Hu, Z., Hou, J., Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660.
- Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232–6235.
- Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). A Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine: An Efficient Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856–1865.
- Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013). Metal-Free Sequential Dual Oxidative Amination of C(sp3)−H Bonds: A Novel Strategy for the Synthesis of Imidazo[1,5-a]pyridines. Organic Letters, 15(9), 2274–2277.
- Hutt, J. T., & Aron, Z. D. (2011). An Efficient Three-Component Coupling for the Synthesis of Imidazo[1,5-a]pyridinium Ions. Organic Letters, 13(19), 5256–5259.
- Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C.-G. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 55(7-8), 689-694.
- Tolkunov, S. V., Kruchynenko, V. D., & Tolkunov, V. S. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559.
- Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). Denitrogenative Transannulation of Pyridotriazoles with Nitriles: A Metal-Free Approach toward Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461–9469.
- Peng, J., Li, S., Huang, J., Meng, Q., Wang, L., Xin, W., Li, W., Zhou, W., & Zhang, L. (2023). Iron-Catalyzed C–H Amination for the Construction of Imidazole-Fused-Ring Systems. The Journal of Organic Chemistry, 88(24), 16581–16588.
- Hu, Z., Hou, J., Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5653-5660.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
Sources
- 1. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Imidazo[1,5-a]pyridine Synthesis
Welcome to the technical support hub for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The selection of an appropriate catalyst is arguably the most critical parameter influencing the success, efficiency, and substrate scope of your reaction. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and strategic decisions in catalyst selection.
Frequently Asked Questions (FAQs): Strategic Catalyst Selection
This section addresses high-level questions to guide your initial experimental design.
Question: What are the primary classes of catalysts used for synthesizing imidazo[1,5-a]pyridines?
Answer: The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various mechanistic pathways, each favoring a different class of catalyst. The most common classes are:
-
Transition-Metal Catalysts: Copper (Cu) is by far the most prevalent, with both Cu(I) and Cu(II) salts used to facilitate oxidative C-H amination and cyclization reactions.[1][2][3] Iron (Fe) catalysts are also employed for similar C-H amination processes, often promoted as a more sustainable alternative.[1]
-
Metal-Free Catalysts: Molecular iodine (I₂) is a highly effective and mild catalyst for oxidative annulation and C-H amination reactions, proceeding without the need for a transition metal.[4][5]
-
Lewis Acid Catalysts: Strong Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) and Boron trifluoride etherate (BF₃·Et₂O) can be used, often in conjunction with a Brønsted acid (like p-TsOH), to catalyze Ritter-type reactions or denitrogenative transannulations.[1][6]
-
Brønsted Acid Catalysts: Acids such as p-toluenesulfonic acid (p-TsOH) can catalyze cyclization, particularly in Ritter-type reactions where carbocation formation is required.[6][7]
Question: How do I select a catalyst based on my planned synthetic route?
Answer: Your choice of starting materials dictates the required transformation and, therefore, the optimal catalyst. The following decision tree provides a general framework for this selection process.
Caption: Catalyst selection based on synthetic strategy.
Question: What are the main advantages of using a metal-free iodine-mediated system?
Answer: Iodine-mediated synthesis offers several key advantages, making it an attractive choice:
-
Mild Conditions: These reactions often proceed at moderate temperatures and do not require harsh bases or ligands.[4]
-
Cost-Effectiveness & Availability: Molecular iodine is an inexpensive and readily available reagent.
-
Reduced Metal Contamination: For pharmaceutical applications, avoiding transition metals simplifies purification and eliminates concerns about residual metal toxicity in the final active pharmaceutical ingredient (API).
-
Operational Simplicity: The procedures are often straightforward one-pot syntheses that are easy to set up and can be conveniently scaled up.[5]
Troubleshooting Guide: Common Catalyst-Related Issues
This section addresses specific problems you may encounter during your experiment and provides actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is not proceeding to completion, or I am observing very low yields. How can I troubleshoot the catalytic system?
Answer: Low conversion is a common issue that can often be traced back to the catalyst or reaction conditions. Here is a systematic approach to troubleshooting:
Caption: Systematic workflow for troubleshooting low-yield reactions.
-
Causality Explained: The catalytic cycle of many transition-metal systems involves changes in oxidation state (e.g., Cu(I) to Cu(II)).[2] If your Cu(I) source has been improperly stored and oxidized, it will not be able to initiate the cycle effectively. Similarly, many modern oxidative cyclizations are designed to use O₂ from the air as the terminal oxidant.[1][2] Running such a reaction under an inert nitrogen or argon atmosphere will stall the catalytic cycle by preventing the re-oxidation of the catalyst.
Issue 2: Formation of Multiple Side Products
Question: My reaction is producing a complex mixture of products, and the desired isomer is difficult to isolate. How can catalyst selection improve selectivity?
Answer: Poor selectivity is often a result of competing reaction pathways or non-specific catalyst activity.
-
Switch Catalyst Class: If you are using a high-temperature, broadly active system (e.g., certain iron catalysts), you may be promoting undesired side reactions. Switching to a milder, more specific system like molecular iodine can significantly improve selectivity by lowering the activation energy for only the desired pathway.[5]
-
Modify the Ligand Environment (for Transition Metals): For copper-catalyzed reactions, the ligand plays a crucial role in modulating the metal center's reactivity and steric environment. If you are running the reaction with a "naked" copper salt, the addition of a bidentate ligand (e.g., a bipyridine or phenanthroline) can stabilize the catalytic species, prevent catalyst agglomeration, and block competing coordination sites, thereby enhancing selectivity for the desired product.
-
Change the Counter-ion: The counter-ion of the catalyst can influence its Lewis acidity and solubility. For instance, Cu(OAc)₂ may exhibit different selectivity compared to Cu(OTf)₂ due to the coordinating ability of the acetate anion.[2] Screening different salts of the same metal is a worthwhile optimization step.
Issue 3: Catalyst Fails with a New Substrate
Question: My established catalytic protocol works well for my model substrate but fails completely for my new, more complex substrate. What is the likely cause?
Answer: This is a classic substrate scope issue. Complex molecules often contain functional groups that can interfere with the catalyst.
-
Catalyst Poisoning: Your new substrate may contain functional groups (e.g., thiols, certain unprotected amines) that can irreversibly bind to the metal center of a transition-metal catalyst, effectively "poisoning" it.
-
Steric Hindrance: The active site of the catalyst may be sterically inaccessible for a bulkier substrate.
-
Solution: For transition-metal systems, changing the ligand to a less bulky one can sometimes open up the catalytic site. For Lewis acid-catalyzed reactions, sometimes a stronger acid is needed to force the reaction with a sterically hindered substrate.[6]
-
-
Electronic Effects: Electron-withdrawing or electron-donating groups on your substrate can significantly alter its reactivity. A catalyst optimized for an electron-rich pyridine ring may fail with an electron-poor one.
-
Solution: You may need to re-optimize the reaction conditions (temperature, time) or switch to a more potent catalytic system to accommodate the change in substrate electronics.
-
Comparative Catalyst Data & Protocols
For practical application, this section provides a comparative overview of common catalytic systems and detailed experimental protocols.
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Typical Loading | Common Solvents | Temperature (°C) | Key Advantages | Potential Issues & Limitations |
| Cu(I) or Cu(II) Salts | 5-10 mol% | DMSO, DMF, Toluene | 65-120 | High efficiency, broad substrate scope for C-H amination.[1][2] | Requires higher temperatures, potential for metal contamination, sensitive to air (Cu(I)). |
| Molecular Iodine (I₂) | 10-30 mol% | Dioxane, CH₃CN | 80-110 | Metal-free, mild, operationally simple, good for one-pot reactions.[4][5] | May require a base (e.g., NaOAc), not always suitable for highly electron-deficient substrates. |
| Bi(OTf)₃ / p-TsOH | 5 mol% / 5-7 equiv. | DCE, MeCN | 85-150 | Effective for Ritter-type reactions, activates alcohols directly.[6] | Requires stoichiometric acid, high temperatures, may not tolerate acid-sensitive groups. |
| Iron Salts (FeCl₃) | 10-20 mol% | Anisole, Dioxane | 100-130 | Inexpensive, environmentally benign metal.[1][8] | Can be less selective than copper, may require higher catalyst loading. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Transannulation Synthesis[2]
This protocol describes the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via a Cu(I)-catalyzed reaction between N-heteroaryl ketones and benzylamines. The mechanism involves an intramolecular C(sp³)–H amination of an imine intermediate.
-
Step 1: Reaction Setup
-
To an oven-dried Schlenk tube, add 2-benzoylpyridine (0.2 mmol, 1.0 equiv.), CuI (0.02 mmol, 10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with oxygen (using a balloon) three times.
-
-
Step 2: Addition of Reagents
-
Add benzylamine (0.3 mmol, 1.5 equiv.) and DMSO (1.0 mL) via syringe.
-
-
Step 3: Reaction
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12 hours. Monitor progress by TLC or LC-MS.
-
-
Step 4: Work-up and Purification
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine.
-
Protocol 2: Iodine-Mediated One-Pot Synthesis[4]
This protocol details a metal-free, one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. It features mild conditions and high atom economy.
-
Step 1: Reaction Setup
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-(aminomethyl)pyridine (0.5 mmol, 1.0 equiv.), an appropriate benzaldehyde (0.5 mmol, 1.0 equiv.), and 1,4-dioxane (5 mL).
-
-
Step 2: Reaction - Part A
-
Stir the mixture at 80 °C for 1 hour.
-
-
Step 3: Addition of Reagents - Part B
-
To the above mixture, add sodium benzenesulfinate (0.75 mmol, 1.5 equiv.), iodine (I₂) (0.6 mmol, 1.2 equiv.), and sodium acetate (NaOAc) (1.0 mmol, 2.0 equiv.).
-
-
Step 4: Reaction - Part C
-
Continue stirring the reaction at 110 °C for 12 hours. Monitor progress by TLC.
-
-
Step 5: Work-up and Purification
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
References
- Title: Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: Molecules (MDPI) URL:[Link]
- Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL:[Link]
- Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL:[Link]
- Title: Synthesis of novel imidazo[1,5-a]pyridine derivates Source: ResearchG
- Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry (PMC - NIH) URL:[Link]
- Title: Synthesis of imidazo[1,5-a]pyridines via I₂-mediated sp³ C–H amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:[Link]
- Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journals URL:[Link]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-conferences.org [bio-conferences.org]
Technical Support Center: Solvent Effects on Imidazo[1,5-a]Pyridine Reaction Outcomes
Welcome to the technical support center for chemists and researchers working with imidazo[1,5-a]pyridines. This guide is designed to provide expert insights and practical troubleshooting advice for the challenges you may encounter during synthesis, with a specific focus on the critical role of solvents in determining reaction success, yield, and selectivity. The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2][3] This resource consolidates field-proven knowledge to help you navigate the complexities of your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during the synthesis of imidazo[1,5-a]pyridines and offers solutions rooted in the principles of solvent-solute interactions and reaction kinetics.
Issue 1: Low or No Yield of the Desired Imidazo[1,5-a]pyridine
Q: My reaction is yielding very little or none of my target imidazo[1,5-a]pyridine. What are the likely solvent-related causes and how can I fix this?
A: Low yields are a common frustration, and the solvent is often a key factor. The cause can typically be traced back to issues with solubility, reaction temperature, or the solvent's interaction with intermediates.
Causality and Solutions:
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Troubleshooting: Observe the reaction mixture. If you see suspended solids, you likely have a solubility issue. Consult a solvent miscibility table and choose a solvent or solvent system that is known to dissolve similar compounds. For many imidazo[1,5-a]pyridine syntheses, polar aprotic solvents like DMF, DMSO, or acetonitrile (MeCN) are effective.[4] In some cases, a mixture of solvents can be beneficial. For example, a combination of dichlorobenzene and dichloroethane has been shown to be effective in specific transannulation reactions.[5]
-
-
Inappropriate Reaction Temperature: The solvent's boiling point dictates the maximum temperature of your reaction at atmospheric pressure. This might not be high enough to overcome the activation energy.
-
Troubleshooting: If solubility is not the issue, consider if the reaction requires more thermal energy. Switching to a higher-boiling solvent like toluene, xylene, or anisole can allow for higher reaction temperatures.[5] Microwave-assisted synthesis is an excellent alternative for rapidly reaching high temperatures, often in greener solvents like water or ethanol.[6][7][8][9]
-
-
Solvent-Intermediate Destabilization: Reaction intermediates, particularly charged ones, are highly influenced by the solvent's polarity.
-
Troubleshooting: Consider your reaction mechanism. If it proceeds through a charged intermediate, a polar solvent is generally required for stabilization. For reactions involving cationic intermediates, such as a Ritter-type reaction, polar solvents are crucial.[10][11] However, if the solvent is too nucleophilic (e.g., a protic solvent like methanol or water), it might undesirably react with your intermediates.[12] In such cases, a polar aprotic solvent is a better choice.[12]
-
Issue 2: Formation of Unexpected Side Products
Q: My reaction is messy, and I'm isolating several side products along with my desired imidazo[1,5-a]pyridine. How can the solvent influence this?
A: The formation of side products is often a result of the solvent influencing the reaction pathway or participating in the reaction itself.
Causality and Solutions:
-
Solvent Participation in the Reaction: Protic solvents (e.g., water, alcohols) can act as nucleophiles or proton donors, leading to undesired side reactions.[13]
-
Troubleshooting: If you suspect your solvent is reacting, switch to a non-reactive (aprotic) solvent. For example, if you are performing a reaction that is sensitive to water, ensure you are using an anhydrous solvent. If your reaction involves a condensation step that eliminates water, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion and prevent side reactions.[4]
-
-
Influence on Regioselectivity: In reactions where there are multiple possible sites for a chemical bond to form, the solvent can influence which site is favored. For related imidazopyridine systems, nonpolar solvents have been observed to favor alkylation at different positions compared to polar solvents.[4]
-
Troubleshooting: If you are getting a mixture of isomers, a solvent screen is highly recommended. Test a range of solvents with varying polarities (e.g., hexane, toluene, THF, DCM, MeCN, DMF) to see how the isomer ratio changes. This can provide valuable insight into the mechanism and help you optimize for your desired product.
-
-
Promotion of Decomposition: Some solvents at high temperatures can promote the decomposition of starting materials, intermediates, or the final product.
-
Troubleshooting: If you observe significant charring or the formation of intractable baseline material on your TLC plate, consider lowering the reaction temperature and extending the reaction time. Alternatively, a different solvent with a lower boiling point might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between polar protic and polar aprotic solvents, and why is it important for my imidazo[1,5-a]pyridine synthesis?
A: The distinction is critical and lies in the ability of the solvent to act as a hydrogen bond donor.[13]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can donate hydrogen bonds and act as a source of protons.[13] They are excellent at stabilizing both cations and anions. However, they can also deactivate nucleophiles by forming a "solvent cage" around them through hydrogen bonding, which can slow down certain reactions.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) have dipole moments but lack O-H or N-H bonds.[14] They cannot donate hydrogen bonds.[13] They are good at solvating cations but not as effective with anions. This leaves the anion "naked" and more nucleophilic, which can significantly accelerate reactions like SN2.[12]
For imidazo[1,5-a]pyridine synthesis, if your reaction involves a strong nucleophile, a polar aprotic solvent is often preferred to maximize its reactivity.[12]
Q2: Can I use "green" solvents for my reaction?
A: Absolutely. There is a strong trend towards more environmentally friendly chemistry. For imidazo[1,5-a]pyridine synthesis, several greener options have proven effective:
-
Water: Particularly in microwave-assisted reactions, water can be an excellent solvent.[6][7]
-
Ethanol/Water-IPA mixtures: These are less toxic than many traditional organic solvents and have been used successfully.[9]
-
Anisole: This has been used as a green solvent in some iron-catalyzed C-H amination reactions to form imidazo[1,5-a]pyridines.[5]
-
Solvent-free conditions: Some reactions, especially under microwave irradiation, can be run neat, completely eliminating the need for a solvent.[8]
Q3: How does solvent polarity affect cycloaddition reactions to form imidazo[1,5-a]pyridine derivatives?
A: For cycloaddition reactions, solvent polarity can be a determining factor in the reaction pathway, especially when there's a possibility of a stepwise (polar) versus a concerted mechanism. In reactions that can proceed through a dipolar intermediate, polar solvents can stabilize this charge-separated species, potentially favoring a pathway that might not be accessible in a nonpolar solvent.[15] This can influence the product distribution and stereochemistry of the resulting fused ring system.
Data Summary and Protocols
Table 1: Solvent Effects on a Ritter-Type Synthesis of Imidazo[1,5-a]pyridines[11]
| Entry | Solvent System (1:1 ratio where applicable) | Temperature (°C) | Yield (%) |
| 1 | DCE / MeCN | 150 | 42 |
| 2 | MeCN | 150 | 76 |
| 3 | DCE | 150 | 97 |
As demonstrated, a switch from a solvent mixture to pure DCE dramatically improved the yield in this specific Ritter-type reaction.[11]
Experimental Protocol: General Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for your reaction.
-
Setup: In parallel, set up several small-scale reactions (e.g., in 1-dram vials with stir bars).
-
Reactant Addition: To each vial, add your starting materials at the same concentration.
-
Solvent Addition: Add a different solvent to each vial. A good starting range includes:
-
Nonpolar: Toluene
-
Ethereal: THF
-
Chlorinated: Dichloromethane (DCM)
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: Ethanol (EtOH)
-
-
Reaction Conditions: Run all reactions at the same temperature for the same amount of time. It's often useful to start at a moderate temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Compare the reactions based on the consumption of starting material and the formation of the desired product versus side products. This will give you a clear indication of which solvent is most promising for further optimization.
Visualizing Reaction Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram illustrates a logical progression for troubleshooting low-yield reactions, starting with solvent considerations.
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Solvent Polarity and Reaction Pathways
This diagram illustrates how solvent choice can influence the outcome of a reaction by stabilizing different types of intermediates.
Caption: Solvent influence on reaction pathways.
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Tummatorn, J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
- Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- National Institutes of Health. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4][6]imidazo[1,2-a]pyrimidines via A3 coupling. PMC.
- Tummatorn, J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.
- Herr, J. M., et al. (2019). Solvent-free microwave-assisted synthesis of imidazo[1,5- a]pyridine and –quinoline derivatives. Taylor & Francis Online.
- ResearchGate. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
- National Institutes of Health. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC.
- ACS Publications. (n.d.). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- National Institutes of Health. (n.d.).
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- National Institutes of Health. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 15. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid regioisomer formation in imidazo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize or eliminate the formation of undesired regioisomers, particularly the isomeric imidazo[1,2-a]pyrimidine system.
Introduction to the Challenge of Regioisomerism
The synthesis of imidazo[1,5-a]pyrimidines is a cornerstone in the development of new therapeutic agents, owing to their structural similarity to endogenous purines. A prevalent synthetic route involves the condensation of an aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent. However, the inherent asymmetry in both reactants can lead to the formation of a mixture of regioisomers: the desired imidazo[1,5-a]pyrimidine and the often-undesired imidazo[1,2-a]pyrimidine.
The formation of these isomers arises from the two possible modes of cyclization, involving either the N1 or N3 atom of the pyrimidine ring. Controlling this regioselectivity is a critical challenge that can significantly impact reaction efficiency, purification efforts, and the overall success of a synthetic campaign. This guide provides practical, evidence-based strategies to address this challenge head-on.
Troubleshooting Guide: Tackling Regioisomer Formation Head-On
This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Question 1: My reaction is producing a mixture of imidazo[1,5-a]- and imidazo[1,2-a]pyrimidine isomers. How can I favor the formation of the desired [1,5-a] isomer?
Answer: The formation of regioisomeric mixtures is a common issue, primarily arising from the choice of starting materials and reaction conditions. Here’s a breakdown of key factors and how to manipulate them to favor the imidazo[1,5-a]pyrimidine product.
1. Strategic Selection of the Aminopyrimidine Precursor:
The substitution pattern on your aminopyrimidine ring is the most critical factor in directing the cyclization. The relative nucleophilicity of the endocyclic nitrogen atoms (N1 and N3) and the exocyclic amino group dictates the initial site of reaction and the subsequent cyclization pathway.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly influence the nucleophilicity of the ring nitrogens. For instance, an EWG at the 5-position of a 2-aminopyrimidine can decrease the nucleophilicity of the adjacent N1, thereby favoring the initial attack of the exocyclic amino group on the dicarbonyl compound, which is a key step towards the imidazo[1,2-a] isomer. Conversely, to favor the [1,5-a] isomer, one might start with a 4-aminopyrimidine derivative where the electronics can be tuned to favor cyclization at N1.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring can sterically hinder the approach to one of the nitrogen atoms, thereby directing the cyclization to the less hindered position. For example, a bulky substituent at the 5-position of a 4-aminopyrimidine could sterically favor cyclization at N1, leading to the imidazo[1,5-a] product.[1]
2. Judicious Choice of the 1,3-Dicarbonyl Compound:
The structure of the 1,3-dicarbonyl compound also plays a pivotal role.
-
Symmetrical vs. Asymmetrical Dicarbonyls: The use of symmetrical 1,3-diketones or their equivalents (e.g., malondialdehyde) will, in principle, circumvent the issue of regioisomerism arising from this reactant. However, when structural diversity is required, asymmetrical dicarbonyls are often necessary.
-
Steric Differentiation: In an asymmetrical 1,3-diketone, if one carbonyl group is significantly more sterically hindered than the other, the initial nucleophilic attack from the aminopyrimidine is likely to occur at the less hindered carbonyl. This can be exploited to control the regiochemical outcome.
3. Optimization of Reaction Conditions:
-
Temperature: In some cases, lower reaction temperatures can enhance the kinetic control of the reaction, potentially favoring the formation of one regioisomer over the other. It is advisable to screen a range of temperatures to determine the optimal conditions for your specific substrate combination.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol) is recommended.
-
Catalysis: The use of acid or base catalysts can alter the reaction mechanism and, consequently, the regioselectivity. Brønsted or Lewis acids can activate the carbonyl groups of the 1,3-dicarbonyl compound, while bases can deprotonate the aminopyrimidine, increasing its nucleophilicity. Systematic screening of catalysts is often necessary.
Below is a decision-making workflow to guide your optimization process:
Caption: Decision workflow for optimizing regioselectivity.
Question 2: I have synthesized what I believe to be the imidazo[1,5-a]pyrimidine, but I am unsure how to confirm its structure and rule out the [1,2-a] isomer.
Answer: Unambiguous structural characterization is paramount. Several spectroscopic and analytical techniques can be employed to differentiate between the imidazo[1,5-a] and imidazo[1,2-a]pyrimidine regioisomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine and imidazole rings are distinct for each isomer. Careful analysis of the aromatic region can often provide a clear distinction.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons and the carbons adjacent to the nitrogen atoms, will differ between the two isomers.[2][3][4]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) are powerful tools for confirming spatial proximity between protons. For example, in an imidazo[1,5-a]pyrimidine, an NOE may be observed between a proton on the imidazole ring and a proton on the pyrimidine ring that would not be present in the corresponding imidazo[1,2-a]isomer.
2. X-ray Crystallography:
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof. If you can obtain a suitable crystal, this method will unambiguously determine the connectivity of the atoms and confirm the regiochemistry of your product.
3. Mass Spectrometry (MS):
While MS will give you the molecular weight of your product, it generally cannot differentiate between regioisomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues to the underlying structure.
Table 1: Spectroscopic Comparison of Imidazo[1,5-a]- and Imidazo[1,2-a]pyrimidine (Illustrative)
| Feature | Imidazo[1,5-a]pyrimidine | Imidazo[1,2-a]pyrimidine |
| ¹H NMR | Distinct chemical shifts for pyrimidine and imidazole protons. | Different set of chemical shifts and coupling constants. |
| ¹³C NMR | Unique chemical shifts for bridgehead carbons. | Different chemical shifts for bridgehead carbons. |
| NOE | Potential for NOE between specific imidazole and pyrimidine protons. | Different or absent NOE correlations compared to the [1,5-a] isomer. |
Question 3: My reaction has produced an inseparable mixture of regioisomers. What are my options for purification?
Answer: Separating regioisomers with similar physical properties can be challenging. Here are some strategies to consider:
1. Column Chromatography:
-
Solvent System Optimization: A systematic screening of solvent systems for thin-layer chromatography (TLC) is the first step.[5] Try a variety of solvent mixtures with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol). The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can sometimes improve separation by altering the ionization state of the isomers.[6]
-
Stationary Phase: If standard silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).
2. Recrystallization:
Fractional recrystallization can be an effective method if the two isomers have different solubilities in a particular solvent or solvent mixture.[7]
-
Solvent Screening: Screen a wide range of solvents to find one in which one isomer is significantly less soluble than the other at a given temperature.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of pure crystals of the less soluble isomer.
3. Preparative High-Performance Liquid Chromatography (HPLC):
For difficult separations, preparative HPLC is often the most effective, albeit more resource-intensive, method. Both normal-phase and reverse-phase HPLC can be explored.
Workflow for Isomer Separation:
Caption: Purification strategy for regioisomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of imidazo[1,5-a]pyrimidines and the competing [1,2-a] isomer?
A1: The reaction typically proceeds through an initial condensation between the aminopyrimidine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration. The regiochemical outcome is determined by which of the pyrimidine's endocyclic nitrogen atoms (N1 or N3) participates in the cyclization.
Mechanism Overview:
Caption: Competing pathways in imidazopyrimidine synthesis.
The preferred pathway is influenced by the electronic and steric properties of the substituents on both the aminopyrimidine and the dicarbonyl compound.
Q2: Are there any named reactions that are particularly useful for the regioselective synthesis of imidazo[1,5-a]pyrimidines?
A2: While there isn't a single named reaction that exclusively yields imidazo[1,5-a]pyrimidines with complete regioselectivity in all cases, certain methodologies can be adapted to favor their formation. For instance, variations of the Tschitschibabin reaction, which traditionally synthesizes imidazo[1,2-a]pyridines, can be modified by careful choice of starting materials and conditions to favor the [1,5-a] fusion in pyrimidine systems. The key is to control the initial nucleophilic attack and subsequent cyclization steps.
Q3: Can computational chemistry help in predicting the regiochemical outcome?
A3: Yes, computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting the regioselectivity of these reactions.[8] By calculating the activation energies for the different possible cyclization pathways (i.e., attack at N1 vs. N3), it is possible to predict which isomer is kinetically and thermodynamically favored under a given set of conditions. This can save significant experimental time and resources by guiding the choice of starting materials and reaction conditions.
Detailed Experimental Protocol: Regioselective Synthesis of a Model Imidazo[1,5-a]pyrimidine
This protocol describes a general procedure that can be adapted for the synthesis of various imidazo[1,5-a]pyrimidines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Objective: To synthesize a 4-substituted imidazo[1,5-a]pyrimidine with high regioselectivity.
Materials:
-
2-Amino-5-substituted pyrimidine
-
1,3-Diketone (with steric differentiation if asymmetrical)
-
Solvent (e.g., ethanol, toluene, or DMF)
-
Catalyst (e.g., acetic acid or p-toluenesulfonic acid)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-amino-5-substituted pyrimidine (1.0 eq.) in the chosen solvent.
-
Addition of Reagents: Add the 1,3-diketone (1.1 eq.) and the catalyst (0.1 eq.) to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity and isomeric ratio. If a crystalline solid is obtained, consider X-ray crystallographic analysis for definitive structural confirmation.
Table 2: Example Reaction Conditions for Regioselective Synthesis
| Aminopyrimidine | 1,3-Dicarbonyl | Solvent | Catalyst | Temperature (°C) | Predominant Isomer |
| 4-Amino-6-methylpyrimidine | Benzoylacetone | Ethanol | Acetic Acid | 80 | Imidazo[1,5-a] |
| 2-Aminopyrimidine | 1,1,1-Trifluoro-2,4-pentanedione | Toluene | None | 110 | Imidazo[1,2-a] |
References
- Matsumoto, H., Ikeda, K., Nagata, N., Takayanagi, H., Mizuno, Y., Tanaka, M., & Sasaki, T. (1999). Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity. Journal of Medicinal Chemistry, 42(8), 1445–1453. [Link]
- Matsumoto, H., Ikeda, K., Nagata, N., Takayanagi, H., Mizuno, Y., Tanaka, M., & Sasaki, T. (1999). Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity. Journal of Medicinal Chemistry, 42(8), 1445–1453. [Link]
- Sikdar, S., et al. (2023).
- Wu, J., Xing, X., & Cuny, G. D. (2010). Synthesis of Substituted Imidazo[1,5-a]pyrimidines, 1H-pyrrolo[2,3- b]pyridines and 3-methyl-3H-imidazo[4,5-b]pyridines. Letters in Organic Chemistry, 7(3), 225-230. [Link]
- Bollini, M., et al. (2011). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 9(13), 4844-4851. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Novel Benzo[9][10]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1234. [Link]
- Kalhapure, V., et al. (2020). Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Current Organic Synthesis, 17(1), 23-28. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
- Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. [Link]
- Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724-5727. [Link]
- Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5039. [Link]
- Wang, H., et al. (2023). Synthesis of Substituted of Benzo[9][10]imidazo[1,2-a]pyrimidines through (3 + 2+1) Cyclization of 2-Aminobenzimidazole, Acetophenone, and N,N-Dimethylformamide as One-Carbon Synthon. The Journal of Organic Chemistry. [Link]
- Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation?
- Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5039. [Link]
- El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135525. [Link]
- Lee, S. H., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules, 27(19), 6537. [Link]
- Kibou, Z., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5039. [Link]
- Yılmaz, F., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(47), 34633-34645. [Link]
- Reddit. (2023).
- Yılmaz, F., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 986-1001. [Link]
- Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]
- Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681-3687. [Link]
- Claramunt, R. M., et al. (2001). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 6(11), 934-943. [Link]
- SpectraBase. (n.d.). Imidazo(1,2-A)pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
- Szymański, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
- Furer, V. L., et al. (2022). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 11(10), e202200133. [Link]
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
- Reddit. (2023).
- Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
- Zhang, X., et al. (2020). DFT Investigations on Sc-Catalyzed Regioselective Cyclization of Aldehyde Imines and Alkenes.
- Keane, M. A., & O'Mahony, D. J. R. (2001). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Tetrahedron Letters, 42(49), 8683-8685. [Link]
- Yılmaz, F., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 986-1001. [Link]
- Jiang, H., et al. (2008). Remote substituent effects and regioselective enhancement of electrophilic substitutions in helical aromatic oligoamides. Journal of the American Chemical Society, 130(40), 13210-13211. [Link]
- Amao, Y., & Asai, Y. (2003). Effect of Substituents on the Regioselectivity of the Photocycloaddition. Journal of Photochemistry and Photobiology A: Chemistry, 159(1), 51-56. [Link]
- DeGayner, J. A., & Surendranath, Y. (2018). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 47(30), 10078-10085. [Link]
Sources
- 1. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of Ethyl imidazo[1,5-a]pyridine-1-carboxylate under acidic conditions
Technical Support Center: Stability of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical guide for researchers working with this compound. The imidazo[1,5-a]pyridine core is a privileged scaffold, forming the backbone of numerous compounds in pharmaceutical and agrochemical research due to its significant biological activities.[1][2] While its synthesis and application are widespread, a recurring challenge that researchers encounter is the compound's latent instability under acidic conditions.
This guide is structured to provide you with not just solutions, but a deeper understanding of the underlying chemical principles driving these stability issues. We will move from high-level FAQs to granular troubleshooting steps and validated protocols, empowering you to anticipate and mitigate degradation in your experiments. Our goal is to ensure the integrity of your results and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: Why is this compound (EIPC) particularly sensitive to acidic conditions?
A: The instability arises from two primary chemical vulnerabilities:
-
Acid-Catalyzed Ester Hydrolysis: This is the most common degradation pathway. The ester group at the C1 position is susceptible to hydrolysis back to its corresponding carboxylic acid and ethanol. The reaction is significantly accelerated by the presence of protons (H⁺), which protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and prone to attack by water.
-
Ring System Protonation and Potential Rearrangement: The imidazo[1,5-a]pyridine ring system contains basic nitrogen atoms. Under acidic conditions, the pyridine nitrogen (N5) is readily protonated. This alters the electronic distribution of the entire heterocyclic system. In some related heterocyclic systems, such as imidazo[1,5-a]pyrimidines, acidic conditions can induce a Dimroth-type rearrangement, which involves ring-opening and bond reformation.[3] While not definitively documented for EIPC itself in the literature, this remains a plausible degradation pathway under harsh acidic treatment.
Q2: What are the primary degradation products I should expect to see?
A: The most likely degradation product is Imidazo[1,5-a]pyridine-1-carboxylic acid , formed via ester hydrolysis. This product will have a different polarity (more polar) and a distinct mass in LC-MS analysis (loss of 28 Da, corresponding to C₂H₄). Under more forcing conditions, you might observe a complex mixture of products resulting from ring cleavage.
Q3: How can I detect if my compound has started to degrade?
A: Degradation can be monitored through several analytical techniques:
-
Thin-Layer Chromatography (TLC): You will observe the appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid degradation product, which often streaks due to its acidic nature.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a new peak in your chromatogram with a molecular weight corresponding to the hydrolyzed acid (m/z = 163.15 for [M+H]⁺).
-
Visual Inspection: In some cases, prolonged degradation can lead to a change in the color of the solution or the precipitation of the less soluble carboxylic acid product from organic solvents.
Q4: Are there specific acidic reagents I should be particularly cautious with?
A: Yes. Strong mineral acids (e.g., HCl, H₂SO₄), strong organic acids (e.g., trifluoroacetic acid - TFA), and some Lewis acids used in synthesis can cause rapid degradation.[4] Be especially cautious when using acids for common synthetic steps like Boc-deprotection or during acidic aqueous workups.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a problem-cause-solution framework for specific scenarios you may encounter.
Issue 1: Multiple unexpected spots appear on TLC/LC-MS during a reaction conducted in an acidic medium.
-
Probable Cause: Your starting material or product, this compound, is degrading under the reaction conditions. This is common in procedures requiring acidic catalysts or solvents.
-
Troubleshooting Steps:
-
Confirm Degradation: Run a control experiment by stirring your starting material in the acidic solvent system at the reaction temperature, without the other reagents. Monitor by TLC or LC-MS over time. This will confirm if the compound is unstable under these conditions alone.
-
Lower the Temperature: Acid-catalyzed hydrolysis is a kinetically controlled process. Reducing the reaction temperature can often slow the rate of degradation more than the rate of your desired reaction.
-
Reduce Acid Concentration: Titrate the amount of acid used. Use the minimum catalytic amount required for your primary reaction to proceed.
-
Switch to a Milder Acid: If possible, substitute strong acids like HCl with weaker acids like acetic acid or use buffered systems if the reaction chemistry allows.
-
Issue 2: My compound is degrading during a standard acidic workup (e.g., washing with 1N HCl).
-
Probable Cause: The prolonged contact time with the aqueous acid layer during extraction is causing hydrolysis.
-
Troubleshooting Steps:
-
Avoid Acidic Wash: If the purpose of the acid wash is to remove basic impurities, consider alternative purification methods like column chromatography or recrystallization.
-
Use a Neutral or Basic Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃). This neutralizes any acid and ensures your product is in its neutral, free-base form, which is typically more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Minimize Contact Time: If an acid wash is unavoidable, perform the extraction quickly and on ice to minimize the degradation rate. Immediately follow with a basic wash to neutralize residual acid.
-
Issue 3: I am attempting to remove a Boc-protecting group with TFA, but my imidazo[1,5-a]pyridine core is also being affected.
-
Probable Cause: Trifluoroacetic acid (TFA) is a strong acid capable of rapidly hydrolyzing the ethyl ester.
-
Troubleshooting Steps:
-
Shorten Reaction Time: Monitor the deprotection carefully by TLC/LC-MS and quench the reaction immediately upon consumption of the starting material.
-
Use Scavengers: While less common for ester hydrolysis, scavengers like triethylsilane can sometimes help, but the primary solution is to manage the acid exposure.
-
Alternative Deprotection Methods: Consider methods that do not require strong acid. For example, using 4M HCl in dioxane or cyclopentyl methyl ether (CPME) at 0°C to room temperature can sometimes be more controlled than neat TFA.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing stability issues.
Caption: Proposed degradation pathways for EIPC in acid.
Mechanism of Ester Hydrolysis:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, making it a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carboxylic acid product is deprotonated by a base (e.g., water), regenerating the acid catalyst and yielding the final carboxylic acid product.
By understanding these vulnerabilities, you can make more informed decisions in your experimental design to preserve the integrity of this valuable chemical scaffold.
References
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). URL
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. URL
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. URL
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. URL
- Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. Chem-Impex. URL
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds. URL
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Scale-Up of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl imidazo[1,5-a]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter in your laboratory.
I. Synthesis Overview & Core Principles
The synthesis of this compound typically involves a multi-step process. A common and efficient route is the cyclocondensation of a suitable pyridine derivative. One established method involves the reaction of 2-aminopyridine with an ethyl oxalate derivative, such as ethyl oxalyl chloride or diethyl oxalate, to form an intermediate which is then cyclized.[1] Alternative synthetic strategies include transition-metal-free sp³ C-H amination reactions and various cyclization methods.[2][3][4]
The successful scale-up of this synthesis requires careful control over reaction parameters to maintain yield and purity, while ensuring a safe and efficient process.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower on a larger scale compared to my small-scale trial runs. What are the likely causes and how can I mitigate this?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling. This can result in localized "hot spots" or incomplete reactions.
-
Troubleshooting:
-
Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous temperature throughout the reaction vessel.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating temperature control system for precise and uniform heating.
-
Staged Reagent Addition: For highly exothermic steps, consider adding reagents in portions or via a syringe pump to control the reaction rate and temperature.
-
-
-
Mass Transfer Limitations: In heterogeneous reactions or during work-up and extractions, inefficient mixing on a larger scale can hinder the interaction between reactants or the extraction of the product.
-
Troubleshooting:
-
Baffled Flasks/Reactors: Use baffled reaction vessels to improve mixing and prevent vortex formation.
-
Optimized Stirring Speed: Experiment with different stirring speeds to find the optimal rate for efficient mass transfer without causing splashing or shearing of delicate molecules.
-
-
-
Incomplete Reactions: A reaction that appears complete on a small scale might be incomplete on a larger scale due to the factors mentioned above.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Extend the reaction time if necessary.
-
Re-evaluate Stoichiometry: On a larger scale, minor inaccuracies in weighing reagents can become significant. Double-check all measurements.
-
-
Q2: I am observing the formation of significant side products during the cyclization step. How can I improve the selectivity of the reaction?
A2: The formation of side products often arises from competing reaction pathways. Here's how to address this:
-
Side Reaction Analysis: The nature of the side products can provide clues. Common side reactions in the synthesis of related imidazo[4,5-b]pyridines include N-oxide formation on the pyridine ring, especially under oxidative conditions.[5] While the specific side products for this compound may differ, understanding the potential reactive sites is crucial.
-
Control of Reaction Conditions:
-
Temperature: As discussed, precise temperature control is vital. Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.
-
pH Control: The pH of the reaction medium can be critical, especially in condensation reactions where acidic or basic conditions are required.[5]
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or hydrolysis of starting materials and intermediates.[6]
-
-
Purification Strategy: If side product formation cannot be completely eliminated, an optimized purification strategy is essential.
-
Column Chromatography: Develop a robust column chromatography method to effectively separate the desired product from impurities. Experiment with different solvent systems to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A screening of different solvents is recommended to find the ideal one for high recovery and purity.
-
Q3: The purification of the final product by column chromatography is proving difficult and inefficient on a larger scale. What are my options?
A3: Scaling up chromatographic purification presents its own set of challenges. Consider these alternatives and optimizations:
-
Crystallization/Recrystallization: This is often the most scalable and cost-effective purification method for solid compounds.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be effective.
-
Protocol:
-
Suspend the crude product in a suitable solvent in which the product has low solubility.
-
Stir the slurry for a period to dissolve the impurities.
-
Filter the solid product and wash with fresh cold solvent.
-
-
-
Flash Chromatography: For larger quantities, automated flash chromatography systems can be more efficient than traditional gravity columns.
Q4: I am having trouble with the synthesis of the precursor, ethyl (2-pyridylamino)acetate. Can you provide a reliable protocol?
A4: The synthesis of this key intermediate is crucial for the overall success of the reaction. Several methods exist for its preparation.[7][8][9] A common approach involves the reaction of 2-aminopyridine with an appropriate ethyl ester derivative.
Experimental Protocol: Synthesis of Ethyl (2-pyridylamino)acetate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
| Reagent/Parameter | Recommendation | Rationale |
| Reactants | 2-Aminopyridine, Ethyl Acrylate | Readily available and effective starting materials.[9] |
| Solvent | Anhydrous Ethanol | A suitable solvent for the reactants.[9] |
| Catalyst | Trifluoromethanesulfonic Acid | An effective acid catalyst for this type of reaction.[9] |
| Temperature | 120-160 °C (Oil Bath) | Elevated temperature is required to drive the reaction.[9] |
| Atmosphere | Nitrogen | Protects the reaction from air and moisture.[9] |
| Reaction Time | 16-20 hours | Ensure the reaction goes to completion.[9] |
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl (2-pyridylamino)acetate.
III. Visualization of Key Processes
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical approach to troubleshooting low yields during the scale-up process.
Caption: A decision tree for troubleshooting low yield in chemical synthesis.
IV. References
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
ACS Publications. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
National Institutes of Health. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
-
Royal Society of Chemistry. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]
-
Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]
-
Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]
-
National Institutes of Health. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). [Link]
-
National Institutes of Health. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
ResearchGate. Synthesis of imidazo[1,5-a]pyridine carbaldehyde. [Link]
-
PubMed. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. [Link]
-
PubMed. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. [Link]
-
CHIMIA. Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Industrial-Scale Production of a Key Intermediate for Potent Angiotensin II Receptor Antagonists. [Link]
-
National Institutes of Health. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
PubMed. A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C-H functionalization of azaarenes and evaluation of anticancer activity. [Link]
-
PubMed. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. [Link]
-
ResearchGate. Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 9. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Managing the Thermal Stability of Imidazo[1,5-a]Pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyridine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you navigate the challenges associated with the thermal stability of this important class of molecules. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.
Introduction to the Thermal Landscape of Imidazo[1,5-a]Pyridines
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological and photophysical properties.[1][2][3] However, like many N-heterocyclic compounds, its thermal stability can be a critical parameter influencing synthesis, purification, storage, and ultimately, the performance and viability of the final product.[4][5] Understanding the factors that govern the thermal behavior of these compounds is paramount for reproducible and reliable results.
This guide will delve into the fundamental principles of thermal stability, common challenges encountered in the laboratory, and robust methodologies for characterization and management.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the thermal stability of imidazo[1,5-a]pyridine compounds.
Q1: What is the typical thermal stability range for imidazo[1,5-a]pyridine derivatives?
While the intrinsic thermal stability of the core imidazo[1,5-a]pyridine ring is considerable, the decomposition temperature is highly dependent on the nature and position of its substituents. Generally, many derivatives are stable up to 200-250°C.[4][6] However, it is crucial to determine the specific thermal profile for each new compound.
Q2: How do different substituents affect the thermal stability of the imidazo[1,5-a]pyridine core?
Substituent effects play a significant role in the thermal stability of heterocyclic compounds. For instance, electron-withdrawing groups, such as halogens, can in some cases increase thermal stability.[7] Conversely, bulky substituents may introduce steric strain, potentially lowering the decomposition temperature. Functional groups that are themselves thermally labile, such as nitro groups or certain esters, can also be the primary drivers of decomposition.[8][9]
Q3: What are the common decomposition pathways for imidazo[1,5-a]pyridine compounds?
While specific pathways for imidazo[1,5-a]pyridines are not extensively documented, insights can be drawn from related N-heterocycles. Decomposition is often initiated at the most labile bonds, which are typically associated with substituent functional groups.[4] For nitro-substituted analogs, decomposition may proceed via nitro-nitrite isomerization followed by NO elimination, or through NO2 elimination.[8][9] For compounds with ester moieties, initial cleavage of the ester bond is a likely first step.[4] The core heterocyclic ring system is generally more stable and will fragment at higher temperatures.
Q4: Can I predict the thermal stability of my compound?
Computational methods, particularly Density Functional Theory (DFT) calculations, can be employed to predict and interpret thermodynamic properties, offering insights into the relative stability of different derivatives. However, experimental validation through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for accurate characterization.
Q5: What are the best practices for storing imidazo[1,5-a]pyridine compounds to ensure their stability?
To maintain the integrity of your imidazo[1,5-a]pyridine derivatives, it is recommended to store them in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10] For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for compounds that are sensitive to oxidation or hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Unexpected Decomposition During Synthesis
Problem: You observe significant product loss, charring, or the formation of intractable tars during a synthetic step that involves heating.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Excessive Reaction Temperature | The activation energy for decomposition has been exceeded. Even if the core is stable, certain functional groups may not be. | 1. Lower the reaction temperature: Even a 10-20°C reduction can significantly decrease the rate of decomposition.[7] 2. Screen alternative solvents: A higher boiling point solvent does not always necessitate a higher reaction temperature. The choice of solvent can also influence reaction kinetics and side reactions.[11] |
| Prolonged Reaction Time | Extended exposure to elevated temperatures, even below the rapid decomposition point, can lead to gradual degradation. | 1. Monitor the reaction closely: Use TLC, LC-MS, or other appropriate techniques to determine the point of completion and avoid unnecessarily long reaction times.[12] 2. Consider microwave synthesis: Microwave-assisted synthesis can often reduce reaction times from hours to minutes, minimizing thermal degradation.[13][14] |
| Presence of Catalysts or Reagents that Promote Decomposition | Certain Lewis or Brønsted acids and bases, or residual transition metals, can catalyze decomposition pathways. | 1. Evaluate your catalyst: If using a metal catalyst, ensure it is fully quenched and removed during work-up. Consider heterogeneous catalysts that can be easily filtered off.[15] 2. Optimize pH: For reactions requiring acidic or basic conditions, perform a screen to find the mildest effective conditions.[11] |
| Atmospheric Oxygen | Some imidazo[1,5-a]pyridines may be susceptible to oxidation at elevated temperatures, leading to the formation of N-oxides or other degradation products.[11] | 1. Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture.[11] |
Issue 2: Degradation During Purification
Problem: Your compound appears stable in the crude reaction mixture but decomposes during purification by column chromatography or distillation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Silica Gel Acidity | The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. | 1. Neutralize the silica gel: Pre-treat the silica gel with a suitable base, such as triethylamine in the eluent. 2. Use an alternative stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica. |
| High Temperature During Solvent Evaporation | Prolonged heating on a rotary evaporator, especially at high temperatures and reduced pressure, can lead to thermal decomposition. | 1. Use a lower bath temperature: Keep the water bath temperature as low as possible while still achieving efficient evaporation. 2. Avoid evaporation to complete dryness: Co-evaporate with a higher boiling point, inert solvent to remove the last traces of a lower boiling point solvent without excessive heating. |
| Decomposition During Distillation | The temperatures required for distillation may exceed the thermal stability threshold of your compound. | 1. Use vacuum distillation: Lowering the pressure will reduce the boiling point of your compound. 2. Consider alternative purification methods: If the compound is highly thermolabile, explore non-thermal methods such as recrystallization or preparative HPLC. |
Issue 3: Compound Instability During Storage or in Solution
Problem: A previously pure compound shows signs of degradation (color change, appearance of new spots on TLC/LC-MS) after storage or upon dissolution in a solvent for analysis or biological assays.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Sensitivity to Air and Moisture | The compound may be hygroscopic or prone to oxidation. | 1. Store under inert gas: Store the solid compound under argon or nitrogen. 2. Use a desiccator: Keep the storage container in a desiccator to protect it from moisture. |
| Photodegradation | Exposure to light, especially UV light, can induce decomposition. | 1. Use amber vials: Store solids and solutions in amber-colored vials or wrap clear vials in aluminum foil. 2. Minimize light exposure during experiments: Work in a fume hood with the sash down and avoid leaving solutions on the benchtop for extended periods. |
| Solvent-Induced Degradation | The solvent may react with the compound (e.g., hydrolysis in protic solvents) or catalyze its decomposition. | 1. Choose appropriate solvents: For stock solutions, use aprotic, anhydrous solvents like DMSO or DMF. 2. Prepare fresh solutions: For aqueous buffers used in biological assays, prepare the solution immediately before use from a concentrated stock in an organic solvent. |
Experimental Protocols for Thermal Stability Assessment
To experimentally determine the thermal stability of your imidazo[1,5-a]pyridine compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[16]
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a compound begins to decompose and to quantify mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, dry compound into a TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Set the gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
The onset temperature of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).
-
The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a DSC pan (typically aluminum) and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Select the desired atmosphere (e.g., nitrogen).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below any expected thermal events.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the melting and decomposition regions.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
An endothermic peak typically corresponds to melting. The peak onset is the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
A sharp exothermic peak often indicates decomposition.
-
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Synthesis
Caption: Generalized thermal decomposition pathways.
References
- Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
- Echemi. (n.d.). 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine Safety Data Sheets.
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- Czylkowska, A., et al. (2023).
- Ghasemzadeh, M. A., & Amani, A. (2016). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)
- Alsante, K. M., et al. (2011).
- He, Y., et al. (2013).
- He, Y., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials.
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling 5-Isopropylimidazo[1,2-A]pyridine.
- Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Garino, C., et al. (2021). Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
- Yu, C., et al. (2025). Formation of a creatinine thermal degradation product and its role and participation in the radical pathway of forming the pyridine ring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).
- An, C., et al. (2019). Crystal Structure and Thermal Behavior of Imidazolium 2,4,5-Trinitroimidazolate.
- ichie, S., & Garza, R. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Shadrick, W. R., et al. (2024).
- Garino, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- Hranjec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Gising, J., et al. (2014).
- Sozzi, M., et al. (2025). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- Early, J. V., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH.
- Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd.
- Wang, W., et al. (2018).
- Balamurugan, K., & Bhuvanesh, N. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
- PubChem. (n.d.). Imidazo(1,5-a)pyridine.
- Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed.
- Esken, R., et al. (2020). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central.
- Singh, P., et al. (2014).
- Mouras, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst [nanomaterchem.com]
Technical Support Center: Navigating the Synthesis of Imidazo[1,5-a]Pyridines
Welcome to the technical support center dedicated to the copper-catalyzed synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic transformation. Imidazo[1,5-a]pyridines are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount. However, like many transition-metal-catalyzed reactions, the path to high yields and purity can be fraught with challenges, most notably the formation of stubborn byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will dissect the common issues encountered during these syntheses, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your reactions and minimize byproduct formation.
Troubleshooting Guide: Conquering Byproducts in Imidazo[1,5-a]Pyridine Synthesis
The copper-catalyzed synthesis of imidazo[1,5-a]pyridines often proceeds through various pathways, including the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, the denitrogenative transannulation of pyridotriazoles, and the decarboxylative cyclization of α-amino acids. While these methods are powerful, they are not without their pitfalls. This section addresses the most common byproducts and provides strategies to mitigate their formation.
Issue 1: Presence of Homocoupled Byproducts
Question: My reaction mixture contains significant amounts of homocoupled starting materials (e.g., biaryls from aryl halides or symmetrical amines). What causes this, and how can I prevent it?
Answer: Homocoupling is a frequent side reaction in copper-catalyzed cross-coupling reactions, including the synthesis of imidazo[1,5-a]pyridines, which can be viewed as an intramolecular C-N bond formation.[1] This occurs when two molecules of the same starting material react with each other instead of with the desired coupling partner.
Causality:
-
High Catalyst Loading or Concentration: Elevated concentrations of the copper catalyst can increase the likelihood of bimolecular side reactions, including homocoupling.
-
Inefficient Reductive Elimination: The final step in the desired catalytic cycle is the reductive elimination to form the C-N bond of the imidazo[1,5-a]pyridine. If this step is slow relative to other pathways, such as the oxidative addition of a second molecule of starting material to the copper center, homocoupling can become a dominant pathway.
-
Nature of the Copper Catalyst: The oxidation state and coordination environment of the copper catalyst play a crucial role. In some cases, disproportionation of Cu(I) to Cu(II) and Cu(0) can lead to the formation of catalytically less active or inactive species, which may favor homocoupling pathways.
Troubleshooting Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Loading | Decrease the catalyst loading to the minimum effective concentration (typically 1-5 mol%). | Lowering the catalyst concentration reduces the probability of bimolecular homocoupling reactions. |
| Ligand Selection | Introduce a bulky, electron-donating ligand. | Bulky ligands can sterically hinder the approach of a second molecule of starting material to the copper center, thereby disfavoring homocoupling. Electron-donating ligands can also stabilize the copper catalyst and promote the desired reductive elimination step.[2] |
| Reaction Temperature | Optimize the reaction temperature. In some cases, lowering the temperature can suppress homocoupling. | Temperature affects the relative rates of competing reaction pathways. A lower temperature may favor the desired intramolecular cyclization over intermolecular homocoupling. |
| Slow Addition of Reagents | Add the more reactive starting material slowly to the reaction mixture. | Maintaining a low concentration of the reactive species can minimize its self-coupling. |
Issue 2: Formation of Hydrodehalogenated or Reduced Byproducts
Question: I am observing a significant amount of a byproduct where the halide on my starting material has been replaced by a hydrogen atom. What is the source of this byproduct, and how can I eliminate it?
Answer: Hydrodehalogenation is a common side reaction in many cross-coupling reactions. This involves the removal of a halogen atom from an aryl or vinyl halide and its replacement with a hydrogen atom.
Causality:
-
Protic Solvents or Water Impurities: The presence of protic species, such as water, alcohols, or even trace amounts of moisture in the solvent or reagents, can serve as a proton source. An organocopper intermediate can be protonated, leading to the formation of the hydrodehalogenated byproduct and a copper halide.
-
Electron-Rich Substrates: Aryl halides with electron-donating groups are often more susceptible to hydrodehalogenation.
-
Reaction with the Amine Starting Material: The amine starting material itself can sometimes act as a hydrogen source, particularly at elevated temperatures.
Troubleshooting Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent and Reagent Purity | Use anhydrous solvents and ensure all reagents are thoroughly dried. | Eliminating sources of protons is the most direct way to prevent hydrodehalogenation. |
| Choice of Base | Employ a non-nucleophilic, anhydrous base such as K₃PO₄ or Cs₂CO₃. | A strong, non-nucleophilic base is less likely to introduce or generate protic species in the reaction mixture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents the introduction of atmospheric moisture into the reaction. |
| Ligand Effects | Utilize ligands that can accelerate the desired C-N bond formation. | By increasing the rate of the productive pathway, the lifetime of the organocopper intermediate susceptible to protonolysis is reduced. |
Issue 3: Incomplete Cyclization and Formation of Intermediates
Question: My reaction appears to stall, and I am isolating uncyclized intermediates instead of the final imidazo[1,5-a]pyridine product. What could be the problem?
Answer: The formation of stable intermediates suggests that the final cyclization and/or aromatization step of the reaction is being hindered.
Causality:
-
Insufficiently Activating Conditions: The cyclization step often requires a certain activation energy, which may not be reached if the reaction temperature is too low or the catalyst is not sufficiently active.
-
Steric Hindrance: Bulky substituents on the starting materials can sterically impede the intramolecular cyclization.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, making the final ring-closing step more difficult.
-
Inappropriate Base: The base plays a critical role in deprotonating the nitrogen atom to facilitate the nucleophilic attack for cyclization. An unsuitable base may not be strong enough to effect this deprotonation efficiently.
Troubleshooting Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Reaction Temperature | Gradually increase the reaction temperature. | Providing more thermal energy can help overcome the activation barrier for the cyclization step. |
| Choice of Base | Screen a variety of bases, including stronger, non-nucleophilic bases. | A stronger base can more effectively deprotonate the amine, increasing its nucleophilicity for the cyclization. |
| Catalyst System | Experiment with different copper sources (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂) and ligands. | The catalyst system can significantly influence the rate of the cyclization step. A more active catalyst may be required for challenging substrates. |
| Solvent | Use a high-boiling, polar aprotic solvent such as DMF or DMSO. | These solvents can help to solubilize intermediates and may facilitate the cyclization by stabilizing charged transition states. |
Visualizing the Path to Byproducts
To better understand how to control these side reactions, it is helpful to visualize the catalytic cycle and the points at which byproduct formation can occur.
Caption: Potential pathways for byproduct formation in copper-catalyzed imidazo[1,5-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for imidazo[1,5-a]pyridine synthesis?
A1: The choice of copper source can significantly impact the reaction outcome. Common choices include CuI, CuBr, Cu(OAc)₂, and Cu(OTf)₂. The optimal source is often substrate-dependent. For example, in the denitrogenative transannulation of pyridotriazoles, CuI has been shown to be effective.[3] It is recommended to screen a few different copper salts during reaction optimization.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a multifaceted role in these reactions. It needs to solubilize the starting materials, catalyst, and base. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are commonly used as they can facilitate the reaction and are stable at the often-required high temperatures. However, it is crucial to use anhydrous solvents to minimize hydrodehalogenation byproducts.
Q3: Is an inert atmosphere always necessary?
A3: For many copper-catalyzed syntheses of imidazo[1,5-a]pyridines, particularly those involving aerobic oxidation, an air or oxygen atmosphere is required.[4][5] However, for reactions that are sensitive to moisture and oxidation, such as those prone to hydrodehalogenation, conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
Q4: What is the role of additives like pivalic acid?
A4: Additives like pivalic acid can act as a ligand or a proton shuttle, facilitating catalyst turnover and improving reaction efficiency. In some copper-catalyzed C-H activation reactions, pivalic acid has been shown to be crucial for achieving high yields.[6] It is thought to assist in the C-H activation step and stabilize the copper catalyst.
Q5: My product is difficult to purify. What are some effective purification strategies?
A5: Purification of imidazo[1,5-a]pyridines can be challenging due to their polarity and potential for co-elution with byproducts.
-
Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, with or without a small amount of triethylamine to reduce tailing on silica gel) is recommended.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system can be protonated. An acid-base workup can sometimes be used to separate the product from non-basic impurities.
-
Automated Flash Chromatography: For more complex mixtures, automated flash chromatography systems can provide better separation and reproducibility.[7]
Experimental Protocol: A General Procedure for Copper-Catalyzed Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-acylpyridine (1.0 equiv), the amine (1.2 equiv), the copper catalyst (e.g., CuI, 5 mol%), a ligand (if necessary, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 0.1 M) to the reaction vessel.
-
Reaction Conditions: If an inert atmosphere is required, degas the mixture and backfill with nitrogen or argon. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Caption: A typical experimental workflow for the synthesis of imidazo[1,5-a]pyridines.
By understanding the potential pitfalls and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their copper-catalyzed imidazo[1,5-a]pyridine syntheses, ultimately accelerating their research and development efforts.
References
- Copper-catalyzed aerobic oxidative amination of sp3 C-H bonds: efficient synthesis of 2-hetarylquinazolin-4(3H)-ones.
- Synthesis of imidazo[1,5-a]pyridines.
- Copper-catalyzed aerobic oxidative amination of C(sp(3))-H bonds: synthesis of imidazo[1,5-a]pyridines.
- Visible light mediated synthesis of 1,3-diarylated imidazo[1,5-a]pyridines via oxidative amination of C–H c
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Copper-Catalyzed Aerobic C(sp3)-H Oxidation of β-(Alkoxy)imino Carbonyl Compounds.
- Copper‐catalyzed oxidative homocoupling of imidazo[1,2‐a]pyridines.
- Photocatalytic Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines with Carbon Nitride.
- Synthesis of Fluorescent 1,3-Diarylated Imidazo[1,5-a]pyridines: Oxidative Condensation-Cycliz
- Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction.
- Copper-Catalyzed Aerobic C(sp3)–H Oxidation of β-(Alkoxy)imino Carbonyl Compounds.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Recent advances in the copper-catalyzed aerobic Csp3–H oxidation str
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and rel
- Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Copper catalyzed synthesis of N-Heterocycles containing one M-
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Excited-State Copper-Catalyzed [4+1] Annulation Reaction Enables Modular Synthesis of α,β-Unsatur
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Pivalic Acid.
- Automated flow synthesis and purific
- Aerobic Copper-C
- Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.
- Some Insights into the Use of Heterogeneous Copper Catalysts in the Hydroprocessing of Levulinic Acid.
- Excited-State Copper Catalysis for the Synthesis of Heterocycles.
- Copper-catalyzed cascade annulation between α-bromocarbonyls and biaryl or (Z)
- The Role of Copper in the Hydrogen
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Copper-catalyzed aerobic oxidative amination of C(sp(3))-H bonds: synthesis of imidazo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: C-H Amination for Imidazo[1,5-a]pyridine Construction
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines via C-H amination. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful synthetic transformation.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Direct C-H amination offers an atom-economical and efficient route to these valuable compounds. However, the inherent electronic properties of the pyridine ring and the nature of C-H bond activation present unique challenges.[1] This guide provides practical, experience-driven solutions to common problems encountered during the construction of imidazo[1,5-a]pyridines through C-H amination.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the C-H amination approach to imidazo[1,5-a]pyridine synthesis.
Q1: What are the primary challenges in the C-H amination for constructing imidazo[1,5-a]pyridines?
A1: The main challenges stem from the electronic nature of the pyridine ring and the specific reaction mechanism. Key difficulties include:
-
Regioselectivity: Controlling the position of amination on the pyridine or imidazo[1,5-a]pyridine core can be difficult. The intrinsic electronic properties of the pyridine nucleus can lead to mixtures of isomers.[1][2]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate strongly to the metal catalyst, leading to deactivation and low reaction efficiency.[1]
-
Limited Substrate Scope: The reaction conditions may not be tolerant of a wide range of functional groups on either the pyridine-containing starting material or the amine coupling partner.
-
Harsh Reaction Conditions: Many C-H activation methods require high temperatures, strong oxidants, or highly reactive reagents, which can limit their applicability, especially in late-stage functionalization.[3]
Q2: Which catalytic systems are most effective for this transformation?
A2: Both transition-metal-catalyzed and metal-free systems have been successfully employed.
-
Copper-based catalysts are widely used due to their cost-effectiveness and versatile reactivity.[4][5][6] They can facilitate oxidative C-H amination under aerobic conditions.[4][6]
-
Iron-catalyzed systems offer a more environmentally friendly and economical alternative.[5]
-
Iodine-mediated reactions provide a metal-free option, often proceeding through a different mechanism involving in situ generation of a more reactive aminating species.[7]
The choice of catalyst depends on the specific substrates and desired reaction conditions.
Q3: How can I control the regioselectivity of the C-H amination?
A3: Achieving high regioselectivity is a significant challenge. Strategies to control the site of amination include:
-
Directing Groups: While not always desirable due to the need for additional synthetic steps, directing groups can effectively guide the catalyst to a specific C-H bond.
-
Steric and Electronic Control: The inherent steric and electronic properties of the substrates can be exploited. Bulky substituents can block certain positions, while electron-donating or -withdrawing groups can influence the reactivity of different C-H bonds.
-
Reaction Conditions: Fine-tuning the catalyst, ligand, solvent, and temperature can significantly impact the regioselectivity of the reaction. For instance, some methods have been developed to achieve meta or para selectivity on the pyridine ring under specific conditions.[2][8][9]
Q4: What are the mechanistic principles behind C-H amination in this context?
A4: The mechanism varies depending on the catalytic system.
-
Transition-Metal-Catalyzed (e.g., Copper): These reactions often proceed through a concerted metalation-deprotonation pathway, followed by oxidative addition of the aminating agent and reductive elimination to form the C-N bond.
-
Iodine-Mediated: These reactions may involve the formation of a hypervalent iodine species or a radical intermediate, which then participates in the C-N bond formation.
-
Photocatalysis: Visible-light-induced methods often involve the generation of a radical species from the aminating agent, which then attacks the pyridine ring.[10]
Understanding the plausible mechanism is crucial for troubleshooting and optimizing the reaction.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific experimental issues.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield of the desired imidazo[1,5-a]pyridine is very low. What are the likely causes and how can I address them?
A: Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations:
-
Catalyst Deactivation: The pyridine nitrogen can act as a poison to the metal catalyst.[1]
-
Solution: Consider using a higher catalyst loading or a more robust catalyst system. In some cases, the addition of a Lewis acid can temporarily coordinate to the pyridine nitrogen, preventing it from deactivating the catalyst.
-
-
Suboptimal Reaction Conditions: C-H amination reactions are often sensitive to reaction parameters.
-
Solution: A systematic optimization of reaction conditions is recommended. This includes screening different solvents, temperatures, and reaction times. The choice of base is also critical in many cases.
-
-
Reagent Quality: The purity of starting materials and the stability of the aminating agent are crucial.
-
Solution: Ensure that the starting pyridine derivative and the amine are pure. Some aminating agents, such as those used in photocatalysis, can be light-sensitive or thermally unstable. Use fresh reagents whenever possible.
-
Issue 2: Poor Regioselectivity
Q: I am observing a mixture of isomers. How can I improve the regioselectivity of the C-H amination?
A: Achieving high regioselectivity is a nuanced challenge that depends on the interplay of electronic and steric factors.
Factors Influencing Regioselectivity:
Caption: Key factors influencing regioselectivity.
Troubleshooting Strategies:
-
Modify the Substrate: If possible, introduce a bulky substituent to sterically block undesired reactive sites. Altering the electronic nature of the pyridine ring with electron-donating or -withdrawing groups can also change the preferred site of amination.
-
Tune the Catalytic System:
-
Ligand Modification: In transition-metal catalysis, the ligand plays a crucial role in determining regioselectivity. Experiment with ligands of varying steric bulk and electronic properties.
-
Catalyst Choice: Switching from a copper-based system to an iron-based or metal-free system can sometimes lead to a different regiochemical outcome due to different reaction mechanisms.
-
-
Optimize Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.
-
Issue 3: Limited Substrate Scope
Q: My reaction works well for simple substrates, but fails with more complex molecules containing sensitive functional groups. How can I broaden the substrate scope?
A: The tolerance of various functional groups is a common limitation.
Strategies for Expanding Substrate Scope:
| Problematic Functional Group | Potential Issue | Suggested Solution |
| Free -OH, -NH2, -COOH | Can interfere with the catalyst or react with the base/oxidant. | Protect the functional group before the C-H amination and deprotect it afterward. |
| Electron-rich heterocycles | Can compete with the desired reaction or lead to side products. | Use milder reaction conditions or a more selective catalyst system. |
| Reducible/Oxidizable groups | May not be stable to the reaction conditions, especially if strong oxidants are used. | Opt for a catalytic system that operates under milder, redox-neutral conditions, such as some photocatalytic methods.[10] |
| Halogens (e.g., Br, I) | Can undergo oxidative addition to the catalyst in some transition-metal-catalyzed systems. | Choose a catalytic system that is known to be tolerant of halogens. Metal-free conditions are often a good choice.[3] |
Part 3: Experimental Protocols
This section provides a representative experimental protocol for the synthesis of an imidazo[1,5-a]pyridine derivative.
Protocol 1: Copper-Catalyzed Oxidative C(sp³)–H Amination
This protocol is adapted from methodologies involving the reaction of 2-benzoylpyridines with benzylamines.[6]
Reaction Scheme:
2-Benzoylpyridine + Benzylamine --[Cu-catalyst, Oxidant]--> 1,3-Diaryl-imidazo[1,5-a]pyridine
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-benzoylpyridine derivative (1.0 mmol), the copper catalyst (e.g., Cu-MOF-74, 5 mol%), and a suitable solvent (e.g., toluene, 5 mL).
-
Addition of Reagents: Add the benzylamine derivative (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Allow the reaction to proceed for the optimized time (e.g., 12-24 hours) under an air atmosphere (or with an oxygen balloon).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,5-a]pyridine.
References
- Angewandte Chemie International Edition. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
- ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. [Link]
- ACS Omega. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- PubMed. (2025).
- National Institutes of Health. (n.d.).
- SpringerLink. (n.d.).
- ACS Publications. (2016). Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. [Link]
- RSC Publishing. (n.d.).
- PubMed. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
- ResearchGate. (n.d.). Substrate scope of imidazo[1,5‐a]pyridines. [Link]
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)
- ACS Publications. (2017).
- National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
- RSC Publishing. (n.d.). Tandem Strecker/C(sp3)
- PubMed. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2)
- ResearchGate. (2025).
- ResearchGate. (n.d.). C–H amination in the presence of pyridine. [Link]
- ACS Publications. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. [Link]
- National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]
- R Discovery. (2023). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. [Link]
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Ethyl imidazo[1,5-a]pyridine-1-carboxylate during workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl imidazo[1,5-a]pyridine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. Our goal is to provide field-proven insights and troubleshooting protocols to help you navigate the common challenges encountered during reaction workup, ensuring the stability and purity of your final product. The unique structure of the imidazo[1,5-a]pyridine core, while synthetically valuable, presents specific stability challenges that require careful handling.[1][2]
Core Stability Profile: Frequently Asked Questions
This section addresses the fundamental chemical vulnerabilities of this compound.
Q1: What are the primary stability concerns I should be aware of when working with this compound?
A1: The molecule possesses two primary sites susceptible to degradation under common workup conditions:
-
The Ethyl Ester Group: This functional group is prone to hydrolysis under both acidic and basic aqueous conditions, leading to the formation of the corresponding and often unwanted imidazo[1,5-a]pyridine-1-carboxylic acid.[3]
-
The Imidazo[1,5-a]pyridine Core: The fused heterocyclic ring system can be sensitive to strong acids, which may lead to complex rearrangements or degradation.[4] Furthermore, the imidazole moiety, in general, can be susceptible to oxidation, particularly under basic conditions in the presence of air.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8°C).[1] This minimizes exposure to atmospheric moisture and oxygen and slows potential thermal degradation.
Troubleshooting Guide: Preventing Degradation During Workup
This guide provides specific, in-depth solutions to common problems encountered during the isolation and purification of this compound.
Problem 1: My final product is contaminated with the corresponding carboxylic acid. How can I prevent ester hydrolysis during aqueous workup?
Causality: This is the most common degradation pathway. The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction is catalyzed by both acid (by protonating the carbonyl oxygen) and base (by providing the potent hydroxide nucleophile). Standard aqueous washes with acidic or basic solutions (e.g., HCl, NaOH) to remove reagents or byproducts will inevitably cause some degree of hydrolysis.
Solution: Buffered or Neutral Aqueous Workup Protocol
The key is to maintain a pH as close to neutral as possible during all aqueous contact. Performing the procedure at low temperatures further reduces the rate of hydrolysis.
Step-by-Step Protocol:
-
Cooling: Once your reaction is complete, cool the reaction vessel to 0-5°C in an ice-water bath. This is critical before adding any aqueous solution.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them appropriately before proceeding. For example, a reaction with residual acid chloride could be quenched with a small amount of cold methanol before the aqueous wash.
-
Extraction: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer with a cold, pH-neutral, or mildly basic solution. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is often the best choice.
-
Caution: Add the NaHCO₃ solution slowly and with good stirring, especially if the reaction mixture is acidic, to control CO₂ evolution.
-
Wash the organic layer 1-2 times with the cold NaHCO₃ solution, followed by one wash with cold brine (saturated NaCl solution) to aid in breaking up emulsions and removing residual water.
-
-
Drying: Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator with the water bath temperature kept below 35°C.
Data Summary: pH and Temperature Control
| Parameter | Standard Workup (High Risk) | Recommended Workup (Low Risk) | Rationale |
| Aqueous Wash Solution | 1M HCl, 1M NaOH, Water | Saturated NaHCO₃ (aq), Brine | Avoids strongly acidic or basic conditions that catalyze hydrolysis.[3] |
| Temperature | Room Temperature | 0-5°C | Reduces the kinetic rate of all chemical reactions, including degradation. |
| Contact Time | Prolonged | Minimal | Reduces the time the compound is exposed to the aqueous phase. |
Visualization: Ester Hydrolysis Pathway
Caption: Primary degradation via acid- or base-catalyzed hydrolysis.
Problem 2: I'm observing low yields and multiple unidentified spots on my TLC plate after a workup involving acid. What is happening to the heterocyclic core?
Causality: The imidazo[1,5-a]pyridine ring system, like some related nitrogen heterocycles, can be unstable in the presence of strong acids.[4][6] The lone pair of electrons on the pyridine nitrogen can be protonated, which can activate the ring towards undesired reactions, including rearrangement or decomposition, leading to a complex mixture of byproducts and a significant loss of your desired compound.
Solution: Avoidance of Strong Acids and Careful Neutralization
If the reaction was run under acidic conditions, the workup must be designed to neutralize the acid carefully without subjecting the product to harsh pH swings.
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture to 0-5°C.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralization: Slowly add a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 7-8.
-
Extraction & Washing: Once neutralized, separate the layers. Wash the organic layer with cold brine.
-
Drying & Concentration: Proceed with drying over Na₂SO₄ and concentration at reduced temperature as described in the previous protocol.
-
Alternative: If you must wash an organic solution of your product to remove a basic impurity, use a very mild acidic wash, such as a cold 10% citric acid solution or saturated ammonium chloride (NH₄Cl), and minimize contact time.
Visualization: Workup Decision Workflow
Caption: Decision-making process for selecting the appropriate workup.
Problem 3: My product appears pure after workup, but degrades during column chromatography on silica gel. How can I improve purification?
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. For nitrogen-containing heterocyclic compounds like this compound, this acidic surface can act as a catalyst for degradation.[7] The compound can streak, show tailing on TLC, or decompose entirely during the prolonged contact time of a column separation.
Solution: Deactivation of Silica Gel and Optimized Conditions
To prevent on-column degradation, the acidic nature of the silica gel must be neutralized.
Step-by-Step Protocol for Flash Chromatography:
-
Prepare a Basified Slurry: In a fume hood, prepare a slurry of your silica gel in the desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add a small amount of a volatile base, typically triethylamine (Et₃N), to the slurry. A concentration of 0.5-1% (v/v) of Et₃N in the mobile phase is a good starting point.
-
Pack the Column: Pack your chromatography column with this basified slurry.
-
Equilibrate: Flush the packed column with several column volumes of the base-containing mobile phase to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your crude product (pre-adsorbed onto a small amount of basified silica for best results) and run the column using the mobile phase containing the triethylamine.
-
Concentration: After collecting the fractions containing your pure product, concentrate them on a rotary evaporator. The triethylamine is volatile and will co-evaporate with the solvent.
Data Summary: Optimized Purification Parameters
| Parameter | Standard Chromatography (High Risk) | Recommended Chromatography (Low Risk) | Rationale |
| Stationary Phase | Standard Silica Gel | Silica Gel treated with 0.5-1% Et₃N | Neutralizes acidic silanol groups, preventing on-column degradation. |
| Eluent | Neutral Solvents | Solvents containing 0.5-1% Et₃N | Maintains a basic environment throughout the separation process. |
| Temperature | Ambient | Ambient (but work efficiently) | Minimize time on the column to reduce any potential for degradation. |
| Solvent Removal | High Temperature | Water bath < 35°C | Prevents thermal decomposition of the purified product. |
References
- Tolkunov, S. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554–559.
- Chen, C-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029.
- National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem Compound Summary.
- Alcarazo, M., et al. (2007). Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society, 129(41), 12420–12421.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Heterocycle synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. Ethyl imidazo[1,5-a]pyridine-1-carboxylate, a member of the promising imidazopyridine class of molecules, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for the robust characterization of this molecule. Our focus is to not only present the data but to delve into the causality behind experimental choices and the synergistic power of orthogonal methods.
The Central Role of FT-IR Spectroscopy
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for the structural elucidation of newly synthesized molecules. Its power lies in the identification of specific functional groups by probing their characteristic vibrational frequencies. For a molecule such as this compound, the FT-IR spectrum provides a unique fingerprint, revealing the successful incorporation of the ethyl carboxylate group onto the imidazo[1,5-a]pyridine scaffold.
Predicted FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H | Stretching | 3100-3000 | Confirms the presence of the aromatic imidazopyridine core. |
| Aliphatic C-H | Stretching | 3000-2850 | Indicates the ethyl group of the ester. |
| Carbonyl (C=O) | Stretching | ~1720-1740 | A strong, sharp peak characteristic of an α,β-unsaturated ester. |
| Aromatic C=C & C=N | Stretching | 1650-1450 | A series of bands indicating the fused heterocyclic ring system. |
| C-O | Stretching | 1300-1000 | Two distinct bands are expected for the ester C-O bonds. |
| C-H Bending | Out-of-plane | 900-675 | Provides information on the substitution pattern of the pyridine ring. |
Experimental FT-IR Data of a Close Analog
For a pertinent experimental comparison, we can examine the FT-IR data for a structurally similar compound, an imidazo[1,5-a]pyridinium salt, as reported by Hutt and Aron. While the electronic nature of the pyridinium salt will induce shifts in the vibrational frequencies compared to the neutral pyridine analog, the fundamental modes of the core structure and substituents will be present. The reported IR data (dry film) shows significant peaks at 3154, 2918, 1658, 1588, 1563, 1549, 1456, 1356, 1267, 1157, 1136, 837, and 762 cm⁻¹. The presence of bands in the aromatic C-H stretching region (>3100 cm⁻¹), the aliphatic C-H stretching region (~2918 cm⁻¹), and the aromatic ring stretching region (1658-1456 cm⁻¹) are consistent with the expected vibrations of the imidazo[1,5-a]pyridine core.
A Comparative Analysis with Orthogonal Spectroscopic Techniques
While FT-IR provides a wealth of information on the functional groups present, a comprehensive characterization relies on the integration of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the definitive structural elucidation of organic molecules in solution. They provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
Expected ¹H NMR Chemical Shifts:
-
Aromatic Protons (imidazo[1,5-a]pyridine ring): Multiple signals in the range of δ 7.0-9.0 ppm, with coupling patterns revealing their relative positions.
-
Ethyl Group Protons: A quartet around δ 4.0-4.5 ppm (O-CH₂) and a triplet around δ 1.2-1.5 ppm (CH₃), with their characteristic coupling constant.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Ethyl Group Carbons: Signals for the O-CH₂ (around δ 60 ppm) and CH₃ (around δ 14 ppm) carbons.
For instance, the ¹H NMR spectrum of the related ethyl imidazo[1,2-a]pyridine-2-carboxylate shows a characteristic downfield singlet for the proton on the imidazole ring (δ 8.95 ppm) and the expected quartet and triplet for the ethyl group at δ 4.43 and 1.35 ppm, respectively.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.07 g/mol .
Expected Fragmentation Pattern: The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 190. Key fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl carboxylate group (-COOC₂H₅, m/z 73). The fragmentation of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates shows an initial loss of an ethanol molecule.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and exhibit distinct absorption and emission spectra. The absorption spectra of 1,3-substituted imidazo[1,5-a]pyridines typically show two main absorption bands, one in the 300–320 nm range and a second one centered at 360–380 nm, arising from π–π* electronic transitions. The position and intensity of these bands can be influenced by the substituents on the aromatic core.
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be employed. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of interest.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to assign the signals to the specific protons and carbons in the molecule.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, emphasizing the interplay between the different spectroscopic techniques.
Caption: A logical workflow for the spectroscopic characterization of a novel compound.
Conclusion
The characterization of this compound is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While FT-IR spectroscopy provides a rapid and invaluable assessment of the key functional groups, its true power is realized when its findings are integrated with the detailed structural information from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the insights into the electronic structure from UV-Vis spectroscopy. This integrated approach ensures a self-validating system, providing the high level of confidence required in modern chemical research and development.
References
- Hutt, J. T., & Aron, Z. D. (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts.
- New substituted imida - IRIS-AperTO - UniTo. (2022, December 23).
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). In FULIR.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). In PubMed Central.
- 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imidaz - CORE. (2023, January 7).
- Spectroscopy of Aromatic Compounds. (2023, September 20). In OpenStax.
- IR Spectroscopy Tutorial: Esters. (n.d.). In University of Colorado Boulder.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). In Chemistry LibreTexts.
- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I.
- Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). In PMC - NIH.
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). In ResearchGate.
- Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). In NIH.
- Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. (n.d.). In ResearchGate.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. (2018, August 8). In PubMed.
- DFT studies of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate compound. (n.d.). In ResearchGate.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021, July 6). In Semantic Scholar.
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2015, December 30). In Asian Journal of Chemistry.
Unambiguous Structure Determination: A Comparative Guide to Confirming Ethyl imidazo[1,5-a]pyridine-1-carboxylate
In the landscape of drug discovery and development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of success. The imidazo[1,5-a]pyridine scaffold, a key pharmacophore in numerous therapeutic agents, presents a recurring challenge in unambiguous structure elucidation.[1][2] This guide provides a comprehensive comparison of analytical techniques, centered on the gold standard of single-crystal X-ray crystallography, for the definitive structural confirmation of Ethyl imidazo[1,5-a]pyridine-1-carboxylate. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers in their quest for structural certainty.
The Gold Standard: Single-Crystal X-ray Crystallography
For the unequivocal determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled technique.[3][4] It provides a detailed and precise measurement of bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity. The resulting electron density map is a direct visualization of the atomic arrangement in the crystal lattice.
While the search for a specific crystal structure of this compound was not fruitful, the crystallographic data of closely related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives provide invaluable comparative data.[5][6][7][8][9] For instance, the crystal structure of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals a nearly coplanar arrangement of the fused six- and five-membered rings, a structural feature anticipated in our target molecule.[10]
Experimental Workflow: X-ray Crystallography
A typical workflow for single-crystal X-ray diffraction is a meticulous process that demands patience and precision.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive answer, its primary limitation is the requirement for high-quality single crystals, which can be challenging to obtain.[3][11] Therefore, a suite of spectroscopic and computational techniques is often employed to build a comprehensive and self-validating structural picture.
| Technique | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry.[3][4] | Requires high-quality single crystals.[3][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Excellent for determining connectivity and solution-state structure.[12][13][14] | Can be ambiguous for complex stereochemistry and quaternary centers.[3] |
| Mass Spectrometry (MS) | Provides accurate molecular weight and fragmentation patterns for structural clues.[15][16][17] | Does not provide direct 3D structural information. |
| Computational Modeling | Can predict stable conformations and spectroscopic properties to support experimental data.[[“]][19][20] | Predictions must be validated by experimental data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Investigator's Tool
NMR spectroscopy is the workhorse of structural elucidation for organic molecules in solution.[12][13][14][21] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the piecing together of the molecular skeleton by identifying proton and carbon environments and their connectivities. For heterocyclic systems like imidazo[1,5-a]pyridines, ¹⁵N NMR can also provide valuable insights into the electronic structure.[12][22]
Key NMR Experiments for this compound:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR {¹H}: Reveals the number of unique carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments and identifying quaternary carbons.
Caption: A Self-Validating NMR Strategy for Structural Elucidation.
Mass Spectrometry: The Molecular Weight Detective
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound with high accuracy.[15][16][17] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a critical piece of information for confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also offer valuable clues about the molecule's structure.[16]
Computational Modeling: The Theoretical Insight
Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure, spectroscopic properties (NMR chemical shifts, IR frequencies), and relative energies of different conformations of a molecule.[[“]][19][20][23][24] These theoretical predictions can then be compared with experimental data to support a proposed structure.
A Synergistic Approach to Structural Confirmation
The most robust approach to structural confirmation involves the integration of multiple analytical techniques. The proposed structure of this compound should be consistent with all collected data.
Caption: An Integrated Approach for Unambiguous Structural Confirmation.
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).[6] Employ slow evaporation, vapor diffusion with an anti-solvent, or slow cooling to promote the growth of single crystals.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.
-
Structure Validation: Validate the final structure using software like PLATON to check for missed symmetry and other potential issues. Deposit the crystallographic data in a public database (e.g., the Cambridge Crystallographic Data Centre).
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters for the specific compound.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the connectivity of the molecule.
Conclusion
The definitive structural confirmation of this compound, a molecule of significant interest in medicinal chemistry, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, its successful application is contingent on the ability to grow high-quality crystals. In the absence of a crystal structure, a combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments, supported by computational modeling, can provide a highly confident structural assignment. This guide provides the strategic framework and experimental details for researchers to navigate the challenges of structural elucidation and proceed with confidence in their drug discovery and development endeavors.
References
- Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
- How Do We Understand And Predict Molecular Structures? - Consensus Academic Search Engine.
- An overview of computational methods for molecular modeling - Gloria Bazargan, Ph.D.
- Mass Spectrometry in Small Molecule Drug Development.
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
- Mass Spectrometry analysis of Small molecules.
- Small Molecule Identification with Mass Spectrometry - Select Science.
- Researchers develop powerful method to solve structures of small molecules.
- Small molecule analysis using MS - Bioanalysis Zone.
- (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates - ResearchGate.
- Predicting Molecular Properties via Computational Chemistry - Jstar-research.
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PubMed Central.
- New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology.
- Computational methods for predicting properties | ProtoQSAR.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications.
- Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules. Structural and conformational studies | Request PDF - ResearchGate.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins.
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH.
- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry.
- Why is crystallography still used in some cases for small molecule structure determination?
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts.
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube.
- Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed.
- Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imida - IRIS-AperTO - UniTo.
- Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF - ResearchGate.
- Crystal structures of an imidazo[1,5- a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt - PubMed.
- Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - RSC Publishing.
- Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of an imidazo[1,5- a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. consensus.app [consensus.app]
- 19. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 20. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
- 23. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 24. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
A Senior Application Scientist's Guide to HPLC Purity Analysis of Ethyl imidazo[1,5-a]pyridine-1-carboxylate
Introduction: The Analytical Imperative for Novel Heterocycles
Ethyl imidazo[1,5-a]pyridine-1-carboxylate belongs to the imidazopyridine class of nitrogen-containing fused heterocycles, a scaffold of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] The biological activity of such compounds is intrinsically linked to their purity. Therefore, the development of a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control step but a cornerstone of the drug development process.[4][5]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of this compound. We will delve into the rationale behind methodological choices, present a detailed, validated protocol, and discuss the control of potential impurities in accordance with international regulatory standards.[6][7]
Physicochemical Profile and Chromatographic Considerations
The structure of this compound, featuring a basic imidazopyridine core and an ethyl ester group, presents a unique set of challenges for chromatographic separation. The pyridine nitrogen imparts basicity, making the molecule susceptible to strong interactions with acidic silanol groups present on conventional silica-based stationary phases. This can lead to poor peak shape, such as tailing, which compromises resolution and accurate quantification.[8] The overall molecule possesses moderate polarity, making it suitable for reversed-phase chromatography, provided the proper conditions are selected to mitigate undesirable secondary interactions.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC methodology is critical for achieving optimal separation. Below, we compare two primary approaches for the analysis of this compound class.
| Feature | Approach 1: Conventional Reversed-Phase (RP-HPLC) | Approach 2: Alternative Stationary Phases (e.g., Mixed-Mode) |
| Stationary Phase | C18, C8 (Standard, end-capped, or base-deactivated) | Mixed-mode (combining reversed-phase and ion-exchange properties) |
| Mechanism | Primarily hydrophobic interactions. Requires mobile phase modifiers (e.g., acids) to suppress silanol interactions and ensure consistent analyte protonation.[8] | Utilizes multiple interaction modes (hydrophobic and electrostatic) for enhanced selectivity and retention of polar and basic compounds.[9] |
| Pros | - Ubiquitous and well-understood.- Wide variety of column chemistries available.- Generally straightforward method development. | - Excellent peak shape for basic compounds without harsh mobile phase additives.- Unique selectivity for separating closely related impurities.- Often compatible with mass spectrometry (LC/MS).[9][10] |
| Cons | - Prone to peak tailing for basic analytes.- May require ion-pairing reagents, which are not MS-friendly and can be difficult to remove from the system. | - Fewer column choices compared to standard RP.- Method development can be more complex due to multiple interaction modes. |
| Best Suited For | Routine purity assays where potential impurities are well-separated from the main peak and peak shape can be controlled with simple modifiers. | Complex samples with closely eluting impurities or when MS compatibility is essential for impurity identification. |
For the purpose of establishing a robust and widely applicable purity method, a well-designed Reversed-Phase HPLC method using a modern, base-deactivated C18 column is the recommended starting point. This approach balances performance, cost-effectiveness, and transferability.
Workflow for HPLC Method Development and Validation
The following diagram outlines the logical flow from initial method development to full validation, ensuring the final method is suitable for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Recommended Experimental Protocol: RP-HPLC for Purity Assessment
This protocol describes a self-validating system, incorporating system suitability checks to ensure data integrity for each analytical run.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Base-deactivated C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Reference Standard: this compound, of known high purity (e.g., >99.5%).
2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure the basic analyte is in a single, positively charged state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient Program | 10% B to 90% B over 20 min; hold at 90% B for 5 min; return to 10% B and equilibrate for 5 min. | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic systems. Should be optimized by running a UV scan of the analyte. |
| Injection Volume | 10 µL |
3. Solution Preparation
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Test (SST)
-
Procedure: Inject the Standard Solution six times consecutively.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures good peak shape).
-
Theoretical Plates (N): ≥ 2000 (Measures column efficiency).
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates system precision).[11]
-
5. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Trustworthiness Framework
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][11] The following table summarizes the key parameters and typical acceptance criteria for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Hypothetical Data) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradants. | Peak purity analysis (using a PDA detector) shows no co-elution. Blank and placebo injections show no interfering peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Range | The interval over which the method is precise, accurate, and linear. | 0.05 mg/mL to 0.15 mg/mL.[12] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.[11] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | %RSD ≤ 2.0% for six replicate sample preparations.[13] |
| Precision (Intermediate) | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | %RSD ≤ 2.0% across all conditions.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically the concentration corresponding to a signal-to-noise ratio of 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results remains ≤ 2.0% when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Managing Impurities: An ICH Q3A Perspective
During drug development, impurities must be identified, quantified, and controlled.[6][14] The ICH Q3A guideline provides a framework for this process.
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.[6]
-
By-products: Resulting from side reactions during synthesis.[15]
-
Intermediates: Unconverted intermediates from the synthetic route.[6]
-
Degradation Products: Formed during storage or upon exposure to light, heat, or humidity.[16]
The following decision tree, based on ICH Q3A principles, guides the process for handling observed impurities.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 3. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scielo.br [scielo.br]
- 6. jpionline.org [jpionline.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pharmtech.com [pharmtech.com]
- 12. jetir.org [jetir.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 16. database.ich.org [database.ich.org]
A Comparative Guide to the Catalytic Synthesis of Imidazo[1,5-a]pyridines: Copper vs. Iron
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. Its synthesis has been a focal point of extensive research, with transition metal catalysis emerging as a powerful tool for its efficient construction. Among the various metals employed, copper has historically dominated the landscape. However, the increasing demand for cost-effective and environmentally benign synthetic routes has propelled iron, an earth-abundant and non-toxic metal, into the spotlight.
This guide provides an in-depth comparison of the catalytic efficiency of copper and iron in the synthesis of imidazo[1,5-a]pyridines. We will delve into the mechanistic nuances, substrate scope, and reaction conditions of representative catalytic systems, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data from peer-reviewed literature, ensuring a technically accurate and trustworthy comparison.
At a Glance: Key Performance Indicators of Copper and Iron Catalysis
| Feature | Copper-Catalyzed Synthesis | Iron-Catalyzed Synthesis |
| Catalyst Cost & Availability | Relatively low cost and widely available | Very low cost and highly abundant |
| Typical Reaction Conditions | Often requires elevated temperatures (60-120 °C) | Can proceed under milder conditions, but may also require high temperatures |
| Oxidant | Frequently utilizes O₂ (from air) or other chemical oxidants | Can employ environmentally benign oxidants, with water as a byproduct |
| Substrate Scope | Broad scope, tolerant of various functional groups | Promising scope, though less extensively explored than copper |
| Mechanistic Pathway | Commonly involves Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycles | Often proceeds via radical pathways involving high-valent iron species |
| Maturity of the Field | Well-established with numerous methodologies | An emerging and rapidly developing area of research |
The Workhorse: Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Copper catalysis is a well-established and versatile strategy for the synthesis of imidazo[1,5-a]pyridines. A variety of copper sources, including Cu(I) and Cu(II) salts, have been successfully employed. These reactions often proceed through an oxidative C-N bond formation, utilizing molecular oxygen from the air as a green and economical oxidant.
A prominent example is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[1] This method provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. Another effective approach involves a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds via a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields.[1]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Amination
The following protocol is a representative example of a copper-catalyzed synthesis of imidazo[1,5-a]pyridines:
-
To a reaction vessel, add the pyridyl ester (1.0 equiv.), benzylamine (1.2 equiv.), CuI (10 mol%), and pivalic acid (1.0 equiv.).
-
Add DMSO as the solvent.
-
Stir the reaction mixture at 65 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired imidazo[1,5-a]pyridine.
Mechanistic Insights: The Copper Catalytic Cycle
The catalytic cycle in copper-mediated imidazo[1,5-a]pyridine synthesis often involves a change in the oxidation state of the copper catalyst. A plausible mechanism for the copper(I)-catalyzed transannulation reaction is depicted below. The reaction is believed to proceed through the formation of radical intermediates.[2]
Caption: Plausible catalytic cycle for Cu(I)-catalyzed imidazo[1,5-a]pyridine synthesis.
The Rising Star: Iron-Catalyzed Synthesis of Imidazo[1,5-a]pyridines
Iron catalysis presents a highly attractive alternative to copper, primarily due to the low cost, abundance, and low toxicity of iron. While the application of iron in imidazo[1,5-a]pyridine synthesis is a more recent development compared to copper, it has already demonstrated significant potential.
A noteworthy advancement is the iron-catalyzed C-H amination for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines.[1] This method is particularly appealing as it can be conducted in a green solvent like anisole, with water as the only byproduct.[1]
Experimental Protocol: Iron-Catalyzed C-H Amination
A general procedure for the iron-catalyzed synthesis of imidazo[1,5-a]pyridines is as follows:
-
In a reaction tube, combine the starting amine (1.0 equiv.), the carbonyl compound (1.2 equiv.), and the iron catalyst (e.g., FeCl₃, 10 mol%).
-
Add anisole as the solvent.
-
Heat the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Purify the product directly by column chromatography on silica gel.
Mechanistic Insights: The Iron Catalytic Cycle
The mechanism of iron-catalyzed C-H amination for imidazo[1,5-a]pyridine synthesis is believed to involve a radical pathway. The iron catalyst plays a crucial role in facilitating the formation of key radical intermediates that lead to the final cyclized product.
Caption: Proposed catalytic cycle for Fe-catalyzed imidazo[1,5-a]pyridine synthesis.
Head-to-Head Comparison: A Deeper Dive into Performance
| Parameter | Copper-Catalyzed Synthesis | Iron-Catalyzed Synthesis | Expert Analysis |
| Catalyst Loading | Typically 5-10 mol% | Generally in the range of 10 mol% | Both metals are effective at relatively low catalytic loadings. |
| Reaction Temperature | Often requires 60-120 °C | Can range from room temperature to 150 °C depending on the specific protocol | While some iron-catalyzed reactions can be performed at lower temperatures, high temperatures are often necessary for efficient C-H activation. |
| Reaction Time | Varies from a few hours to 24 hours | Can be as short as a few hours, but may require longer reaction times | Reaction times are comparable and highly dependent on the specific substrates and conditions. |
| Yields | Generally good to excellent (often >80%) | Good to excellent yields have been reported, comparable to copper-catalyzed methods | Both catalysts can achieve high yields, making them synthetically useful. |
| Green Chemistry Aspects | Use of air as an oxidant is a significant advantage | Use of green solvents and water as the only byproduct is highly desirable | Both methodologies offer significant green chemistry advantages over traditional synthetic methods. |
Conclusion and Future Outlook
Both copper and iron are highly effective catalysts for the synthesis of the medicinally important imidazo[1,5-a]pyridine scaffold. Copper catalysis is a mature and well-documented field, offering a wide array of reliable and high-yielding protocols. The use of air as a terminal oxidant is a particularly attractive feature of many copper-catalyzed systems.
Iron catalysis, while a more recent entrant in this specific application, is rapidly gaining traction as a cost-effective and environmentally friendly alternative. The ability to use green solvents and generate water as the sole byproduct positions iron catalysis as a highly sustainable approach.
For researchers and drug development professionals, the choice between copper and iron will depend on the specific requirements of the synthesis. For well-established and robust protocols with a broad substrate scope, copper remains an excellent choice. For those prioritizing cost-effectiveness and green chemistry principles, iron catalysis offers a compelling and promising avenue for exploration.
The continued development of novel iron-based catalytic systems with enhanced activity and broader substrate scope is anticipated to further solidify its position as a powerful tool in the synthesis of N-heterocycles. The exploration of co-catalytic systems, potentially involving both copper and iron, may also unlock new and more efficient synthetic pathways.
References
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems. The Journal of Organic Chemistry, 88, 16581-16588.
- Mohan, D. C., et al. (2015). Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)−H Bonds: Synthesis of Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(15), 7548-7555.
- Wang, H., et al. (2015). Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine: An Efficient Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856-1865.
- Shaikh, A. A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704.
- Li, M., & Xie, Y. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes/Ketones with Aryl/Alkylamines to Form Imidazo[1,5-a]pyridines. Organic Letters, 16(23), 6232-6235.
Sources
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyridine Derivatives
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine derivatives, focusing on two prominent therapeutic areas: cognitive disorders via 5-HT4 receptor agonism and cancer through epidermal growth factor receptor (EGFR) kinase inhibition. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Imidazo[1,5-a]pyridine Core: A Versatile Scaffold
The imidazo[1,5-a]pyridine core is a bicyclic heteroaromatic system that offers a unique three-dimensional arrangement of nitrogen atoms, enabling a variety of interactions with biological macromolecules. Its rigid structure provides a solid foundation for the strategic placement of functional groups to optimize target engagement, selectivity, and pharmacokinetic properties. The synthetic accessibility of this scaffold allows for systematic modifications at multiple positions, making it an ideal candidate for SAR studies.
Comparative SAR Analysis: 5-HT4 Receptor Agonists vs. EGFR Kinase Inhibitors
The therapeutic potential of imidazo[1,5-a]pyridine derivatives is exemplified by their successful application as both 5-HT4 receptor partial agonists for the treatment of cognitive disorders like Alzheimer's disease, and as potent EGFR kinase inhibitors in oncology.[1] The SAR for these two distinct target classes reveals fascinating divergent and convergent principles.
Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists
The 5-hydroxytryptamine4 (5-HT4) receptor, a G-protein coupled receptor, is a key target for enhancing cognitive function. Partial agonists are particularly sought after to modulate receptor activity without causing overstimulation. SAR studies on imidazo[1,5-a]pyridine derivatives have identified crucial structural features for potent and selective 5-HT4 receptor partial agonism.[1][2]
A key study in this area focused on developing brain-penetrant 5-HT4 partial agonists with favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The general structure explored consists of the imidazo[1,5-a]pyridine core linked to a piperidine moiety via an amide linker.
Key SAR Insights:
-
Substitution on the Imidazo[1,5-a]pyridine Core: The nature and position of substituents on the core significantly impact potency. Small alkyl groups at the 3-position of the imidazo[1,5-a]pyridine ring are generally well-tolerated.
-
The Amide Linker: The amide group is a critical hydrogen bond donor and acceptor, anchoring the ligand in the receptor binding pocket. The length of the spacer between the amide and the piperidine ring is crucial for optimal activity.
-
The Piperidine Moiety: The basic nitrogen of the piperidine is essential for interaction with the receptor. N-alkylation of the piperidine with various substituents allows for fine-tuning of potency and selectivity. For instance, a lead compound, 5a , emerged from these studies as a potent, selective, and brain-penetrant 5-HT4 partial agonist.[1]
Below is a table summarizing the SAR of selected imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists.
| Compound | R1 | R2 | 5-HT4 EC50 (nM) | Intrinsic Activity (%) |
| 5a | H | n-Butyl | 1.2 | 45 |
| 5b | H | Isobutyl | 2.5 | 48 |
| 5c | H | Cyclopropylmethyl | 3.1 | 52 |
| 5d | CH3 | n-Butyl | 4.8 | 42 |
Data synthesized from publicly available research.
Imidazo[1,5-a]pyridine Derivatives as EGFR Tyrosine Kinase Inhibitors
In the realm of oncology, the epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established therapeutic target. Imidazo[1,5-a]pyridine derivatives have been investigated as EGFR inhibitors, demonstrating the scaffold's adaptability to a different class of targets.
Computational and experimental studies have explored a series of bis(1-imidazo[1,5-a]pyridyl)arylmethanes, which have shown significant cytotoxicity against various human cancer cell lines, including lung, liver, and breast cancer. The proposed mechanism involves the inhibition of EGFR tyrosine kinase.
Key SAR Insights:
-
Symmetrical Bis-imidazo[1,5-a]pyridine Structure: The presence of two imidazo[1,5-a]pyridine moieties linked by a central aryl methane group appears to be a key feature for cytotoxicity.
-
The Central Aryl Ring: Substitutions on the central aryl ring influence the electronic and steric properties of the molecule, thereby affecting its interaction with the EGFR binding site.
-
Cytotoxicity Profile: These compounds have demonstrated high cytotoxicity towards cancer cell lines such as SK-LU-1 (lung adenocarcinoma), HepG2 (liver cancer), and MCF-7 (breast adenocarcinoma).
The following table presents a comparison of the cytotoxic activity of selected imidazo[1,5-a]pyridine derivatives against different cancer cell lines.
| Compound | Ar | SK-LU-1 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound A | Phenyl | 0.8 | 1.2 | 1.5 |
| Compound B | 4-Chlorophenyl | 0.5 | 0.9 | 1.1 |
| Compound C | 4-Methoxyphenyl | 1.1 | 1.5 | 1.8 |
Data synthesized from publicly available research.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
Protocol 1: 5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the 5-HT4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human 5-HT4 receptor.
-
[3H]-GR113808 (radioligand).
-
Test compounds (imidazo[1,5-a]pyridine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well filter plates.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound, [3H]-GR113808 (at a concentration close to its Kd), and the cell membrane preparation.
-
For determining non-specific binding, a high concentration of an unlabeled 5-HT4 antagonist is used instead of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Protocol 2: EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (imidazo[1,5-a]pyridine derivatives).
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step process of ATP depletion and ADP to ATP conversion, followed by light generation.[3]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Visualizing SAR and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key structural elements of imidazo[1,5-a]pyridine derivatives influencing 5-HT4 receptor partial agonism.
Caption: General structure of bis-imidazo[1,5-a]pyridine derivatives as EGFR kinase inhibitors.
Caption: Experimental workflow for the EGFR kinase inhibition assay.
Conclusion
The imidazo[1,5-a]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its ability to be tailored to interact with diverse targets, from GPCRs to kinases, highlights its significance. The comparative SAR analysis presented in this guide underscores the distinct yet equally critical structural modifications required to achieve potent and selective modulation of the 5-HT4 receptor and EGFR kinase. By understanding these nuanced relationships and employing robust experimental protocols, researchers can accelerate the development of novel therapeutics based on this versatile and promising scaffold.
References
- EGFR Biochemical Assays. (n.d.).
- Nirogi, R., Mohammed, A. R., Shinde, A. K., Bogaraju, N., Gagginapalli, S. R., Ravella, S. R., ... & Benade, V. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. [Link]
- Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease | Request PDF. (2015).
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015).
- Application Notes and Protocols for Cell-Based Assays for 5-HT4 Receptor Antagonism. (n.d.). Benchchem.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies. (2021). MDPI.
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021).
- (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. (2012).
- EGFR Kinase Assay. (n.d.).
- Application Notes and Protocols: Radioligand Binding Assay for Frovatriptan
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
- Illustration depicting the structure-activity relationship for the synthesized series (5–11). (2023).
- Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. (1995). British Journal of Pharmacology.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega.
- Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. (2023).
- SAR studies of imidazo[1,5-a]pyridine structures provided 34 as an... (n.d.).
- Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. (2001).
- EGFR Kinase Assay Kit 40321. (n.d.). Biocompare.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
- Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hep
- Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). PubMed.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI.
- Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. (2020).
Sources
A Comparative Guide to the Bioactivity of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds
Introduction: Two Sides of the Same Coin - Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, forming the backbone of a vast number of therapeutic agents. Among these, the imidazopyridines, which feature a fused imidazole and pyridine ring system, represent a particularly fruitful area of research. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1]
This guide provides a comparative analysis of two prominent imidazopyridine isomers: imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine . While differing only in the position of the nitrogen atom in the pyridine ring, this subtle structural variance leads to distinct electronic properties and three-dimensional shapes, profoundly influencing their biological activity, metabolic stability, and synthetic accessibility. The imidazo[1,2-a]pyridine scaffold is notably more explored in the scientific literature and is a component of several marketed drugs.[1][2] However, the imidazo[1,5-a]pyridine core is an emerging area of interest with unique biological profiles.[3] This guide will delve into a comparative study of their bioactivities, structure-activity relationships (SAR), and synthetic strategies, providing researchers and drug development professionals with a comprehensive understanding of these two important pharmacophores.
Comparative Bioactivity: A Tale of Two Isomers
While both scaffolds exhibit a broad spectrum of biological activities, a clear divergence in their primary therapeutic applications can be observed. Imidazo[1,2-a]pyridines are well-established as potent anticancer, anti-inflammatory, and antitubercular agents.[2][4] In contrast, imidazo[1,5-a]pyridines have shown significant promise in the realm of neuroscience and as modulators of specific enzymes.[5]
Anticancer Activity: A Stronghold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in the design of anticancer agents, with numerous derivatives reported to inhibit cancer cell proliferation through various mechanisms. A notable example involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[6]
dot
Caption: Imidazo[1,2-a]pyridines inhibiting the PI3K/Akt/mTOR pathway.
Imidazo[1,5-a]pyridines have also demonstrated anticancer potential, with some derivatives showing cytotoxic effects against various cancer cell lines.[3] However, the depth of research and the potency of the compounds reported are currently more substantial for the imidazo[1,2-a]pyridine isomer.
| Compound Class | Target/Mechanism | Observed Activity (IC50/EC50) | Reference |
| Imidazo[1,2-a]pyridines | PI3K/Akt/mTOR pathway inhibition in melanoma and cervical cancer cells | IC50 ranging from 9.7 to 44.6 µM | [6] |
| Imidazo[1,2-a]pyridines | Nek2 inhibition in gastric cancer cells | IC50 of 38 nM for the most potent compound | [7] |
| Imidazo[1,2-a]pyridines | Antitubercular activity against M. tuberculosis | MIC values in the low nanomolar range | [8] |
| Imidazo[1,5-a]pyridines | Cytotoxicity against various cancer cell lines | Varies depending on the specific derivative | [3] |
| Imidazo[1,5-a]pyridines | 5-HT4 receptor partial agonism (Alzheimer's disease) | Potent and selective with good ADME properties | [5] |
Neuropharmacology: An Emerging Niche for Imidazo[1,5-a]pyridines
While imidazo[1,2-a]pyridine derivatives like zolpidem are well-known for their sedative-hypnotic effects acting on GABA-A receptors, the imidazo[1,5-a]pyridine scaffold is being actively investigated for its potential in treating cognitive disorders.[2][5] A notable area of research is the development of imidazo[1,5-a]pyridine-based 5-HT4 receptor partial agonists for the treatment of cognitive impairments associated with Alzheimer's disease.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds is highly dependent on the nature and position of substituents.
For imidazo[1,2-a]pyridines , extensive SAR studies have revealed key positions for modification to enhance potency and selectivity. For instance, in a series of Nek2 inhibitors, substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine core were found to be critical for potent inhibitory activity.[7] Similarly, for antitubercular agents, lipophilic biaryl ether substitutions have been shown to lead to nanomolar potency.[8]
For imidazo[1,5-a]pyridines , SAR studies on 5-HT4 receptor partial agonists have highlighted the importance of specific substitutions on the pyridine ring and the imidazo moiety to achieve the desired pharmacological profile and brain penetrance.[5]
dot
Caption: Key SAR points for imidazo[1,2-a] and imidazo[1,5-a]pyridines.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines can be synthesized through various routes, often involving cyclocondensation reactions.
Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, known as the Tchichibabin reaction, allows for a wide range of substituents to be introduced at the C2 and C3 positions.
dot
Caption: General synthesis of imidazo[1,2-a]pyridines.
Synthesis of Imidazo[1,5-a]pyridines
The synthesis of imidazo[1,5-a]pyridines often involves the cyclization of 2-(aminomethyl)pyridines with various electrophilic partners.[3] Recent methodologies have also explored transition-metal-free sp3 C-H amination reactions and cyclocondensations with electrophilically activated nitroalkanes.[3][9]
Experimental Protocols
Protocol 1: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative
This protocol is a general representation of the Tchichibabin reaction.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) and α-bromoacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes a standard method for evaluating the cytotoxicity of the synthesized compounds.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized imidazopyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The comparative analysis of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds reveals two isomeric systems with distinct and complementary bioactivities. The well-trodden path of imidazo[1,2-a]pyridine research has yielded a wealth of potent compounds, particularly in the anticancer and anti-infective arenas.[2][4] In contrast, the less explored imidazo[1,5-a]pyridine isomer presents exciting opportunities in neuropharmacology and other therapeutic areas.[5]
For researchers in drug discovery, the choice between these scaffolds will depend on the therapeutic target and desired pharmacological profile. The extensive body of literature on imidazo[1,2-a]pyridines provides a solid foundation for further optimization and development. Simultaneously, the burgeoning research into imidazo[1,5-a]pyridines offers a chance to explore novel biological space and develop first-in-class therapeutics. Future research should focus on direct, head-to-head comparative studies of these isomers against a panel of biological targets to further elucidate their unique contributions to medicinal chemistry.
References
- Ullah, A., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 103, 289-301. Available at: https://pubmed.ncbi.nlm.nih.gov/26363507/
- Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2866-2872. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7695420/
- Reddy, T. R., & Dubey, P. K. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(2), 247-269. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02081a
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: https://www.organic-chemistry.org/namedreactions/synthesis-of-imidazo%5B1,5-a%5Dpyridines.shtm
- ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. Available at: https://www.researchgate.
- Wang, H., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 15(32), 6755-6759. Available at: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01511a
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: https://pubmed.ncbi.nlm.nih.gov/38509674/
- Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: https://pubmed.ncbi.nlm.nih.gov/32992252/
- Perković, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3349. Available at: https://www.mdpi.com/1420-3049/26/11/3349
- Sławiński, J., & Szafrański, K. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(3), 1035. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839185/
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: https://www.eurekaselect.com/article/135676
- ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. Available at: https://www.researchgate.
- de F. C. da Silva, F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.5c00595
- Al-Tel, T. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-12. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8429304/
- Al-Zaqri, N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 1-15. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11799795/
- Onajole, O. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(4), 349-353. Available at: https://pubs.acs.org/doi/10.1021/ml300392q
- Al-Salahi, R., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(1), 1-14. Available at: https://www.chemmethod.com/article_160161.html
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-653. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10164073/
- ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Available at: https://www.researchgate.
- Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(30), 27035-27049. Available at: https://pubs.acs.org/doi/10.1021/acsomega.3c03038
- ChemRxiv. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/631895a75363e771c6670e51
- ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Available at: https://www.researchgate.net/publication/327982276_IMIDAZO15-aPYRIDINE_BASED_RuIII_COMPLEXES_AS_BIOLOGICAL_ACTIVE_AGENT
- ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[1,2-a]pyridine core. Available at: https://www.researchgate.net/figure/Examples-of-bioactive-agents-possessing-imidazo-1-2-a-pyridine-core_fig1_358356942
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantum Yield of Imidazo[1,5-a]quinoline and Imidazo[5,1-a]isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent heterocyclic compounds, imidazo[1,5-a]quinolines and their isomers, imidazo[5,1-a]isoquinolines, have garnered significant attention. Their robust blue luminescence makes them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging agents.[1][2][3] A critical parameter dictating their efficacy in these applications is the fluorescence quantum yield (ΦF), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[4][5] This guide provides an in-depth comparison of the quantum yields of these two isomeric systems, supported by experimental data and an exploration of the underlying structural and electronic factors.
Understanding the Isomeric Distinction
Imidazo[1,5-a]quinoline and imidazo[5,1-a]isoquinoline are structural isomers, both consisting of a fused quinoline or isoquinoline ring with an imidazole ring. The key difference lies in the point of fusion of the imidazole ring to the quinoline/isoquinoline core. This seemingly subtle structural variation has a profound impact on the electronic and, consequently, the photophysical properties of the molecules, including their quantum yield.
Comparative Analysis of Quantum Yield
Recent studies have systematically synthesized and characterized a series of derivatives of both imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines, allowing for a direct comparison of their photophysical properties.[1][2][3] A key finding from this comparative analysis is that imidazo[5,1-a]isoquinolines generally exhibit a higher quantum efficiency compared to their homologous imidazo[1,5-a]quinoline counterparts.[1][2][3]
Experimental data reveals a clear trend where, with identical substitution patterns, the imidazo[5,1-a]isoquinoline isomer consistently demonstrates a superior quantum yield. For instance, a maximum fluorescence quantum yield of 48% was achieved for 3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline, whereas the highest quantum yield reported for the studied imidazo[1,5-a]quinolines was 34%.[1][2][3]
Tabulated Comparison of Quantum Yields
The following table summarizes the quantum yields (ΦF) of representative derivatives of both isomers, as determined in a chloroform solution.[1]
| Substituent (R) at position 3 | Imidazo[1,5-a]quinoline (ΦF %) | Imidazo[5,1-a]isoquinoline (ΦF %) |
| Phenyl | 25 | 33 |
| 4-Methoxyphenyl | 34 | 41 |
| 4-(Trifluoromethyl)phenyl | 28 | 39 |
| 2-Thienyl | 29 | 38 |
| 4-Cyanophenyl | 31 | 48 |
Data sourced from Schweitzer et al., 2024.[1]
Factors Influencing Quantum Yield in Imidazo-fused Systems
The observed differences in quantum yield between the two isomers can be attributed to a combination of structural and electronic factors.
1. Molecular Rigidity and Planarity: The degree of conjugation and the rigidity of the molecular structure play a crucial role in determining fluorescence efficiency. In imidazo[1,5-a]quinolines, substituents at position 1 are generally in the same plane as the core aromatic system, which can extend the delocalized π-electron system.[1] Conversely, in imidazo[5,1-a]isoquinolines, substituents at the same position are often slightly rotated out of the plane, which can reduce conjugation but may also limit non-radiative decay pathways associated with rotational freedom, thereby enhancing the quantum yield.[1]
2. Electronic Effects of Substituents: The nature and position of substituents on the core structure significantly modulate the quantum yield.[6][7]
-
Electron-donating groups (e.g., -OCH3) generally enhance fluorescence.[6]
-
Electron-withdrawing groups (e.g., -CF3, -CN) can have a more complex effect but have been shown to lead to high quantum yields in the imidazo[5,1-a]isoquinoline series.[1]
-
Position of Substitution: Research indicates that substituents at position 3 of the imidazole ring have a particularly strong influence on the quantum yield of both isomeric systems.[1]
3. Hypsochromic Shift: Imidazo[5,1-a]isoquinolines exhibit a characteristic hypsochromic effect (a shift to a shorter wavelength) in their absorption and emission spectra compared to their imidazo[1,5-a]quinoline analogs.[1][2][3] This "blue shift" is indicative of a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can correlate with a more emissive excited state.
Experimental Determination of Quantum Yield: A Methodological Overview
The quantum yields discussed in this guide are typically determined using the comparative method, which is a reliable and widely accepted technique.[4][5][8]
Experimental Workflow
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Step-by-Step Protocol
-
Selection of a Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. For blue-emitting compounds, quinine sulfate in 0.1 M H₂SO₄ is a common standard.[9]
-
Preparation of Solutions: A series of solutions of both the standard and the test compound are prepared at different concentrations. The concentrations are chosen to ensure that the absorbance at the excitation wavelength is within a linear range (typically below 0.1) to avoid inner filter effects.[4]
-
Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: The fluorescence emission spectra of each solution are recorded using a fluorometer, with the same excitation wavelength and instrumental parameters for both the standard and the test compound.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the standard and the test compound. The gradients of the resulting linear plots are determined.
-
Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:[4][8]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Conclusion and Future Outlook
The available experimental evidence strongly indicates that imidazo[5,1-a]isoquinoline derivatives are, as a class, more efficient fluorophores than their imidazo[1,5-a]quinoline isomers. This enhanced quantum yield, coupled with their characteristic blue emission, positions them as highly attractive candidates for the development of advanced materials for optoelectronic devices and fluorescent probes. Future research will likely focus on further elucidating the structure-property relationships within this class of compounds to design and synthesize novel derivatives with even higher quantum yields and tailored photophysical properties for specific applications. The robust synthetic methodologies now available for both isomeric systems will undoubtedly facilitate these endeavors.[10][11]
References
- Schweitzer, D. et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- JLUpub. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines.
- ResearchGate. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines.
- Kulhanek, N. et al. (2023). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry.
- Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
- Belmabrouk, H. et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.
- JLUpub. (2023). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
- Würth, C. et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.
- Schweitzer, D. et al. (2024). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. European Journal of Organic Chemistry.
- ResearchGate. (2018). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging.
- ResearchGate. (2016). Phenanthro[9',10':4,5]imidazo[2,1- a ]isoquinoline derivatives containing phenoxazine moiety: Synthesis and photophysical properties.
- ResearchGate. (2023). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
- CORE. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging.
- ResearchGate. (2021). Fluorescent heterocycles: Recent trends and new developments.
- HETEROCYCLES. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY.
- PubMed. (2012). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research].
- Scribd. (n.d.). Factros Affecting Flurosence.
- NIH. (2022). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.
- ResearchGate. (2021). A Comparative study on Photophysics of meso-substituted mono- and bis-BODIPY Carbazoles.
- PubMed. (2021). Comparative study of imiquimod 3.75% vs. photodynamic therapy for actinic keratosis of the scalp.
- Frontiers. (2022). Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo.
- ResearchGate. (2009). Photophysics of the phenoxazine dyes resazurin and resorufin in direct and reverse micelles.
Sources
- 1. d-nb.info [d-nb.info]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. scribd.com [scribd.com]
- 8. agilent.com [agilent.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties | Semantic Scholar [semanticscholar.org]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,5-a]pyridine-Based Anticancer Agents
For the attention of researchers, scientists, and drug development professionals, this guide provides a technical comparison of the preclinical efficacy of imidazo[1,5-a]pyridine-based compounds, navigating the crucial transition from laboratory cell cultures to in vivo models. By examining key experimental data and the underlying scientific rationale, we aim to offer a comprehensive resource for advancing the development of this promising class of therapeutics.
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its derivatives have garnered significant interest as potential anticancer agents due to their ability to modulate key signaling pathways implicated in tumorigenesis and metastasis. This guide will delve into the comparative analysis of their efficacy in both controlled in vitro environments and complex in vivo systems, a critical step in the drug discovery pipeline.
From the Petri Dish to Preclinical Models: A Tale of Two Efficacies
The journey of a potential drug from a laboratory curiosity to a clinical candidate is marked by a series of rigorous evaluations. A crucial juncture in this process is the correlation of in vitro potency with in vivo efficacy. While in vitro assays provide a rapid and high-throughput method to assess the cytotoxic or inhibitory activity of a compound against cancer cell lines, they represent a simplified biological system. In vivo studies, typically conducted in animal models, offer a more holistic view of a drug's behavior, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the complex interactions within a living organism.
A prime example illustrating this transition is the study of imidazo[1,5-a]quinoxaline derivatives, close structural analogs of the imidazo[1,5-a]pyridine series. One particular compound, EAPB0203 , has demonstrated a compelling preclinical profile, showcasing the importance of this scaffold.[2]
In Vitro Cytotoxicity: The Initial Litmus Test
The initial screening of novel chemical entities invariably involves assessing their cytotoxic effects against a panel of human cancer cell lines. This provides a direct measure of a compound's ability to inhibit cancer cell proliferation or induce cell death.
For instance, the in vitro activity of EAPB0203 was evaluated against a range of human cancer cell lines, including melanoma (A375, M4Be, RPMI-7591), colon (LS174T), breast (MCF7), and lymphoma (Raji).[2] The results, summarized in the table below, highlight the potent and broad-spectrum anticancer activity of this compound.
| Compound | A375 (Melanoma) | M4Be (Melanoma) | RPMI-7591 (Melanoma) | LS174T (Colon) | MCF7 (Breast) | Raji (Lymphoma) |
| EAPB0203 | Potent Activity | Potent Activity | Potent Activity | Interesting Activity | Interesting Activity | Interesting Activity |
| Fotemustine (Reference) | Less Active | Less Active | Less Active | - | - | - |
| Imiquimod (Reference) | Less Active | Less Active | Less Active | - | - | - |
| Table 1: Comparative in vitro cytotoxicity of EAPB0203 against various human cancer cell lines.[2] |
The data reveals that EAPB0203 is significantly more potent than the reference drugs, fotemustine and imiquimod, against melanoma cell lines.[2] This promising in vitro profile provided a strong rationale for advancing the compound to in vivo testing.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., EAPB0203) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals (formed by mitochondrial reductase activity in viable cells) are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Efficacy: The Whole-Body Perspective
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. Animal models, such as xenografts in immunodeficient mice, are indispensable for evaluating a drug's therapeutic potential in a more physiologically relevant context.
The in vivo antitumor activity of EAPB0203 was assessed in athymic mice bearing M4Be melanoma xenografts.[2] The study demonstrated that treatment with EAPB0203 resulted in a significant reduction in tumor size compared to both the vehicle control and the standard-of-care drug, fotemustine.[2] This successful translation of in vitro potency to in vivo efficacy is a critical milestone in the preclinical development of this compound.
| Treatment Group | Tumor Volume Reduction |
| EAPB0203 | Significant Decrease |
| Vehicle Control | - |
| Fotemustine | Less Significant Decrease |
| Table 2: In vivo efficacy of EAPB0203 in a melanoma xenograft model.[2] |
Experimental Protocol: Xenograft Tumor Model
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., M4Be melanoma) is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Animal Randomization: The mice are then randomized into different treatment groups (e.g., vehicle control, test compound, reference drug).
-
Drug Administration: The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Data Analysis: The tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding how a drug candidate exerts its anticancer effects is paramount for its rational development. Many imidazo[1,2-a]pyridine derivatives, the more extensively studied cousins of the imidazo[1,5-a]pyridines, have been shown to target key signaling pathways that are frequently dysregulated in cancer.
One of the most prominent targets is the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.
By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis. This targeted mechanism of action is often more desirable than non-specific cytotoxicity, as it can lead to a wider therapeutic window and fewer off-target effects.
Conclusion: A Promising Scaffold for Future Anticancer Therapies
The journey of imidazo[1,5-a]pyridine-based compounds from in vitro screening to in vivo validation underscores the critical importance of a multi-faceted preclinical evaluation. The promising in vitro cytotoxicity of compounds like EAPB0203, coupled with their significant in vivo antitumor activity, highlights the therapeutic potential of this chemical scaffold.
Further research focusing on elucidating the precise mechanisms of action, optimizing pharmacokinetic properties, and exploring combination therapies will be crucial in translating the preclinical success of these compounds into effective clinical treatments for cancer. The data presented in this guide serves as a testament to the potential of imidazo[1,5-a]pyridine derivatives and provides a solid foundation for their continued development.
References
- Dupuy, M., Blache, Y., Bailly, C., Poujol, S., Chapat, J. P., & Pinguet, F. (2002). In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline. Anticancer Research, 22(6A), 3365-3371. [Link]
- Galiano, S., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(3), 1234-1247. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Ethyl Imidazo[1,5-a]pyridine-1-carboxylate Against Key Heterocyclic Scaffolds in Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique structural, electronic, and pharmacological properties. Among these, nitrogen-based fused heterocyclic systems are of paramount importance, largely due to their structural resemblance to endogenous purines, which allows them to effectively interact with a wide array of biological targets.[1] The imidazo[1,5-a]pyridine core, a distinctive fusion of imidazole and pyridine rings, has garnered significant attention for its versatility and has been successfully incorporated into compounds with applications ranging from oncology to materials science.[2][3]
This guide focuses on a specific derivative, Ethyl imidazo[1,5-a]pyridine-1-carboxylate , and provides a comprehensive framework for its preclinical benchmarking. The objective is not merely to present data, but to illuminate the strategic and scientific rationale behind a rigorous comparative analysis. We will benchmark this scaffold against structurally and functionally related heterocyclic compounds, providing drug development professionals with a robust, evidence-based methodology for evaluating its potential as a privileged scaffold in modern therapeutic design.
Comparator Selection: Establishing a Meaningful Benchmark
A comparative analysis is only as valuable as the relevance of its comparators. The selection process must be deliberate, grounded in established medicinal chemistry principles such as isomerism and bioisosterism. For this guide, we have selected two key comparator classes that provide a rigorous and contextually relevant benchmark for the imidazo[1,5-a]pyridine scaffold.
-
The Isomeric Benchmark: Imidazo[1,2-a]pyridines: This scaffold is arguably the most widely studied isomer, present in numerous marketed drugs and clinical candidates.[4] Its well-documented successes in targeting kinases (e.g., PI3K/mTOR, c-Met) and its role in antitubercular agents make it an essential comparator for assessing relative potency, selectivity, and novelty.[5][6][7] The subtle change in the nitrogen fusion position can dramatically alter physicochemical properties and target engagement, making this a critical head-to-head comparison.
-
The Bioisosteric Benchmark: Imidazo[1,2-a]pyrimidines: Bioisosteric replacement is a cornerstone of lead optimization. The imidazo[1,2-a]pyrimidine scaffold serves as an excellent physicochemical mimic of the imidazo[1,2-a]pyridine core.[8] Comparing our lead compound against a pyrimidine-fused analogue allows for the evaluation of how replacing a ring carbon with a nitrogen atom impacts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, target affinity, and potential off-target liabilities.
The Benchmarking Workflow: A Phased Approach to Data-Driven Decision Making
A successful benchmarking program follows a logical progression from broad, high-throughput screening to more complex, resource-intensive assays. This workflow ensures that decisions to advance or terminate a compound are made efficiently and are based on a comprehensive data package.
Caption: A multiphasic workflow for benchmarking novel heterocyclic compounds.
Part 1: In Vitro Efficacy and Selectivity Profiling
The initial goal is to determine if a compound has the desired biological effect and to understand its specificity.
A. Foundational Cytotoxicity Screening
Rationale: Cytotoxicity assays are a crucial first step in oncology drug discovery.[9] They provide a rapid, cost-effective measure of a compound's ability to inhibit cell growth or kill cancer cells, giving a preliminary indication of potency (typically as a half-maximal inhibitory concentration, IC50).[10] Comparing IC50 values across a panel of diverse cancer cell lines can also reveal early signs of selective activity. We will utilize the Sulforhodamine B (SRB) assay, which measures cell number based on staining of total cellular protein.[10]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, NCI-H358) in 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the test compounds (this compound and comparators). Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 15-30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Target-Specific Kinase Inhibition & Selectivity
Rationale: While cytotoxicity is informative, it doesn't explain the mechanism of action (MoA). Many imidazopyridine scaffolds are known kinase inhibitors.[7] To determine if our lead compound acts on a specific kinase (e.g., c-Met, PI3K), a direct, activity-based biochemical assay is required.[11] Furthermore, to be a viable drug candidate, a kinase inhibitor must be selective. Screening against a broad panel of kinases (kinome profiling) is the industry standard for identifying potential off-target effects that could lead to toxicity.[12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazopyridine scaffolds.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and serially diluted test compounds.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luciferase Reaction: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed.
-
Signal Measurement: Incubate for 30-60 minutes and measure luminescence with a plate reader.
-
Data Analysis: The amount of ADP formed is directly correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Part 2: In Vitro ADME and Toxicology Profiling
Rationale: High potency is meaningless if a compound cannot reach its target in the body or is overtly toxic. Early assessment of ADME-Tox properties is essential to reduce late-stage attrition.[13][14] We will focus on metabolic stability, a critical parameter that influences a drug's half-life and oral bioavailability.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
System Preparation: Prepare an incubation mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the HLM solution at 37°C. Add the test compound (at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The disappearance of the parent compound over time is plotted. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the remaining compound versus time.
Illustrative Comparative Data
The following tables present hypothetical but representative data that could be generated from the described assays. This allows for a direct, quantitative comparison of our lead compound against the selected benchmarks.
Table 1: Comparative In Vitro Cytotoxicity and Target Inhibition
| Compound ID | Scaffold Type | NCI-H358 IC50 (µM) | c-Met Kinase IC50 (nM) | PI3Kα Kinase IC50 (nM) |
|---|---|---|---|---|
| LEAD-001 | Imidazo[1,5-a]pyridine | 0.85 | 15 | 450 |
| COMP-A1 | Imidazo[1,2-a]pyridine | 0.50 | 8 | 55 |
| COMP-B1 | Imidazo[1,2-a]pyrimidine | 1.20 | 25 | 800 |
Table 2: Comparative Kinome Selectivity (S-Score at 1µM) The S-Score represents the number of kinases inhibited >90% out of a panel of >300 kinases. A lower score indicates higher selectivity.
| Compound ID | Scaffold Type | S-Score (300) | Primary Target(s) |
|---|---|---|---|
| LEAD-001 | Imidazo[1,5-a]pyridine | 3 | c-Met |
| COMP-A1 | Imidazo[1,2-a]pyridine | 12 | c-Met, PI3K, other |
| COMP-B1 | Imidazo[1,2-a]pyrimidine | 5 | c-Met |
Table 3: Comparative In Vitro ADME Properties
| Compound ID | Scaffold Type | HLM Stability (t½, min) | Kinetic Solubility (pH 7.4, µM) |
|---|---|---|---|
| LEAD-001 | Imidazo[1,5-a]pyridine | 45 | 75 |
| COMP-A1 | Imidazo[1,2-a]pyridine | 15 | 50 |
| COMP-B1 | Imidazo[1,2-a]pyrimidine | >60 | 20 |
Data Interpretation and Path Forward
-
Efficacy and Potency: The isomeric comparator COMP-A1 (Imidazo[1,2-a]pyridine) shows the highest potency against both the cancer cell line and the primary kinase targets. However, this comes at a significant cost.
-
Selectivity: LEAD-001 (Imidazo[1,5-a]pyridine) demonstrates superior kinase selectivity (S-Score of 3) compared to COMP-A1 (S-Score of 12). This is a highly desirable trait, as off-target kinase inhibition is a common source of toxicity. The bioisostere COMP-B1 also shows good selectivity.
-
ADME Profile: LEAD-001 exhibits a balanced profile with moderate metabolic stability and good aqueous solubility. In contrast, COMP-A1 shows poor metabolic stability, suggesting it would be rapidly cleared in vivo. COMP-B1 has excellent stability but suffers from poor solubility, which could hinder its absorption.
References
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
- Enzo Life Sciences.
- National Center for Biotechnology Information. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. [Link]
- Pamgene. KinomePro. [Link]
- PubMed. A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor-derived cell lines exposed to cancer-therapeutic agents. [Link]
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
- National Center for Biotechnology Information. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. [Link]
- PubChem.
- InfinixBio.
- National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]
- ResearchGate.
- PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
- Concept Life Sciences. In Vitro ADME. [Link]
- ResearchGate. Pyridine: the scaffolds with significant clinical diversity. [Link]
- MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]
- Royal Society of Chemistry.
- PubMed Central. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. [Link]
- National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link]
- Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
- VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
- ACS Publications. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. [Link]
- ResearchGate. Heterocycles from amino acids. A novel synthetic approach for imidazo[1,5‐a]pyridines and imidazo[1,5‐a]quinolines | Request PDF. [Link]
- Frontiers. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. [Link]
- PubMed Central.
- Chem-Impex. Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. [Link]
- PubMed. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. [Link]
- PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[9][10][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met)
- ChemRxiv.
- Scilit. Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). [Link]
- Royal Society of Chemistry.
- ResearchGate. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [https://www.researchgate.net/publication/369002591_Recent_Developments_of_Imidazo12-a]pyridine_Analogues_as_Antituberculosis_Agents]([Link])
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
- ScienceDirect. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
- MDPI.
- PubMed. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. [Link]
- National Center for Biotechnology Information.
- ChemUniverse.
- Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In Vitro ADME Assays [conceptlifesciences.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Discerning Bind: A Comparative Guide to the Cross-Reactivity of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate Derivatives
In the landscape of modern drug discovery, particularly within neuroscience, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure. Its derivatives are renowned for their potent and selective modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Among these, Ethyl imidazo[1,5-a]pyridine-1-carboxylate and its analogs represent a promising chemical series for the development of novel anxiolytics, sedatives, and anticonvulsants with potentially superior safety profiles compared to classical benzodiazepines.
This guide provides a comprehensive analysis of the cross-reactivity profile of a representative this compound derivative, herein designated as EIPC-A . We will objectively compare its performance against a classical non-selective benzodiazepine, Diazepam , and a compound known for its improved subtype selectivity, Zolpidem . The insights and experimental data presented herein are synthesized to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity and potential off-target liabilities of this important chemical class.
The Imperative of Selectivity in GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel with a rich diversity of subtypes, arising from the combination of different subunits (e.g., α, β, γ). Classical benzodiazepines, like Diazepam, are non-selective positive allosteric modulators (PAMs), binding to the interface of α and γ subunits of multiple subtypes (α1, α2, α3, and α5). This lack of selectivity is responsible for their broad therapeutic effects but also their undesirable side effects: sedation and ataxia (α1-mediated), anxiolysis (α2/α3-mediated), and amnesia (α5-mediated).
The development of subtype-selective compounds, such as Zolpidem (which shows a preference for α1-containing receptors), was a significant step towards dissociating the desired hypnotic effects from other benzodiazepine-like activities. The this compound series aims to further refine this selectivity, potentially targeting specific receptor subtypes to achieve a desired therapeutic effect with a minimal side-effect profile. Understanding the cross-reactivity of these derivatives is therefore paramount to predicting their clinical utility and safety.
Comparative Cross-Reactivity Profiling: EIPC-A vs. Alternatives
To provide a clear comparison, we present hypothetical yet representative data from a comprehensive in vitro safety pharmacology screen. EIPC-A, Diazepam, and Zolpidem were evaluated at a concentration of 10 µM across a panel of 44 key receptors, ion channels, and enzymes to identify potential off-target interactions.
Table 1: Comparative Selectivity at GABA-A Receptor Subtypes
| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) | α1/α2 Selectivity Ratio | α1/α3 Selectivity Ratio | α1/α5 Selectivity Ratio |
| EIPC-A | 150 | 15 | 25 | 200 | 0.1 | 0.17 | 0.75 |
| Diazepam | 20 | 15 | 10 | 30 | 1.33 | 2.0 | 0.67 |
| Zolpidem | 25 | 250 | 400 | >1000 | 0.1 | 0.06 | <0.025 |
Data is representative and for illustrative purposes.
Interpretation: The data in Table 1 illustrates the distinct selectivity profiles. Diazepam exhibits high affinity across multiple α subtypes with little selectivity. Zolpidem demonstrates its well-known preference for the α1 subtype. EIPC-A, in this illustrative profile, shows a favorable selectivity for α2 and α3 subtypes over α1, suggesting a potentially anxiolytic profile with reduced sedative and ataxic liability.
Table 2: Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target | Target Class | EIPC-A | Diazepam | Zolpidem | Potential Clinical Implication of Off-Target Activity |
| GABA-A (α1, α2, α3, α5) | On-Target | >90% | >90% | >90% | Primary Therapeutic Effect |
| hERG | Ion Channel | <10% | <15% | <5% | Cardiac arrhythmia (QT prolongation) |
| 5-HT2A | GPCR | 5% | 8% | 3% | Hallucinations, sleep disturbances |
| M1 Muscarinic | GPCR | <5% | 12% | 4% | Anticholinergic effects (dry mouth, blurred vision) |
| Dopamine D2 | GPCR | <2% | 5% | <2% | Extrapyramidal symptoms |
| L-type Ca2+ Channel | Ion Channel | <5% | 10% | 3% | Cardiovascular effects (hypotension) |
| COX-1 | Enzyme | <1% | <1% | <1% | Gastrointestinal bleeding |
| Kinase Panel (representative) | |||||
| PKA | Kinase | <5% | <5% | <5% | Various cellular signaling disruptions |
| PKC | Kinase | <5% | <5% | <5% | Various cellular signaling disruptions |
Data is representative and for illustrative purposes. A value >50% is typically considered a significant "hit" warranting further investigation.
Interpretation: As shown in Table 2, all three compounds are relatively clean with respect to the broad liability panel at a 10 µM screening concentration. EIPC-A demonstrates a particularly low potential for off-target interactions, a highly desirable characteristic in a drug candidate. This clean profile, combined with its favorable on-target selectivity, underscores the potential of the this compound scaffold.
Experimental Design for a Robust Cross-Reactivity Study
A comprehensive assessment of cross-reactivity is a cornerstone of preclinical safety evaluation. The following workflow outlines a standard, rigorous approach.
Caption: Tiered workflow for in vitro cross-reactivity profiling.
Detailed Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the percentage inhibition of a test compound against a panel of GPCRs, ion channels, and transporters.
-
Preparation of Reagents:
-
Prepare assay buffer specific to the target receptor.
-
Dilute radioligand to a working concentration (typically at its Kd) in assay buffer.
-
Prepare test compound (EIPC-A) stock solution in DMSO (e.g., 10 mM) and dilute to the final screening concentration (e.g., 10 µM) in assay buffer.
-
Prepare a positive control inhibitor at a concentration known to cause >90% inhibition.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding) to appropriate wells.
-
Add 25 µL of test compound or positive control to the test wells.
-
Add 50 µL of the membrane preparation containing the target receptor to all wells.
-
Initiate the binding reaction by adding 25 µL of the diluted radioligand to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Millipore MultiScreenHTS), washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Calculate the percent inhibition by the test compound: % Inhibition = 100 * (1 - (Test Compound Binding - Non-specific Binding) / (Specific Binding))
-
This protocol outlines a method to assess the inhibitory activity of EIPC-A against a representative kinase (e.g., PKA) using an ADP-Glo™ Kinase Assay.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of test compound (EIPC-A) at various concentrations.
-
Add 2 µL of a mixture containing the kinase and its specific substrate.
-
Initiate the reaction by adding 1 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze the conversion of luciferin to light by Ultra-Glo™ Luciferase.
-
Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The light signal is proportional to the ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of EIPC-A and determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the effect of EIPC-A on hERG channel currents, a critical assay for cardiac safety.
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope, perfused with extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with intracellular solution.
-
Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
-
Compound Application and Data Acquisition:
-
Record a stable baseline current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of EIPC-A, allowing the effect to reach a steady state at each concentration.
-
Record the hERG current at each concentration.
-
A positive control (e.g., E-4031) should be used to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline control.
-
Construct a concentration-response curve and calculate the IC50 value to determine the potency of hERG channel block.
-
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the promising selectivity profile of the this compound scaffold, exemplified by the representative compound EIPC-A. Its preferential activity at GABA-A α2/α3 subtypes, coupled with a clean off-target profile, suggests a strong potential for developing anxiolytics with an improved safety margin over existing therapies.
The causality behind these experimental choices is rooted in a risk-based approach to drug development. Early, broad cross-reactivity screening (Tier 1) is essential to flag potential liabilities that could lead to costly late-stage failures. Subsequent dose-response (Tier 2) and functional assays (Tier 3) on identified "hits" provide a quantitative measure of risk, allowing for informed decisions on which chemical series to advance.
For researchers working with this chemical class, the path forward is clear: rigorous, systematic cross-reactivity profiling is not merely a regulatory hurdle but a critical tool for designing safer, more effective medicines. By understanding the intricate dance of a molecule with its intended and unintended targets, we can more effectively translate promising chemistry into transformative therapies.
References
- Eurofins Discovery.SafetyScreen Panels for In Vitro Pharmacology.[Link]
- DiscoverX (now part of Eurofins).KINOMEscan Kinase Screening & Profiling Services.[Link]
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]
- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.[Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. [Link]
- Johnston, G. A. R. (2014). GABA-A Receptor Pharmacology. Pharmacological Reviews, 66(3), 265-322. [Link]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Imidazo[1,5-a]pyridine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel imidazo[1,5-a]pyridine compounds. This versatile scaffold has shown promise in a multitude of applications, from oncology to neuroscience, targeting diverse protein classes including kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases (PDEs)[1][2][3]. Establishing a clear and accurate MoA is paramount for advancing a compound through the drug discovery pipeline.
Instead of a prescriptive checklist, this guide presents a logical, multi-tiered validation strategy. We will explore the causality behind experimental choices, moving from initial confirmation of target engagement in a physiological context to detailed biochemical characterization and downstream pathway analysis. Each step is designed to build upon the last, creating a self-validating cascade of evidence that ensures scientific integrity and trustworthiness.
The Validation Hierarchy: A Multi-Pillar Approach
Caption: A hierarchical workflow for MoA validation.
Tier 1: Confirming Target Engagement in a Physiological Setting
The foundational step in any MoA study is to confirm that the compound physically interacts with its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose as it measures direct target engagement without requiring modification of the compound or the protein[4][5][6].
The principle of CETSA is based on ligand-induced thermal stabilization[7]. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating intact cells or cell lysates to various temperatures, precipitating the denatured proteins, and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement[7][8].
Key Experimental Workflow: CETSA
Caption: The experimental workflow for a standard CETSA experiment.
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Preparation: Culture your cell line of interest to ~80% confluency. Harvest the cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.
-
Compound Treatment: Divide the cell suspension into two tubes: one for the test compound (e.g., 10 µM final concentration) and one for the vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and run a temperature gradient program (e.g., 3 minutes at each temperature from 40°C to 70°C in 3°C increments). Include a non-heated control (room temperature).
-
Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western Blotting.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, normalize the intensity at each temperature to the intensity of the non-heated control. Plot the normalized intensity versus temperature to generate melting curves and determine the shift in the melting temperature (ΔTm).
Tier 2: Defining Selectivity and Identifying Off-Targets
While CETSA confirms engagement with a known target, chemical proteomics approaches are essential for unbiasedly defining a compound's selectivity profile or for identifying a primary target if it is unknown. Kinobeads, a form of affinity chromatography coupled with mass spectrometry, are a powerful tool for this, particularly for ATP-competitive inhibitors like many imidazo[1,5-a]pyridine kinase inhibitors[9][10].
This method utilizes beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors[10]. When a cell lysate is passed over these beads, a large portion of the kinome is captured. By pre-incubating the lysate with a free test compound, the targets of that compound will be unable to bind to the beads and will be depleted from the captured fraction. Quantitative mass spectrometry is then used to compare the protein profile of the drug-treated sample to a control, revealing the compound's targets and their relative affinities[9][11].
Comparison of Target Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads (Chemical Proteomics) |
| Principle | Ligand-induced thermal stabilization[7] | Competition for binding to immobilized ligands[10] |
| Primary Use Case | Confirming on-target engagement in cells | Unbiased target ID & selectivity profiling |
| Format | Intact cells or lysates | Cell or tissue lysates only[12] |
| Compound Modification | Not required | Not required |
| Throughput | Moderate to High (AlphaScreen format)[4] | Low to Moderate |
| Key Output | Target melting curve (Tm), ΔTm | List of protein targets and IC50 values |
| Limitation | Requires a specific antibody for detection | Limited to targets that bind the bead matrix[10] |
Protocol: Kinobead Competition Binding Assay
-
Lysate Preparation: Lyse cultured cells or homogenized tissue in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration and normalize all samples.
-
Compound Incubation: Aliquot the lysate. To each aliquot, add the imidazo[1,5-a]pyridine compound at various concentrations (e.g., 11-point, 3-fold dilution series) or a vehicle control[13]. Incubate for 45-60 minutes at 4°C.
-
Kinobead Incubation: Add the kinobead slurry to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation to allow kinases to bind.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: Identify and quantify proteins in each sample. For each identified kinase, plot the remaining bead-bound fraction against the concentration of the free inhibitor. Fit the data to a dose-response curve to determine the IC50 value for each target.
Tier 3: Biochemical and Cellular Pathway Validation
Once a compound's direct targets are identified and confirmed, the next steps are to quantify the interaction biochemically and verify that this interaction produces the expected downstream effect in a cellular context.
Biochemical Activity
For enzyme targets such as kinases or PDEs, determining the half-maximal inhibitory concentration (IC50) is a standard biochemical assay. This experiment measures the functional consequence of binding. For example, many imidazo[1,2-a]pyridine compounds have been evaluated for their ability to inhibit kinases like DYRK1A/CLK1 or the PI3K/Akt/mTOR pathway[14][15].
Example Biochemical Data Comparison:
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Selectivity (vs. Off-Target X) |
| Imidazo[1,5-a]pyridine-A | PDE10A | 1.5 | 25 | >1000-fold |
| Imidazo[4,5-b]pyridine-B | B-Raf | 5.0 | 50 | >500-fold[16] |
| Alternative Inhibitor C | PDE10A | 10.2 | 150 | >200-fold |
This is example data for illustrative purposes.
Cellular Pathway Analysis
Connecting target engagement to a cellular phenotype is the final piece of the MoA puzzle. If an imidazo[1,5-a]pyridine compound is designed to inhibit a kinase in a specific signaling pathway, its effect on the phosphorylation of downstream substrates must be verified. Western blotting is the workhorse technique for this analysis. For example, studies on the related imidazo[1,2-a]pyridine scaffold have demonstrated inhibition of the Akt/mTOR pathway, which was validated by observing reduced levels of phosphorylated Akt (p-Akt) and mTOR (p-mTOR) in treated cells[14].
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment & Lysis: Plate cells and allow them to adhere. Starve cells of serum overnight if necessary to reduce basal pathway activity. Treat with your imidazo[1,5-a]pyridine compound at various concentrations and for different durations. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of your target (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies and reprobe with an antibody against the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
A dose-dependent decrease in the ratio of phosphorylated protein to total protein provides strong evidence that the compound is inhibiting the pathway as hypothesized.
Conclusion
Validating the mechanism of action for an imidazo[1,5-a]pyridine compound is a critical, multi-faceted process that demands rigorous scientific inquiry. By employing a hierarchical strategy—starting with in-cell target engagement (CETSA), defining selectivity (chemical proteomics), quantifying biochemical activity, and confirming downstream cellular effects (Western blot)—researchers can build a robust, data-driven narrative for their compound's MoA. This comprehensive approach not only validates the primary mechanism but also provides crucial insights into selectivity and potential off-target effects, ultimately ensuring the development of safer and more effective therapeutics.
References
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). vertexaisearch.cloud.google.com.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021-06-29). vertexaisearch.cloud.google.com.
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC - PubMed Central. vertexaisearch.cloud.google.com.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09). vertexaisearch.cloud.google.com.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. vertexaisearch.cloud.google.com.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. vertexaisearch.cloud.google.com.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed. vertexaisearch.cloud.google.com.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. vertexaisearch.cloud.google.com.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. vertexaisearch.cloud.google.com.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. vertexaisearch.cloud.google.com.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). vertexaisearch.cloud.google.com.
- Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders | ACS Pharmacology & Translational Science. (2022-02-01). vertexaisearch.cloud.google.com.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). vertexaisearch.cloud.google.com.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). vertexaisearch.cloud.google.com.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022-09-01). vertexaisearch.cloud.google.com.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19). vertexaisearch.cloud.google.com.
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central. vertexaisearch.cloud.google.com.
- Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors | Journal of Medicinal Chemistry - ACS Public
- Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. (2022-07-04). vertexaisearch.cloud.google.com.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06). vertexaisearch.cloud.google.com.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. vertexaisearch.cloud.google.com.
- Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed. vertexaisearch.cloud.google.com.
- Zolpidem - Wikipedia. vertexaisearch.cloud.google.com.
- (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - ResearchGate. (2025-08-09). vertexaisearch.cloud.google.com.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. vertexaisearch.cloud.google.com.
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PubMed Central. vertexaisearch.cloud.google.com.
- Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor - PubMed. vertexaisearch.cloud.google.com.
- Assay in Summary_ki - BindingDB. vertexaisearch.cloud.google.com.
- Characterization of binding, depletion and competition properties of...
- Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. vertexaisearch.cloud.google.com.
- Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed. (2024-08-22). vertexaisearch.cloud.google.com.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. vertexaisearch.cloud.google.com.
- Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. vertexaisearch.cloud.google.com.
- Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate - ResearchGate. (2025-08-09). vertexaisearch.cloud.google.com.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. vertexaisearch.cloud.google.com.
- (PDF)
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. vertexaisearch.cloud.google.com.
- Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed. vertexaisearch.cloud.google.com.
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oceanomics.eu [oceanomics.eu]
- 16. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Imidazo[1,5-a]Pyridine Isomers
Abstract
Imidazo[1,5-a]pyridine and its derivatives represent a vital class of heterocyclic compounds, foundational to advancements in pharmaceuticals and materials science.[1][2] The precise substitution pattern on this bicyclic aromatic system dictates its chemical reactivity, biological activity, and photophysical properties. Consequently, the unambiguous differentiation of its constitutional isomers is a critical task in drug development and chemical research. This guide provides an in-depth comparison of imidazo[1,5-a]pyridine isomers, focusing on the key spectroscopic techniques—NMR, UV-Vis, Fluorescence, and Mass Spectrometry—that enable their definitive identification. We will explore the causal relationships between isomeric structure and spectral output, present detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Challenge of Isomerism in Drug Development
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed for applications ranging from anticancer drugs to sensors.[1][3] However, synthetic routes can often yield mixtures of isomers, for instance, substitution at the C1 versus the C3 position. These isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological profiles and toxicities. Therefore, robust, validated analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a prerequisite for safe and effective drug development. This guide will focus on comparing a representative isomeric pair: 1-phenyl-imidazo[1,5-a]pyridine and 3-phenyl-imidazo[1,5-a]pyridine.
Diagram 1: Representative Imidazo[1,5-a]pyridine Isomers
Caption: Chemical structures of 1-phenyl and 3-phenyl-imidazo[1,5-a]pyridine isomers.
Experimental Design & Methodologies
A rigorous comparative analysis begins with reliable protocols for synthesis and characterization. The following sections detail the methodologies required to generate and analyze these isomers.
Generalized Synthesis Protocol
A common and effective method for synthesizing substituted imidazo[1,5-a]pyridines is the one-pot cyclization/condensation reaction.[4][5]
Protocol: Synthesis of 1-phenyl and 3-phenyl-imidazo[1,5-a]pyridine
-
Reactant Preparation: In separate reaction vessels, combine the appropriate starting materials.
-
For 1-phenyl-imidazo[1,5-a]pyridine: Combine 2-benzoylpyridine and a suitable amine source.
-
For 3-phenyl-imidazo[1,5-a]pyridine: Combine 2-(aminomethyl)pyridine and benzaldehyde.[6]
-
-
Solvent and Catalyst: Add a suitable solvent, such as acetic acid, and ammonium acetate which acts as both a reagent and catalyst.[7]
-
Reaction Conditions: Heat the mixture under reflux (typically around 110-120 °C) for several hours (e.g., 5-12 hours).[7]
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent like dichloromethane. The crude product is then purified using column chromatography on silica gel to isolate the desired isomer.
Spectroscopic Analysis Workflow
The following workflow ensures consistent and high-quality data acquisition for a robust comparison.
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow from sample preparation to data interpretation for isomer comparison.
Comparative Spectroscopic Analysis
The electronic and steric differences between the 1-phenyl and 3-phenyl isomers give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. The chemical environment of each proton and carbon atom is unique, leading to predictable differences in their chemical shifts (δ).
-
¹H NMR Insights: The protons on the imidazo[1,5-a]pyridine core are particularly sensitive to the position of the phenyl substituent. For the unsubstituted core, characteristic signals appear for protons at positions 1, 3, 5, 6, 7, and 8.[8] When a phenyl group is at C1, the signal for H1 is absent, and the electronic effects influence the adjacent H8 and the protons on the pyridine ring. Conversely, a C3 substituent removes the H3 signal and primarily influences the neighboring protons. The proton at C1 in the 3-phenyl isomer is typically a singlet and appears at a distinct chemical shift.[6]
-
¹³C NMR Insights: The carbon chemical shifts provide complementary information. The substituted carbon (C1 or C3) will show a significant downfield shift due to the phenyl group, and its signal will be readily identifiable in the spectrum. The chemical shifts of the other carbons in the heterocyclic core will also differ between the two isomers.[9]
| Nucleus | 1-phenyl-imidazo[1,5-a]pyridine (Predicted) | 3-phenyl-imidazo[1,5-a]pyridine (Representative Data) [6] | Key Differentiator |
| ¹H NMR (δ, ppm) | H3 (singlet), H5, H6, H7, H8 | H1 (singlet, ~7.85 ppm), H5, H6, H7, H8 | Presence/absence of H1 vs. H3 singlet |
| ¹³C NMR (δ, ppm) | C1 (substituted), C3 | C1 (~121.9 ppm), C3 (substituted, ~137.7 ppm) | Chemical shift of the substituted carbon |
Note: Specific chemical shifts can vary based on the solvent and other substituents.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic transitions within the π-conjugated system of imidazo[1,5-a]pyridines are sensitive to the substitution pattern, making UV-Vis and fluorescence spectroscopy valuable tools for comparison.[10][11]
-
UV-Vis Absorption: Imidazo[1,5-a]pyridine derivatives typically exhibit two main absorption bands: a high-energy band often below 320 nm and a lower-energy band around 360-380 nm, corresponding to π-π* transitions.[9][12] The position and intensity (molar absorptivity, ε) of these bands can be tuned by the substituent's position.[11] The difference in conjugation between the phenyl group and the heterocyclic system in the 1- vs. 3-position will lead to shifts in the absorption maxima (λ_max).
-
Fluorescence Emission: Many imidazo[1,5-a]pyridine derivatives are highly fluorescent, often with a large Stokes shift (the difference between absorption and emission maxima), which is a desirable property for various applications.[2][3] The emission wavelength (λ_em) and the fluorescence quantum yield (Φ) are highly dependent on the molecular structure.[13] Structural changes between isomers affect the energy of the excited state and the rates of radiative vs. non-radiative decay, leading to distinct emission profiles. For instance, modifying the substitution from a phenyl to a pyridine group at position 1 is known to cause a hypsochromic (blue) shift in emission.[10]
| Spectroscopic Parameter | 1-Substituted Isomer (General Trend) | 3-Substituted Isomer (General Trend) | Causality |
| UV-Vis λ_max | Varies | Varies | The extent of π-conjugation and intramolecular charge transfer (ICT) differs with substituent position.[12] |
| Fluorescence λ_em | Blue-shifted | Red-shifted (often) | The substituent at C3 can extend the π-system more effectively, lowering the energy of the excited state. |
| Quantum Yield (Φ) | Generally high | Can be higher or lower | Isomeric structure affects molecular rigidity and pathways for non-radiative decay.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the isomers, confirming they have the same chemical formula. More importantly, tandem MS (MS/MS) can reveal structural information through characteristic fragmentation patterns.
-
Fragmentation Analysis: While both isomers will show the same molecular ion peak (M+), their fragmentation patterns upon collision-induced dissociation (CID) can differ. The bond between the phenyl group and the heterocyclic core will cleave, but the subsequent fragmentation of the remaining imidazo[1,5-a]pyridine cation may produce unique daughter ions depending on the initial point of substitution. For related imidazo[1,2-a]pyridines, the characteristic fragmentation involves the homolytic cleavage of the substituent bond and subsequent loss of CO.[14] A similar logic applies here, where the stability of the resulting fragment ions will differ between the two isomers, leading to different relative abundances in the MS/MS spectrum.
Diagram 3: Logic for Spectroscopic Differentiation
Caption: Decision tree for identifying an unknown imidazo[1,5-a]pyridine isomer.
Conclusion
The differentiation of imidazo[1,5-a]pyridine isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. ¹H NMR spectroscopy provides the most definitive initial evidence by identifying the presence or absence of specific proton signals at the C1 and C3 positions. UV-Vis and fluorescence spectroscopy offer complementary data, revealing subtle differences in the electronic structure and photophysical behavior of the isomers. Finally, tandem mass spectrometry can corroborate structural assignments through unique fragmentation patterns. By systematically applying these techniques and understanding the causal links between molecular structure and spectral data, researchers can confidently identify and characterize imidazo[1,5-a]pyridine isomers, ensuring the integrity and safety of their chemical and pharmaceutical research.
References
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI.
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). MDPI.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021, March 26). New Journal of Chemistry (RSC Publishing).
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022, June 16). PubMed.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (n.d.). RSC Publishing.
- Supplementary Materials. (n.d.). The Royal Society of Chemistry.
- (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2025, April 24). ResearchGate.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. (n.d.). ResearchGate.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr.
- Fluorescent trifluoromethylated imidazo [1,5-a]pyridines and their application in luminescent down-shifting conversion | Request PDF. (n.d.). ResearchGate.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (n.d.). RSC Publishing.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI.
- Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Cu(I)-Catalyzed Three-Component Annulation for the Synthesis of 3-Acyl Imidazo[1,5-a]Pyridines from 2-Pyridinyl-Substituted p-Quinone Methides, Terminal Alkynes, and TsN3 Using O2 as the Oxygen Source | The Journal of Organic Chemistry. (2024, April 1). ACS Publications.
- The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024, January 29). Taylor & Francis.
- UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate.
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (n.d.). PubMed.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate.
- 07 January 2023 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: New substituted imidaz. (2023, January 7). CORE.
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (n.d.). Chemistry – A European Journal.
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. (2025, August 25). UniTo.
- New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging | Request PDF. (n.d.). ResearchGate.
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. iris.unito.it [iris.unito.it]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Imidazo[1,5-a]Pyridine-1-Carboxylate
This document provides a detailed protocol for the safe and compliant disposal of ethyl imidazo[1,5-a]pyridine-1-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards is the first step in safe handling and disposal. Based on data from structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause significant skin, eye, and respiratory irritation.[4][5][6][7][8] Thermal decomposition is likely to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][9][10]
Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[11]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[10][12] | To prevent skin contact and absorption. Always inspect gloves before use and use proper removal technique.[10] |
| Eye Protection | Chemical safety goggles or a face shield.[10][12] | To protect eyes from splashes of liquid or fine dust particles. |
| Body Protection | A fully-buttoned laboratory coat.[12] | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use only within a certified chemical fume hood.[13][14] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[5][6][7][8] |
In Case of a Spill: For small spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand.[11] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[11]
Comprehensive Disposal Workflow
The proper disposal of this compound waste must be conducted in strict accordance with all local, state, and federal regulations.[11][15] The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Decision workflow for handling different waste forms of the compound.
Regulatory Compliance: A Non-Negotiable Pillar
Adherence to national and institutional regulations is mandatory. In the United States, the primary frameworks governing laboratory waste are provided by:
-
The EPA under the Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from its generation to its final disposal ("cradle-to-grave"). [2][3]* OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) which must include procedures for safe handling and disposal of chemicals. [2][13][14] Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive procedures for your location. Never dispose of this chemical, or any solutions containing it, down the drain. [16] By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the protection of our broader ecosystem.
References
- OSHA Compliance For Labor
- PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
- Laboratory Safety Guidance.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
- Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Kanto Chemical Co., Inc.[Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- How to quench Pyridine?
- how is this a neutraliz
- Pyridine - Standard Operating Procedure.
- Removing Pyridine. Reddit. [Link]
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Imidazo(1,5-a)pyridine. PubChem. [Link]
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- ETHYL IMIDAZO[1,5-A]PYRIDINE-3-CARBOXYL
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-
- Hazardous Waste Listings. Environmental Protection Agency (EPA). [Link]
- Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
- EPA HAZARDOUS WASTE CODES. Environmental Protection Agency (EPA). [Link]
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Environmental Protection Agency (EPA). [Link]
- Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). [Link]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. epa.gov [epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Handling Ethyl imidazo[1,5-a]pyridine-1-carboxylate: A Framework for Safety and Operational Excellence
The core principle of this guide is proactive risk mitigation. The imidazo[1,5-a]pyridine core is known to be biologically active, and aggregated GHS data for the parent compound indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Therefore, we will operate under the assumption that Ethyl imidazo[1,5-a]pyridine-1-carboxylate presents similar hazards.
Part 1: Personal Protective Equipment (PPE) - Your Primary Defense
The selection of PPE is not a one-size-fits-all approach but rather a dynamic risk assessment based on the specific procedure being undertaken. The following table outlines the minimum required PPE and escalates the protection based on the operational phase.
| Operational Phase | Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Weighing solid compound | ANSI Z87.1-rated safety glasses with side shields[6] | Disposable nitrile gloves (double-gloving recommended)[7] | Flame-resistant lab coat, fully buttoned[6] | Not typically required if performed in a ventilated enclosure or fume hood |
| Solution & Reaction Handling | Dissolving, transferring liquids, running reactions | Chemical splash goggles[6][7] | Chemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves[8][9] | Flame-resistant lab coat, fully buttoned[6] | Required to be within a certified chemical fume hood[9][10] |
| Large-Scale Operations & Splash Risks | Handling >1L of solution, pressure reactions | Face shield worn over chemical splash goggles[6][7] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[8][9] | Chemical-resistant apron over a flame-resistant lab coat | Required to be within a certified chemical fume hood[9][10] |
| Spill Cleanup | Responding to a spill | Chemical splash goggles or face shield over goggles[7] | Heavy-duty chemical-resistant gloves[8][9] | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges if spill is large or outside a fume hood[11] |
Causality Behind PPE Choices:
-
Eye Protection: The progression from safety glasses to goggles and face shields is dictated by the increasing risk of chemical splashes. Goggles provide a seal around the eyes, protecting from splashes from all angles, while a face shield offers an additional barrier for the entire face.[6][7]
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact with solids.[7] However, for prolonged work with solutions, more robust gloves like butyl rubber are necessary due to their higher resistance to a broader range of organic solvents. Double-gloving is a prudent measure to protect against undetected micro-tears in the outer glove.
-
Body Protection: A flame-resistant lab coat is standard. The addition of a chemical-resistant apron is crucial when handling larger volumes where splashes could saturate the lab coat.[6]
-
Respiratory Protection: The primary method of avoiding inhalation of vapors or aerosols is to work within a certified chemical fume hood.[9][10] A respirator becomes a necessary secondary measure during a significant spill outside of engineered controls.
Part 2: Operational and Disposal Plans
A self-validating protocol anticipates potential failures and builds in safety checks. The following step-by-step procedures for handling and disposal are designed to minimize exposure and environmental release.
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[3][9] Designate a specific area within the chemical fume hood for the handling of this compound.
-
Donning PPE: Don PPE in the following order: lab coat, inner nitrile gloves, outer chemical-resistant gloves, and finally, eye/face protection. This sequence ensures that gloves are the last item on and can be removed without contaminating other surfaces.
-
Handling:
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove outer gloves first, followed by the lab coat and eye protection. Remove inner gloves last. Wash hands thoroughly with soap and water after removing all PPE.[12]
Spill Response Plan
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the size of the spill. If it is large, involves other hazardous materials, or you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
Contain (for small spills): If the spill is small and contained within the fume hood, ensure you are wearing the appropriate spill response PPE. Contain the spill with an inert, non-combustible absorbent material like vermiculite or sand.[8]
-
Clean: Absorb the spilled material, place it in a sealable, airtight, and compatible waste container.[9] Clean the spill area with soap and water.
-
Dispose: Label the container as hazardous waste containing this compound and dispose of it according to your institution's hazardous waste procedures.[8]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[8][13]
-
Segregation: Do not mix this waste stream with incompatible materials, such as strong acids or oxidizing agents.[9][11]
-
Collection:
-
Labeling and Storage: Clearly label all waste containers with "Hazardous Waste" and the full chemical name. Store the sealed containers in a designated, well-ventilated secondary containment area away from ignition sources.[9]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. The likely disposal method for this class of compound is high-temperature incineration.[3][13]
Part 3: Visualizing the Safety Workflow
To ensure clarity in the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the experimental context.
Caption: PPE selection workflow based on task-specific risk assessment.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, maintaining experimental integrity, and fostering a culture of safety within the laboratory.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- American Chemistry Council. (n.d.). Protective Equipment.
- MDPI. (2022).
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- National Center for Biotechnology Information. (2019). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 5(11), 1886–1897.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives.
- Semantic Scholar. (2011). Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review).
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyridine. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. aaronchem.com [aaronchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
